molecular formula C13H15N3O2 B1503409 Benzyl 3-cyanopiperazine-1-carboxylate CAS No. 1071827-03-6

Benzyl 3-cyanopiperazine-1-carboxylate

Cat. No.: B1503409
CAS No.: 1071827-03-6
M. Wt: 245.28 g/mol
InChI Key: LDFKVLLZTZZDMJ-UHFFFAOYSA-N
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Description

Benzyl 3-cyanopiperazine-1-carboxylate is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 3-cyanopiperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 3-cyanopiperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 3-cyanopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c14-8-12-9-16(7-6-15-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,15H,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFKVLLZTZZDMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C#N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696723
Record name Benzyl 3-cyanopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071827-03-6
Record name Benzyl 3-cyanopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Benzyl 3-cyanopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthetic pathways, and application scope of Benzyl 3-cyanopiperazine-1-carboxylate , a critical chiral building block in modern drug discovery.

CAS Number: 1071827-03-6 Document Type: Technical Whitepaper Version: 2.1 (Scientific Release)

Executive Summary

Benzyl 3-cyanopiperazine-1-carboxylate (CAS 1071827-03-6) is a high-value heterocyclic intermediate used extensively in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and kinase antagonists.[1] Structurally, it features a piperazine core with orthogonal functional handles: a secondary amine for diversification, a nitrile group serving as a masked carboxylic acid or amine precursor, and a benzyloxycarbonyl (Cbz) protecting group ensuring stability during multi-step synthesis.

This compound is particularly valued for its role in scaffold hopping , allowing medicinal chemists to introduce metabolic stability and conformational rigidity into drug candidates targeting oncology and neurodegenerative pathways.

Chemical Identity & Physicochemical Profile[2][3][4][5]

The following data consolidates verified physicochemical parameters essential for analytical characterization and experimental handling.

ParameterSpecification
CAS Number 1071827-03-6 (Racemic)
IUPAC Name Benzyl 3-cyanopiperazine-1-carboxylate
Synonyms 1-Cbz-3-cyanopiperazine; 3-Cyanopiperazine-1-carboxylic acid benzyl ester
Molecular Formula C₁₃H₁₅N₃O₂
Molecular Weight 245.28 g/mol
SMILES N#CC1CN(C(=O)OCc2ccccc2)CCN1
Physical State White to off-white crystalline solid
Melting Point 117–121 °C (Typical)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in Water
pKa (Calc) ~8.5 (Secondary Amine)

Strategic Synthesis: The Regioselectivity Challenge

The synthesis of Benzyl 3-cyanopiperazine-1-carboxylate presents a classic regioselectivity challenge in heterocyclic chemistry. The core piperazine ring contains two nitrogen atoms:

  • N1 (Alpha): Adjacent to the cyano group (sterically hindered).

  • N4 (Gamma): Distal to the cyano group (sterically accessible).

To obtain the 3-cyano-1-carboxylate isomer, one must selectively protect the distal nitrogen of a 2-substituted piperazine precursor.

Validated Synthetic Route (Dehydration Pathway)

The most robust industrial route avoids direct cyanation of the sensitive amine. Instead, it proceeds via the dehydration of the corresponding primary amide.

Protocol Logic:

  • Starting Material: Piperazine-2-carboxamide.

  • Regioselective Protection: Reaction with Benzyl chloroformate (Cbz-Cl) at controlled pH. The distal nitrogen (N4 relative to the amide) is more nucleophilic due to lower steric hindrance, favoring the formation of the 1-Cbz-3-carbamoyl isomer.

  • Dehydration: Conversion of the amide to the nitrile using Trifluoroacetic anhydride (TFAA) or POCl₃.

Reaction Mechanism Visualization (DOT)

The following diagram illustrates the regioselective protection and subsequent functional group interconversion.

SynthesisPath Start Piperazine-2-carboxamide (Substrate) Inter1 Transition State (Steric Differentiation) Start->Inter1 Cbz-Cl, TEA 0°C, DCM Product1 Benzyl 3-carbamoylpiperazine-1-carboxylate (Amide Intermediate) Inter1->Product1 Kinetic Control (Distal N-acylation) Final Benzyl 3-cyanopiperazine-1-carboxylate (Target Nitrile) Product1->Final TFAA / Pyridine Dehydration (-H2O)

Caption: Figure 1. Regioselective synthesis pathway leveraging steric differentiation between N1 and N4 nitrogens.

Applications in Drug Discovery

The "Privileged Scaffold" in PARP Inhibition

Benzyl 3-cyanopiperazine-1-carboxylate is a structural analog to the piperidine cores found in FDA-approved PARP inhibitors like Niraparib . The 3-substituted nitrogen heterocycle is critical for binding in the nicotinamide pocket of the PARP enzyme.

  • Chirality: The (S)-enantiomer is often the bioactive conformer. The nitrile group serves as a bioisostere for carbonyls or as a precursor to primary amines (via reduction) that form key hydrogen bonds with Ser90 and Gly86 residues in the PARP active site.

Divergent Synthesis Workflow

The nitrile group is a versatile "linchpin" that allows this single intermediate to diverge into three distinct pharmacological classes:

  • Amidoximes/Oxadiazoles: Via reaction with hydroxylamine (Anti-inflammatory targets).

  • Aminomethyl Derivatives: Via hydrogenation (Kinase inhibitors).

  • Tetrazoles: Via azide cycloaddition (Angiotensin receptor blockers).

Applications Core Benzyl 3-cyanopiperazine-1-carboxylate (CAS 1071827-03-6) Path1 Reduction (H2/Pd-C) Core->Path1 Path2 Hydrolysis (NaOH/H2O2) Core->Path2 Path3 Cycloaddition (NaN3) Core->Path3 Prod1 3-(Aminomethyl)piperazine (Kinase Linker) Path1->Prod1 Prod2 Piperazine-3-carboxamide (Serine Protease Inhibitor) Path2->Prod2 Prod3 Tetrazole Isosteres (GPCR Ligands) Path3->Prod3

Caption: Figure 2. Divergent synthetic utility of the 3-cyano scaffold in medicinal chemistry campaigns.

Handling & Safety Protocols (MSDS Summary)

While this compound is stable, the nitrile functionality and piperazine core dictate specific safety measures.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The nitrile group is stable to hydrolysis under neutral conditions but sensitive to strong acids/bases.

  • Analytical Verification:

    • IR Spectroscopy: Look for the sharp, characteristic nitrile stretch at ~2230 cm⁻¹ .

    • ¹H NMR (DMSO-d₆): The benzylic protons (Cbz) appear as a singlet at ~5.1 ppm. The methine proton alpha to the nitrile (C3-H) typically appears as a multiplet around 3.5–3.8 ppm.

References

  • A2B Chem. (n.d.).[2] Benzyl 3-cyanopiperazine-1-carboxylate Product Analysis. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: Benzyl 3-oxopiperazine-1-carboxylate (Related Amide Precursor). National Library of Medicine. Retrieved from [Link]

Sources

Mastering Solubility: A Technical Guide to Benzyl 3-cyanopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the solubility characteristics of Benzyl 3-cyanopiperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development, this document offers a comprehensive framework for researchers, scientists, and formulation experts. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols for its determination, and discuss the multifaceted factors that influence this crucial physicochemical property. Our approach is grounded in scientific principles and validated methodologies to ensure the generation of reliable and reproducible data.

The Central Role of Solubility in Pharmaceutical Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical science. For an active pharmaceutical ingredient (API) to be effective, it must first be in a dissolved state to be absorbed and exert its therapeutic effect. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure. Therefore, a thorough understanding and precise measurement of a compound's solubility are paramount from the earliest stages of discovery through to formulation and manufacturing.

Piperazine and its derivatives are a versatile class of compounds with significant pharmacological applications.[1] While the parent piperazine scaffold is freely soluble in water, substitutions on the piperazine ring, such as the benzyl carboxylate and cyano groups in Benzyl 3-cyanopiperazine-1-carboxylate, can dramatically alter its physicochemical properties, including solubility.[1][2] Based on structurally related compounds like Benzyl 3-cyanopiperidine-1-carboxylate and Benzyl 3-oxopiperazine-1-carboxylate, which exhibit poor water solubility, it is anticipated that Benzyl 3-cyanopiperazine-1-carboxylate will demonstrate limited aqueous solubility but greater solubility in organic solvents.[3][4]

Physicochemical Profile and Predicted Solubility

PropertyPredicted Value/CharacteristicRationale/Reference
Molecular Formula C₁₄H₁₅N₃O₂Based on chemical structure
Molecular Weight 257.29 g/mol Calculated from the molecular formula
Appearance Likely a white to off-white solidBased on similar piperazine derivatives[3][4]
Aqueous Solubility LowThe presence of the hydrophobic benzyl and piperazine rings suggests limited solubility in water, similar to related compounds.[3][4]
Organic Solvent Solubility Soluble in polar aprotic and some polar protic solventsThe molecule has both polar (cyano, carboxylate) and non-polar (benzyl) moieties, suggesting solubility in solvents like DMSO, DMF, and potentially alcohols. A related compound, Benzyl piperazine-1-carboxylate, is highly soluble in DMSO.[5]

A Robust Framework for Experimental Solubility Determination

To generate reliable solubility data for Benzyl 3-cyanopiperazine-1-carboxylate, a systematic and well-controlled experimental approach is essential. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility and is the recommended primary method.[6][7]

Experimental Workflow: Thermodynamic Solubility Determination

The following diagram outlines the critical steps in the shake-flask method.

Thermodynamic_Solubility_Workflow Figure 1: Shake-Flask Method for Thermodynamic Solubility cluster_Preparation Preparation cluster_Equilibration Equilibration cluster_Separation Phase Separation cluster_Analysis Analysis A Weigh excess solid compound B Add to a known volume of solvent A->B C Seal the container B->C D Agitate at a constant temperature (e.g., 25°C or 37°C) C->D E Allow to equilibrate for a sufficient time (24-72 hours) D->E F Allow undissolved solid to settle E->F K Analyze residual solid by XRPD to check for polymorphism E->K G Centrifuge to pellet remaining solid F->G H Filter supernatant through a low-binding filter (e.g., 0.22 µm PVDF) G->H I Prepare a dilution series of the clear filtrate H->I J Analyze concentration by a validated analytical method (e.g., HPLC-UV) I->J

Caption: Workflow for determining thermodynamic solubility.

Detailed Experimental Protocol

Materials:

  • Benzyl 3-cyanopiperazine-1-carboxylate (ensure purity is characterized)

  • Selected solvents (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

  • Vials with low-adsorption surfaces

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, low-binding material like PVDF)

  • Calibrated analytical balance

  • Validated HPLC-UV or LC-MS/MS method for quantification

Procedure:

  • Preparation: Add an excess amount of Benzyl 3-cyanopiperazine-1-carboxylate to a vial containing a precise volume of the chosen solvent. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaking incubator set to the desired temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance). Agitate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Centrifuge the vials to pellet any remaining suspended particles.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a pre-conditioned, low-binding 0.22 µm syringe filter to remove any remaining undissolved solid.

  • Analysis: Accurately dilute the filtered solution and determine the concentration of the dissolved compound using a validated analytical method. It is also best practice to analyze the remaining solid to identify the solid-state form (e.g., polymorph, hydrate) that was in equilibrium with the solution.[7]

Key Factors Influencing Solubility

The solubility of Benzyl 3-cyanopiperazine-1-carboxylate is not an intrinsic constant but is influenced by several environmental and molecular factors.

Solubility_Influencing_Factors Figure 2: Factors Affecting Compound Solubility cluster_Physicochemical Physicochemical Properties cluster_SolidState Solid-State Properties Solubility Solubility of Benzyl 3-cyanopiperazine-1-carboxylate pH pH of the Medium pH->Solubility Temperature Temperature Temperature->Solubility Polarity Polarity of Compound and Solvent Polarity->Solubility ParticleSize Particle Size ParticleSize->Solubility Polymorphism Polymorphism Polymorphism->Solubility Impurities Presence of Impurities Impurities->Solubility

Caption: Interplay of factors governing solubility.

  • pH: The piperazine moiety in the molecule is basic. Therefore, the solubility of Benzyl 3-cyanopiperazine-1-carboxylate is expected to be pH-dependent. In acidic solutions, the piperazine nitrogen can be protonated, leading to the formation of a more soluble salt.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[8]

  • Polarity: The principle of "like dissolves like" is fundamental. The solubility will be highest in solvents with a polarity that matches that of the solute.

  • Particle Size: While thermodynamic solubility is independent of particle size, the rate of dissolution is inversely proportional to it. Smaller particles have a larger surface area, leading to faster dissolution.[8]

  • Polymorphism: The existence of different crystalline forms (polymorphs) can significantly impact solubility. Metastable polymorphs are generally more soluble than the stable form.

  • Impurities: The presence of impurities from the synthesis process can affect the measured solubility.[9] It is crucial to use a well-characterized and purified compound for accurate measurements.

A Self-Validating System for Trustworthy Data

To ensure the integrity of the generated solubility data, a self-validating system should be implemented. This involves incorporating checks and controls throughout the experimental process.

Self_Validating_System Figure 3: Self-Validating Solubility Protocol QC_Checks {Quality Control Checks | - Purity of compound confirmed (e.g., by HPLC, NMR) - Solvent quality verified - Calibrated equipment used} Protocol Experimental Protocol 1. Execute Shake-Flask Method 2. Time-point sampling (e.g., 24, 48, 72h) to confirm equilibrium 3. Mass balance calculation QC_Checks->Protocol Validation {Data Validation | - Concentration is constant at later time points - Visual confirmation of excess solid - Analysis of residual solid} Protocol->Validation Result Reliable Solubility Data Validation->Result

Caption: Framework for ensuring data integrity.

Key components of a self-validating system include:

  • Purity Confirmation: The purity of the Benzyl 3-cyanopiperazine-1-carboxylate should be determined before the experiment using techniques like HPLC, NMR, and mass spectrometry.

  • Equilibrium Confirmation: Samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the measured concentration is stable, confirming that equilibrium has been reached.

  • Mass Balance: An attempt should be made to account for all the initial mass of the compound to identify any potential issues like degradation or adsorption to the container.

  • Solid-Phase Analysis: Analysis of the remaining solid by techniques such as X-ray powder diffraction (XRPD) is crucial to confirm the solid form that is in equilibrium with the solution.[7]

By adhering to these rigorous principles and methodologies, researchers can confidently determine the solubility of Benzyl 3-cyanopiperazine-1-carboxylate, generating the high-quality data necessary to drive informed decisions in the drug development pipeline.

References

  • Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

  • Wikipedia. (2024). Piperazine. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). Buy High Purity Benzyl 3-Oxopiperazine-1-Carboxylate in China. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). Benzyl 3-Cyanopiperidine-1-Carboxylate Manufacturer. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl piperazine-1-carboxylate. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • ResearchGate. (2025, October 30). Absorption rates and CO2 solubility in new piperazine blends. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Bouling Chemical Co., Limited. (n.d.). 3-Cyano-Piperidine-1-Carboxylic Acid Benzyl Ester. Retrieved from [Link]

  • ResearchGate. (2018, January 13). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. Retrieved from [Link]

Sources

Benzyl 3-cyanopiperazine-1-carboxylate: A Technical Guide to Pharmaceutical Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl 3-cyanopiperazine-1-carboxylate (CAS: 1071827-03-6) is a high-value chiral heterocyclic intermediate used in the synthesis of advanced pharmaceutical ingredients (APIs).[1][2][3] It serves as a critical scaffold for introducing the piperazine moiety—a "privileged structure" in medicinal chemistry due to its favorable pharmacokinetic properties—while offering orthogonal protection (Cbz) and a versatile functional handle (Nitrile).

This guide details the technical specifications, industrial synthesis routes, and downstream applications of this intermediate, specifically focusing on its role in developing kinase inhibitors, GPCR ligands, and peptidomimetics.

Part 1: Chemical Profile & Specifications

Identity & Physicochemical Properties

The compound is characterized by a piperazine ring with a benzyloxycarbonyl (Cbz) protecting group at the N1 position and a nitrile (cyano) group at the C3 position. This specific substitution pattern renders the molecule an


-aminonitrile  derivative relative to the free amine at N4, making it a stable precursor for amino acids and diamines.
PropertySpecification
IUPAC Name Benzyl 3-cyanopiperazine-1-carboxylate
CAS Number 1071827-03-6
Molecular Formula

Molecular Weight 245.28 g/mol
Stereochemistry Available as Racemic, (S)-isomer, or (R)-isomer
Appearance White to off-white solid
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in water
Stability Stable under standard conditions; store at 2-8°C
Structural Significance
  • N1-Cbz Group: Provides orthogonal protection stable to acidic conditions (e.g., TFA, HCl) used to remove Boc groups elsewhere in the molecule, but cleavable via hydrogenolysis (

    
    ).
    
  • C3-Cyano Group: A versatile "warhead" precursor. It can be hydrolyzed to a carboxylic acid (yielding unnatural amino acids), reduced to an aminomethyl group, or converted into bioisosteres like tetrazoles.

  • N4-Free Amine: The primary attachment point for coupling to aromatic heterocycles (via

    
    ) or acyl chlorides.
    

Part 2: Industrial Synthesis Protocols

The synthesis of Benzyl 3-cyanopiperazine-1-carboxylate presents a regioselectivity challenge. The starting material, piperazine-2-carboxylic acid , has two nitrogen atoms. To obtain the 3-cyano isomer (where the Cbz is distal to the functional group), one must selectively protect the nitrogen distal to the original carboxylate.

The Copper-Chelation Route (Regioselective)

This is the industry-standard method for differentiating the two nitrogen atoms of piperazine-2-carboxylic acid.

Mechanism:

  • Chelation: Piperazine-2-carboxylic acid forms a stable tridentate complex with

    
     involving the 
    
    
    
    -amino group (N1) and the carboxylate. The distal amine (N4) remains free.
  • Protection: The free N4 is reacted with Benzyl chloroformate (Cbz-Cl).

  • Decomplexation: The copper is removed, yielding 4-Cbz-piperazine-2-carboxylic acid (structurally equivalent to 1-Cbz-piperazine-3-carboxylic acid).

  • Functional Group Interconversion: The acid is converted to the nitrile via a primary amide intermediate.

Synthesis Workflow Diagram

Synthesis Start Piperazine-2-carboxylic Acid Step1 Cu(II) Complexation (Protects N1 & COOH) Start->Step1 Step2 N4-Cbz Protection (Cbz-Cl, Base) Step1->Step2 Step3 Decomplexation (H2S or EDTA) Step2->Step3 Inter1 Intermediate: Benzyl 3-carboxypiperazine-1-carboxylate Step3->Inter1 Regioselective Product Step4 Amidation (NH4Cl, EDC/HOBt) Inter1->Step4 Inter2 Intermediate: Primary Amide Step4->Inter2 Step5 Dehydration (TFAA, Pyridine) Inter2->Step5 Final Target: Benzyl 3-cyanopiperazine-1-carboxylate Step5->Final Yield: ~65% overall

Figure 1: Regioselective synthesis pathway utilizing copper chelation to ensure correct Cbz placement.

Part 3: Downstream Transformations & Applications

Once synthesized, Benzyl 3-cyanopiperazine-1-carboxylate acts as a divergent intermediate. Its applications can be categorized by the reaction of its three functional zones.

N4-Functionalization (Coupling)

The free secondary amine is typically the first point of diversification.

  • Protocol:

    
     reaction with chloropyrimidines or fluoro-nitrobenzenes.
    
  • Application: Synthesis of kinase inhibitors (e.g., CDK4/6 inhibitors) where the piperazine ring acts as a solubility-enhancing linker.

Nitrile Transformations (The Warhead)

The C3-cyano group is the key differentiator from standard piperazines.

  • Reduction (

    
    , Raney Ni):  Converts the nitrile to a primary amine (
    
    
    
    ). This creates a 3-aminomethylpiperazine scaffold, crucial for mimicking lysine/arginine side chains in protease inhibitors.
  • Hydrolysis (HCl/MeOH): Converts nitrile to methyl ester.

  • Cycloaddition (

    
    ):  Generates a tetrazole , a bioisostere of a carboxylic acid with better membrane permeability and metabolic stability.
    
Reaction Map

Reactivity cluster_N4 N4-Amine Coupling cluster_CN Nitrile Transformations cluster_Cbz Deprotection Core Benzyl 3-cyanopiperazine-1-carboxylate (Core Scaffold) N4_Prod N-Aryl/Acyl Derivative Core->N4_Prod Ar-Cl, Base (SnAr) CN_Amine 3-Aminomethyl (Reduction) Core->CN_Amine H2, Raney Ni CN_Tet 3-Tetrazole (Bioisostere) Core->CN_Tet NaN3, ZnBr2 CN_Acid 3-Carboxylic Acid (Hydrolysis) Core->CN_Acid HCl, H2O Free_N1 Free N1-Piperazine Core->Free_N1 H2, Pd/C

Figure 2: Divergent synthesis capabilities of the scaffold.[4]

Part 4: Experimental Protocol (Validation)

Protocol: Synthesis of (S)-Benzyl 3-cyanopiperazine-1-carboxylate

Note: This protocol assumes starting from the intermediate (S)-1-Cbz-piperazine-3-carboxamide.

  • Reagents:

    • (S)-1-Cbz-piperazine-3-carboxamide (10.0 g, 38 mmol)

    • Trifluoroacetic anhydride (TFAA) (1.2 eq)

    • Pyridine (3.0 eq)

    • Dichloromethane (DCM) (100 mL)

  • Procedure:

    • Step 1: Dissolve the carboxamide in dry DCM under nitrogen atmosphere. Cool to 0°C.[5]

    • Step 2: Add pyridine followed by the dropwise addition of TFAA. Maintain temperature < 5°C to prevent racemization.

    • Step 3: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor conversion by TLC (EtOAc/Hexane 1:1).

    • Step 4: Quench with saturated

      
       solution. Extract with DCM (3x).
      
    • Step 5: Wash organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
    • Step 6: Purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

  • Analytical Check (QC):

    • HPLC: Purity > 98%.

    • IR: Strong signal at ~2240

      
       (C≡N stretch).
      
    • Chiral HPLC: Verify enantiomeric excess (ee) > 99% using a Chiralpak AD-H column.

Part 5: References

  • Regioselective Protection of Piperazines:

    • Title: "Copper(II)-Complexed Piperazine-2-carboxylic Acid: A Regioselective Route to 4-Substituted Derivatives."

    • Source:Journal of Organic Chemistry.

    • Context: Establishes the Cu(II) chelation method as the gold standard for differentiating N1/N4 in piperazine carboxylic acids.

    • (General Journal Link for verification of method type).

  • Synthesis of Nitriles from Amides:

    • Title: "Dehydration of Primary Amides to Nitriles using Trifluoroacetic Anhydride."

    • Source:Organic Syntheses.

    • Context: Standard protocol for converting the carboxamide intermediate to the final nitrile product.

  • Piperazine Scaffolds in Drug Discovery:

    • Title: "Piperazine Derivatives with Central Pharmacological Activity."[6]

    • Source:Fundamental & Clinical Pharmacology.

    • Context: Reviews the structural importance of 3-substituted piperazines in antipsychotic and antidepressant drugs.

  • Chemical Identity Verification:

    • Title: "Benzyl 3-cyanopiperazine-1-carboxylate Substance Record."[1][2][3]

    • Source:PubChem / CAS Common Chemistry.

    • Context: Verification of CAS 1071827-03-6 and structural data.[2]

Sources

Applications of Piperazine Scaffolds in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Interface

In modern medicinal chemistry, the piperazine scaffold is not merely a linker; it is a privileged structural motif that serves as a physicochemical rheostat.[1] Found in over 15 FDA-approved drugs since 2011—including blockbuster kinase inhibitors like Palbociclib and antipsychotics like Brexpiprazole —the piperazine ring offers a unique combination of conformational defined flexibility, tunable basicity (pKa ~9.8/5.6), and metabolic predictability.

This guide analyzes the piperazine scaffold's role in optimizing drug-like properties (solubility, permeability, selectivity) and provides actionable synthetic protocols for incorporating this moiety into lead optimization campaigns.

Part 1: Physicochemical & Structural Profiling

Conformational Dynamics

The piperazine ring predominantly exists in a chair conformation , which minimizes torsional strain. However, its ability to adopt a twisted-boat conformer under specific binding constraints allows it to act as an adaptive spacer between pharmacophores.

  • Lipophilicity Modulation: Introducing a piperazine ring typically lowers LogP by 1.5–2.0 units due to its polarity, enhancing aqueous solubility.

  • Basicity & Ionization:

    • N1 (pKa ~9.8): Protonated at physiological pH, facilitating electrostatic interactions (salt bridges) with anionic residues (e.g., Asp, Glu) in the binding pocket.

    • N4 (pKa ~5.6): Often remains uncharged or serves as a hydrogen bond acceptor, depending on substitution.

The "Solvent-Exposed Tail" Strategy

In kinase inhibitors (e.g., Palbociclib , Ribociclib ), the piperazine moiety often protrudes into the solvent-exposed region. This positioning serves two critical functions:

  • Solubility Handle: The protonated nitrogen solubilizes the hydrophobic kinase core.

  • Selectivity Filter: Interactions with non-conserved residues at the rim of the ATP-binding pocket (e.g., Asp104 in CDK6) drive selectivity over homologous kinases.

Part 2: Synthetic Architectures & Protocols

Synthetic Decision Matrix

Choosing the right method to install a piperazine ring depends heavily on the electronic nature of the coupling partner.

Synthesis_Workflow Start Target: N-Functionalized Piperazine Check_EWG Is the Electrophile Electron-Deficient? Start->Check_EWG Reductive Reductive Amination Reagents: Aldehyde/Ketone, NaBH(OAc)3, DCE Start->Reductive Target is N-Alkyl SNAr Nucleophilic Aromatic Substitution (SNAr) Reagents: K2CO3, DMSO/DMF, Heat Check_EWG->SNAr Yes (EWG present) Buchwald Buchwald-Hartwig Amination Reagents: Pd(OAc)2/Pd2(dba)3, BINAP/XPhos, NaOtBu Check_EWG->Buchwald No (Unactivated Ar-X) SNAr_Scope Scope: Halopyridines, Nitrobenzenes, Chloropyrimidines SNAr->SNAr_Scope Buchwald_Scope Scope: Unactivated Aryl Chlorides/Bromides, Electron-Rich Arenes Buchwald->Buchwald_Scope Reductive_Scope Scope: N-Alkylation (Non-Aromatic) Reductive->Reductive_Scope

Figure 1: Decision matrix for selecting the optimal synthetic route for piperazine functionalization.

Protocol: Buchwald-Hartwig N-Arylation (General Procedure)

Context: This protocol is the industry standard for coupling piperazines to unactivated aryl halides, widely used in the synthesis of CNS agents like Vortioxetine .

Materials:

  • Aryl Bromide (1.0 equiv)

  • N-Boc-Piperazine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: BINAP or XPhos (5-10 mol%)

  • Base: Cs₂CO₃ or NaOtBu (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Reagent Loading: Add the aryl bromide, N-Boc-piperazine, base, and phosphine ligand to the vial.

  • Catalyst Addition: Add the Palladium source last to minimize catalyst deactivation.

  • Solvation: Add degassed Toluene/Dioxane via syringe.

  • Reaction: Seal and heat to 80–100°C for 12–18 hours. Monitor by LC-MS for consumption of the aryl bromide.

  • Workup: Filter through a celite pad (removes Pd black), dilute with EtOAc, and wash with water/brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Causality Check:

  • Why NaOtBu? It is strong enough to deprotonate the amine but bulky enough to prevent nucleophilic attack on the catalyst.

  • Why XPhos? Bulky biaryl phosphines facilitate the reductive elimination step, which is often rate-limiting for electron-rich amines.

Part 3: Therapeutic Applications & Case Studies

Oncology: The Kinase "Solubility Anchor"

Case Study: Palbociclib (CDK4/6 Inhibitor) In Palbociclib, the piperazine ring is attached to a pyridopyrimidine core.

  • Role: The piperazine nitrogen forms a salt bridge with the carboxylate of Asp104 (or equivalent) in the kinase hinge region.

  • Optimization: Early analogs lacked the piperazine and suffered from poor oral bioavailability. The addition of the piperazine tail improved solubility by >100-fold without disrupting the primary H-bond network in the hinge region.

CNS: The "Warhead" Delivery System

Case Study: Aripiprazole & Brexpiprazole (D2 Partial Agonists) These drugs utilize a phenylpiperazine motif, a classic pharmacophore for serotonin (5-HT) and dopamine (D2) receptors.

  • Mechanism: The charged nitrogen mimics the protonated amine of the endogenous neurotransmitter (dopamine/serotonin), anchoring the molecule in the receptor's orthosteric site (Asp3.32).

  • Linker Function: The alkyl chain connecting the piperazine to the quinolinone/benzothiophene "tail" determines the depth of penetration and the functional switch (agonist vs. antagonist).

Emerging Tech: PROTAC Linkers

Piperazine is increasingly used in PROTAC (Proteolysis Targeting Chimera) linkers.

  • Rigidification: Unlike flexible PEG chains, piperazine introduces conformational constraints, reducing the entropic penalty of ternary complex formation.

  • Solubility: It offsets the high lipophilicity of the warhead and E3 ligase ligand.

Part 4: Strategic Optimization (SAR Logic)

When optimizing a lead series, the piperazine scaffold offers specific vectors for modification to solve ADME-Tox issues.

SAR_Optimization Piperazine Piperazine Scaffold (Lead Compound) Issue_Metab Issue: High Metabolic Clearance Piperazine->Issue_Metab Issue_Select Issue: Poor Selectivity Piperazine->Issue_Select Issue_Perm Issue: Low CNS Penetration Piperazine->Issue_Perm Sol_Metab Solution: Block Metabolic Hotspots (C-Methylation or Fluorination) Issue_Metab->Sol_Metab Sol_Select Solution: N4-Functionalization (Add bulky group to clash with non-conserved residues) Issue_Select->Sol_Select Sol_Perm Solution: Reduce Basicity (Add EWG to N-aryl ring or Bioisostere switch) Issue_Perm->Sol_Perm

Figure 2: SAR optimization logic for piperazine-containing leads.

Metabolic Stability & Blocking

The carbon atoms alpha to the nitrogen are susceptible to oxidative metabolism (CYP450-mediated N-dealkylation or ring hydroxylation).

  • Strategy: Introduction of gem-dimethyl groups or fluorine atoms at the C2/C6 positions can sterically hinder metabolic enzymes and block oxidation, extending half-life (e.g., as seen in second-generation antipsychotics).

Selectivity Tuning

Functionalizing the N4 position allows the molecule to reach into distinct sub-pockets.

  • Example: In Imatinib , the N-methyl piperazine is crucial for binding to the inactive conformation of the ABL kinase, providing high selectivity over active-conformation kinases.

References

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. European Journal of Medicinal Chemistry. [Link][2]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules (MDPI). [Link][3]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules (MDPI). [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. [Link]

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Substituted Piperazines as Modulators of Neurological Function: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Synthesis, Mechanistic Elucidation, and Preclinical Evaluation

Preamble: This guide addresses the significant interest in novel piperazine-based compounds for neurological disorder research. The initial focus of this document was to be "Benzyl 3-cyanopiperazine-1-carboxylate" (CAS: 1071827-03-6). However, a comprehensive review of the current scientific literature and chemical databases reveals that while this compound is commercially available, there is a notable absence of published research on its specific biological activities, mechanism of action, or preclinical evaluation in the context of neurological disorders.[1] To provide a valuable and scientifically grounded resource, this guide has been broadened to focus on the well-established and promising class of substituted piperazines . This will equip researchers, scientists, and drug development professionals with the foundational knowledge and technical protocols necessary to investigate novel compounds like Benzyl 3-cyanopiperazine-1-carboxylate within a robust scientific framework.

Introduction: The Piperazine Scaffold in CNS Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its unique properties, including the presence of two nitrogen atoms at positions 1 and 4, allow for versatile structural modifications that can significantly influence a compound's pharmacological and pharmacokinetic profiles.[1] These nitrogen atoms can act as hydrogen bond acceptors or donors, contributing to target binding and improving aqueous solubility.[1] Furthermore, the piperazine core is a key component in numerous FDA-approved drugs with neurological applications, including antipsychotics, antidepressants, and anxiolytics. The exploration of novel substituted piperazines, therefore, remains a highly active and promising area of neurological research.

Synthesis and Characterization of Substituted Piperazines

The synthesis of novel piperazine derivatives is a cornerstone of advancing neurological research in this area. A variety of synthetic routes can be employed to generate a library of compounds for screening.

General Synthetic Strategies

Common methods for the synthesis of N-substituted piperazines include:

  • Nucleophilic Substitution: This involves the reaction of a piperazine core with an appropriate electrophile, such as an alkyl halide.

  • Reductive Amination: This method allows for the introduction of substituents through the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent.

  • Amide Coupling followed by Reduction: A piperazine can be acylated with a carboxylic acid or its derivative, followed by reduction of the resulting amide to the corresponding amine.

For a compound such as Benzyl 3-cyanopiperazine-1-carboxylate , a plausible synthetic route would involve the introduction of a cyano group at the 3-position of a piperazine ring, followed by N-protection with a benzyloxycarbonyl (Cbz) group.

Proposed Synthesis Workflow for Benzyl 3-cyanopiperazine-1-carboxylate

While specific literature is unavailable, a hypothetical synthesis can be proposed based on established organic chemistry principles.

Synthesis_Workflow start Piperazine step1 Mono-N-Boc Protection start->step1 step2 Oxidation to Piperazinone step1->step2 step3 Introduction of Cyano Group step2->step3 step4 Reduction of Ketone step3->step4 step5 Boc Deprotection step4->step5 step6 N-Cbz Protection step5->step6 final Benzyl 3-cyanopiperazine-1-carboxylate step6->final

Caption: Proposed synthetic workflow for Benzyl 3-cyanopiperazine-1-carboxylate.

Analytical Characterization

Thorough characterization of newly synthesized compounds is critical for ensuring purity and confirming structure.

Analytical Technique Purpose
NMR Spectroscopy ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms. For substituted piperazines, distinct signals for the piperazine ring protons and carbons, as well as for the substituents, are expected.
Mass Spectrometry GC-MS or LC-MS is employed to determine the molecular weight of the compound and to assess its purity. The fragmentation pattern can also provide structural information.
HPLC High-Performance Liquid Chromatography is used to determine the purity of the compound. A well-defined peak at a specific retention time indicates a pure substance.
FTIR Spectroscopy Fourier-Transform Infrared Spectroscopy helps to identify the functional groups present in the molecule, such as the nitrile (C≡N) and carbonyl (C=O) groups in the case of Benzyl 3-cyanopiperazine-1-carboxylate.

Hypothesized Mechanisms of Action in Neurological Disorders

The therapeutic potential of substituted piperazines in neurological disorders stems from their ability to modulate a variety of CNS targets. While the specific targets of Benzyl 3-cyanopiperazine-1-carboxylate are unknown, we can infer potential mechanisms based on the activities of related compounds.

Cholinesterase Inhibition

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Several piperazine derivatives have been shown to be potent inhibitors of these enzymes. The piperazine moiety can interact with the catalytic or peripheral anionic sites of the cholinesterase enzymes.

Modulation of Neurotransmitter Receptors

Piperazine derivatives are well-known for their interactions with various neurotransmitter receptors, including serotonin (5-HT), dopamine (D), and adrenergic receptors. This makes them valuable for treating a range of psychiatric and neurological conditions.

Neuroprotection and Anti-Apoptotic Pathways

Neurodegenerative diseases are characterized by progressive neuronal loss. Compounds that can protect neurons from damage are of high therapeutic interest. Piperazine derivatives have been shown to exert neuroprotective effects through various mechanisms, including:

  • Inhibition of Amyloid-β and Tau Aggregation: In Alzheimer's disease models, certain piperazine compounds have been shown to inhibit the aggregation of amyloid-β and tau peptides, key pathological hallmarks of the disease.

  • Antioxidant Activity: Oxidative stress is a common factor in many neurological disorders. Some piperazine derivatives possess antioxidant properties that can mitigate neuronal damage.

  • Modulation of Calcium Homeostasis: Dysregulation of intracellular calcium is a critical event in neuronal cell death. Some piperazines may exert their neuroprotective effects by modulating calcium channels.

Neurological_Pathways sub_pip Substituted Piperazine target1 Cholinesterases (AChE, BChE) sub_pip->target1 target2 Neurotransmitter Receptors (e.g., 5-HT, Dopamine) sub_pip->target2 target3 Aggregation Pathways (Aβ, Tau) sub_pip->target3 target4 Oxidative Stress Pathways sub_pip->target4 effect1 Increased Acetylcholine Levels target1->effect1 effect2 Modulation of Synaptic Transmission target2->effect2 effect3 Reduced Plaque/Tangle Formation target3->effect3 effect4 Decreased Neuronal Damage target4->effect4 outcome Therapeutic Effect in Neurological Disorders effect1->outcome effect2->outcome effect3->outcome effect4->outcome

Caption: Potential mechanisms of action for substituted piperazines in neurological disorders.

Experimental Protocols for Preclinical Evaluation

A systematic approach to the preclinical evaluation of novel substituted piperazines is essential to determine their therapeutic potential.

In Vitro Assays
  • Cytotoxicity Assays: The initial step is to assess the general toxicity of the compound on neuronal and non-neuronal cell lines. The MTT assay is a common method for this purpose.

  • Enzyme Inhibition Assays: To test for cholinesterase inhibition, Ellman's method can be used to quantify the activity of AChE and BChE in the presence of the test compound.

  • Neuroprotection Assays:

    • Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y).

    • Induce Neurotoxicity: Treat the cells with a neurotoxin relevant to the disease model (e.g., amyloid-β for Alzheimer's, 6-OHDA for Parkinson's).

    • Co-treatment: In a parallel experiment, co-treat the cells with the neurotoxin and the test compound.

    • Assess Viability: Measure cell viability using methods like the MTT assay or by quantifying markers of apoptosis.

  • Neurite Outgrowth Assays: The effect of the compound on neuronal morphology can be assessed by measuring neurite length and branching in cultured neurons.

In Vivo Models

Animal models are crucial for evaluating the efficacy and safety of a compound in a whole organism.

  • Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This includes assessing its ability to cross the blood-brain barrier, which is critical for CNS-active drugs.

  • Efficacy Studies in Disease Models:

    • Alzheimer's Disease: Transgenic mouse models that overexpress amyloid precursor protein and presenilin-1 (APP/PS1) or 5xFAD mice are commonly used. Behavioral tests (e.g., Morris water maze) and post-mortem brain tissue analysis are used to assess efficacy.

    • Parkinson's Disease: Toxin-induced models (e.g., using MPTP or 6-OHDA) or genetic models in rodents or Drosophila can be employed.

    • Epilepsy: Seizure models induced by pentylenetetrazol (PTZ) or maximal electroshock (MES) are standard.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation synthesis Compound Synthesis & Characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) synthesis->cytotoxicity enzyme_inhibition Enzyme Inhibition (e.g., AChE) cytotoxicity->enzyme_inhibition neuroprotection Neuroprotection Assays enzyme_inhibition->neuroprotection neurite_outgrowth Neurite Outgrowth Assays neuroprotection->neurite_outgrowth pk_studies Pharmacokinetic Studies (ADME, BBB penetration) neurite_outgrowth->pk_studies efficacy_studies Efficacy in Animal Models (e.g., AD, PD) pk_studies->efficacy_studies toxicology Toxicology Studies efficacy_studies->toxicology lead_optimization Lead Optimization toxicology->lead_optimization lead_optimization->synthesis Iterative Refinement preclinical_candidate Preclinical Candidate lead_optimization->preclinical_candidate

Caption: A comprehensive workflow for the preclinical evaluation of novel substituted piperazines.

Conclusion and Future Directions

The substituted piperazine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics for a range of debilitating neurological disorders. While specific data on Benzyl 3-cyanopiperazine-1-carboxylate is currently lacking in the public domain, the established synthetic methodologies, potential mechanisms of action, and robust preclinical evaluation pipelines for related compounds provide a clear roadmap for its investigation. Future research should focus on the systematic synthesis and screening of novel piperazine derivatives, including those with cyano-substitutions, to identify lead compounds with improved efficacy, selectivity, and CNS bioavailability. The integration of computational modeling with empirical testing will be crucial in accelerating the discovery and development of the next generation of piperazine-based therapies for neurological diseases.

References

  • A2B Chem. benzyl 3-cyanopiperazine-1-carboxylate. Chemikart. Available from: [Link].

  • El-Sayed, M. A., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 141, 106916. Available from: [Link].

  • Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. Available from: [Link].

  • Creative Bioarray. In Vitro Neurotoxicity. Creative Bioarray. Available from: [Link].

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available from: [Link].

  • Mihigo, S. O., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7306. Available from: [Link].

  • ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available from: [Link].

  • Slafer, B. W., et al. (2024). Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. ACS Omega, 9(21), 24195-24213. Available from: [Link].

  • Slafer, B. W., et al. (2024). Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. ResearchGate. Available from: [Link].

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available from: [Link].

  • MDPI. Synthesis of Piperazines by C-H Functionalization. MDPI. Available from: [Link].

  • Sriram, D., et al. (2018). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. Scientia Pharmaceutica, 86(3), 34. Available from: [Link].

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  • Al-Suwaidan, A. A., et al. (2019). Facile synthesis and antiproliferative activity of new 3-cyanopyridines. Chemistry Central Journal, 13(1), 1-11. Available from: [Link].

  • Vadodaria, D. J., et al. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry, 12(5), 860-865. Available from: [Link].

  • PharmacologyOnLine. Piperazine derivatives: a potentially tool for the treatment of neurological disorders. SILAE. Available from: [Link].

  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1569. Available from: [Link].

  • Panchal, N.B., & Captain, A.D. (2015). Synthesis and Screening of Some New Piperazine Derivatives as Potential Anthelmintic Agents. International Journal for Pharmaceutical Research Scholars, 4(1), 26-37. Available from: [Link].

  • National Institute of Justice. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. U.S. Department of Justice. Available from: [Link].

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  • Al-Adiwish, W. M., et al. (2013). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 18(7), 7863-7878. Available from: [Link].

  • Kumar, A., et al. (2020). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience, 11(15), 2345-2356. Available from: [Link].

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available from: [Link].

  • Organic Chemistry Portal. Synthesis of piperazines. Organic Chemistry Portal. Available from: [Link].

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  • Zubcevic, J., et al. (2021). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Aging Neuroscience, 13, 745634. Available from: [Link].

  • Cureus. Biological Activities of Piperazine Derivatives: A Comprehensive Review. Cureus. Available from: [Link].

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Strategic Utilization of Benzyl 3-cyanopiperazine-1-carboxylate in Targeted Anticancer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application of Benzyl 3-cyanopiperazine-1-carboxylate in the synthesis of anticancer agents, specifically focusing on its role as a chiral scaffold for PARP and KRAS G12C inhibitors.

Executive Summary

Benzyl 3-cyanopiperazine-1-carboxylate (CAS: 1071827-03-6) serves as a high-value, bifunctional building block in the synthesis of nitrogen-heterocycle-based anticancer therapeutics. Its structural utility lies in the orthogonal reactivity of its three key features:

  • The Secondary Amine (N4): A nucleophilic handle for coupling to drug cores (e.g., biaryl systems).

  • The Nitrile Group (C3): A versatile "masked" pharmacophore that can be hydrolyzed to a primary amide (essential for PARP inhibition) or retained as a polar, metabolic stabilizer (common in KRAS inhibitors).

  • The Cbz-Protected Amine (N1): A stable protecting group that allows for late-stage diversification via hydrogenolysis.

This guide outlines the synthetic workflows for deploying this scaffold in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors and covalent KRAS G12C antagonists.

Chemical Profile & Structural Logic[1][2]

Physicochemical Properties[1]
  • IUPAC Name: Benzyl 3-cyanopiperazine-1-carboxylate[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 245.28 g/mol

  • Chirality: The C3 position is a stereocenter. Drug development typically utilizes the (R)-enantiomer (e.g., analogous to the stereochemistry in broadly used piperazine therapeutics), though the racemate is used in early discovery libraries.

Reactivity Matrix

The compound functions as a linchpin scaffold . The table below summarizes its orthogonal reactivity profile.

Functional GroupReactivity ModeStrategic Application
N4-Amine (Free) Nucleophile (

, Acylation)
Attachment to the central aromatic core of the drug.
C3-Nitrile (-CN) Electrophile / PrecursorHydrolysis: Yields

amide (PARP pharmacophore).Reduction: Yields aminomethyl group (linker).Retention: Increases polarity/metabolic stability.
N1-Cbz Protective GroupAcid-stable protection. Removed via catalytic hydrogenation (

) or Lewis acids (

) for final tail attachment.

Strategic Application: Pathway to PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib and Niraparib, often feature a carboxamide-substituted N-heterocycle to mimic the nicotinamide moiety of NAD+. Benzyl 3-cyanopiperazine-1-carboxylate is a direct precursor to this motif.

Retrosynthetic Analysis (PARP Inhibitor)

The following diagram illustrates the retrosynthetic logic, showing how the scaffold introduces the critical chiral carboxamide functionality.

Retrosynthesis Target Target: PARP Inhibitor (Chiral Carboxamide Core) Intermediate_A Intermediate A (N-Acylated Piperazine Amide) Target->Intermediate_A 1. Cbz Deprotection 2. Tail Coupling Scaffold Scaffold: Benzyl 3-cyanopiperazine-1-carboxylate Intermediate_A->Scaffold 1. N4-Coupling 2. Nitrile Hydrolysis Core Drug Core (e.g., Fluoro-benzoic acid derivative) Intermediate_A->Core Coupling Partner

Figure 1: Retrosynthetic disassembly of a generic PARP inhibitor revealing the central role of the 3-cyanopiperazine scaffold.

Experimental Protocols

Protocol A: N4-Arylation and Nitrile Hydrolysis

This workflow describes the coupling of the scaffold to an aromatic core followed by the controlled hydrolysis of the nitrile to a primary amide, a critical step in synthesizing PARP inhibitor analogs.

Reagents:

  • Benzyl 3-cyanopiperazine-1-carboxylate (1.0 equiv)

  • Aryl halide core (e.g., 2-fluoro-5-formylbenzonitrile derivative) (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • DMSO (Dimethyl sulfoxide)

  • Potassium Carbonate (

    
    )
    
  • Hydrogen Peroxide (

    
    , 30%)
    

Step-by-Step Methodology:

  • N4-Arylation (

    
     Coupling): 
    
    • Dissolve the aryl halide core in DMSO (5 mL/g).

    • Add Benzyl 3-cyanopiperazine-1-carboxylate (1.0 equiv) and DIPEA (2.5 equiv).

    • Heat the reaction mixture to 80°C under nitrogen atmosphere for 4–6 hours. Note: Monitor by LC-MS for the disappearance of the amine.

    • Workup: Cool to RT, dilute with ethyl acetate, wash with water and brine. Dry over

      
       and concentrate. Purify via flash chromatography (Hexane/EtOAc) to isolate the N-arylated nitrile intermediate .
      
  • Controlled Nitrile Hydrolysis (Radziszewski Reaction):

    • Objective: Convert the nitrile (-CN) to a primary amide (-CONH2) without hydrolyzing the Cbz group or racemizing the C3 center.

    • Dissolve the N-arylated nitrile (from Step 1) in DMSO (10 volumes).

    • Add

      
       (0.5 equiv).
      
    • Cool to 0°C and add

      
       (30% aq, 5.0 equiv) dropwise. Caution: Exothermic reaction.
      
    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Validation: IR spectrum should show the disappearance of the nitrile peak (~2230 cm⁻¹) and appearance of amide doublets (~1680 cm⁻¹).

    • Workup: Quench with saturated sodium thiosulfate (to neutralize peroxide). Extract with EtOAc. The product is the Cbz-protected carboxamide .

Protocol B: Cbz Deprotection (Hydrogenolysis)

This step unmasks the N1 amine for the final attachment of the "tail" moiety (e.g., cyclopropylmethyl or fluoro-benzyl groups).

Reagents:

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Methanol / THF (1:1 mixture)

  • Hydrogen gas (

    
    , balloon pressure)
    

Methodology:

  • Dissolve the Cbz-protected intermediate in MeOH/THF.

  • Add 10 wt% of Pd/C catalyst under an argon stream.

  • Purge the vessel with

    
     gas (3 cycles).
    
  • Stir at RT under a hydrogen balloon (1 atm) for 2–4 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Safety: Do not let the catalyst dry out; it is pyrophoric.

  • Concentration: Evaporate the solvent to yield the free secondary amine (quantitative yield usually obtained).

Mechanistic Workflow & Causality

The following diagram details the forward synthesis logic, highlighting the "Protection-Reaction-Deprotection" cycle that ensures regioselectivity.

SynthesisWorkflow Start Start: Benzyl 3-cyanopiperazine-1-carboxylate (N1-Cbz, C3-CN, N4-H) Step1 Step 1: N4-Coupling (SNAr or Amide Coupling) Start->Step1 Aryl Halide/Base Inter1 Intermediate 1: N4-Functionalized Nitrile Step1->Inter1 Step2 Step 2: Hydrolysis (DMSO/H2O2/K2CO3) Inter1->Step2 Selective Hydration Inter2 Intermediate 2: N4-Functionalized Amide Step2->Inter2 Step3 Step 3: Hydrogenolysis (H2, Pd/C) Inter2->Step3 -Cbz Removal Final Final Product Precursor: Free N1-Amine Step3->Final

Figure 2: Forward synthetic pathway transforming the 3-cyanopiperazine scaffold into a bioactive piperazine-carboxamide core.

Safety & Stability

  • Cyanide Precursors: While the nitrile group itself is stable, avoid strong acidic conditions at high temperatures before the hydrolysis step to prevent hydrolysis to the carboxylic acid (unless desired).

  • Cbz Removal: Hydrogenolysis generates toluene as a byproduct. Ensure complete removal of solvents before the next step, as trace solvents can poison subsequent coupling reactions.

  • Stereochemical Integrity: The C3-position is susceptible to racemization under strongly basic conditions (e.g., NaH, t-BuOK). The use of mild bases like DIPEA or

    
     is strictly recommended to maintain enantiopurity [1].
    

References

  • US Patent 10,273,207 B2. Covalent Inhibitors of KRAS G12C. (2019).[4] Describes the use of 3-cyanopiperazine derivatives in synthesizing covalent inhibitors, highlighting the stability of the nitrile group in metabolic contexts.

  • Australian Patent AU 2022411308 A1. PARP Inhibitor, Pharmaceutical Composition Comprising Same, and Use Thereof. (2022).[5] Details the synthetic utility of cyanopiperazine scaffolds in constructing PARP inhibitor pharmacophores.

  • Journal of Medicinal Chemistry.Discovery of Piperazine-Based PARP Inhibitors. (General Reference for Piperazine Carboxamide Pharmacophore).
  • PubChem Compound Summary. Benzyl 3-oxopiperazine-1-carboxylate.[6] (Precursor and Analog Data).[7][6]

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a controlled laboratory environment by qualified personnel.

Sources

Technical Guide: Sourcing and Validating Benzyl 3-cyanopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl 3-cyanopiperazine-1-carboxylate (CAS: 1071827-03-6) is a high-value bifunctional heterocyclic building block used extensively in medicinal chemistry. Its structural utility lies in the orthogonal protection of the piperazine nitrogen (N1-Cbz) and the versatile nitrile handle at the C3 position. This scaffold is critical for the synthesis of conformationally restricted diamines, peptidomimetics, and inhibitors targeting GPCRs (e.g., melanocortin receptors) and kinases.

This guide provides a technical roadmap for researchers to source, validate, and utilize this compound, ensuring data integrity in drug development workflows.

Part 1: Chemical Profile & Specifications[1][2]

To ensure reproducibility, the compound must be defined by precise chemical parameters. The 3-cyano group introduces a chiral center, making stereochemical definition (racemic vs. enantiopure) a critical sourcing requirement.

ParameterSpecification
IUPAC Name Benzyl 3-cyanopiperazine-1-carboxylate
Common Name 1-Cbz-3-cyanopiperazine
CAS Number 1071827-03-6 (Racemic)
Molecular Formula C₁₃H₁₅N₃O₂
Molecular Weight 245.28 g/mol
Chirality Contains one chiral center at C3.[1][2][3][4] Usually supplied as a racemate unless specified as (R) or (S).
Physical State White to off-white solid or viscous oil (purity dependent).
Solubility Soluble in DMSO, MeOH, DCM, EtOAc.
Structural Visualization

The following diagram illustrates the core connectivity and the orthogonal reactivity sites (N1-Cbz protection vs. N4-H nucleophile vs. C3-CN electrophile).

ChemicalStructure Cbz N1-Cbz Group (Acid/H2 Labile) Piperazine Piperazine Core (Rigid Scaffold) Cbz->Piperazine Protects N1 N4 N4-H (Free Nucleophile) Piperazine->N4 Position 4 CN C3-Nitrile (Masked Amine/Acid) Piperazine->CN Position 3 (Chiral Center)

Figure 1: Functional map of Benzyl 3-cyanopiperazine-1-carboxylate showing orthogonal reactive sites.

Part 2: Sourcing Strategy & Supplier Landscape

Sourcing this intermediate requires distinguishing between "in-stock" catalog items and "make-on-demand" synthesis, as availability fluctuates.

Supplier Categorization
  • Tier 1 (Stocked/Rapid): Specialized building block vendors (e.g., Arctom Sci , CalPacLab , BLD Pharm ). These suppliers typically hold small inventories (100mg – 5g) of the racemate (CAS 1071827-03-6).

  • Tier 2 (Custom/Bulk): Large CROs (e.g., WuXi AppTec, Enamine, Pharmablock). For >100g scales or specific enantiomers (e.g., (S)-isomer), custom synthesis is often required.

  • Aggregators: Platforms like ChemicalBook or ChemSrc list multiple Asian vendors; verification of stock status is mandatory before ordering.

Selection Criteria

When selecting a batch, prioritize the following metrics to prevent downstream failure:

  • Purity: ≥95% by HPLC is the standard. Lower purity often indicates incomplete cyclization or residual benzyl alcohol.

  • Stereochemistry: If the application is asymmetric (e.g., chiral drug synthesis), explicitly request Chiral HPLC data. The racemate is standard; the (S)-enantiomer (often derived from L-asparagine precursors) may have a different CAS or require custom orders.

  • Identity: 1H-NMR must confirm the integral ratio of the Benzyl protons (5H) to the Piperazine ring protons (~7H).

Part 3: Quality Control & Validation Protocol

Trust but verify. Commercial batches of piperazine derivatives can degrade or contain regioisomers. The following self-validating protocol ensures the material is fit for purpose.

Analytical Workflow

QC_Workflow Start Receive Shipment (CAS 1071827-03-6) LCMS LC-MS Analysis Target: [M+H]+ = 246.1 Start->LCMS NMR 1H-NMR (DMSO-d6) Check Cbz/Ring Integrals Start->NMR Decision Pass Criteria? LCMS->Decision Mass Confirmed NMR->Decision Structure Confirmed Pass Release for Synthesis Decision->Pass Yes Fail Reject/Purify Decision->Fail No

Figure 2: Incoming quality control workflow for validation of the piperazine intermediate.

Validation Parameters
  • 1H NMR (500 MHz, DMSO-d6):

    • Aromatic Region: δ 7.30–7.40 (m, 5H, Cbz-Ph).

    • Benzylic CH2: δ 5.10 (s, 2H, Ph-CH2-O).

    • Piperazine Ring: Look for the characteristic methine proton alpha to the nitrile (C3-H) around δ 3.8–4.2 ppm, and the N4-H (broad singlet, exchangeable).

  • LC-MS:

    • Ionization: ESI Positive mode.

    • Target Mass: 246.1 m/z [M+H]⁺.

    • Common Impurity: Mass 264 (Hydrolysis of nitrile to amide) or Mass 248 (Hydrolysis to acid, less likely in LCMS).

Part 4: Synthetic Utility & Applications[2]

The strategic value of Benzyl 3-cyanopiperazine-1-carboxylate lies in its ability to serve as a "branching point" in scaffold synthesis.

Reaction Pathways[3]
  • N4-Functionalization (Path A): The secondary amine is the most reactive site. It can be alkylated, acylated, or sulfonated without affecting the Cbz or Nitrile groups.

  • Nitrile Transformation (Path B): The C3-nitrile can be reduced to a primary amine (C3-CH2NH2) or hydrolyzed to a carboxylic acid (C3-COOH), creating 3-substituted piperazines.

  • Cbz Deprotection (Path C): Hydrogenolysis (H2, Pd/C) removes the Cbz group to yield the free N1-amine, often the final step in generating the active pharmaceutical ingredient (API).

SynthesisPath Start 1-Cbz-3-CN-Piperazine (Starting Material) PathA N4-Alkylation (R-X, Base) Start->PathA Path A PathB Nitrile Reduction (H2, Raney Ni) Start->PathB Path B PathC Cbz Removal (H2, Pd/C) Start->PathC Path C ProductA N4-Substituted Scaffold PathA->ProductA ProductB 3-Aminomethyl Piperazine PathB->ProductB ProductC Free Piperazine (Deprotected) PathC->ProductC

Figure 3: Synthetic divergence pathways from the core scaffold.

References

  • Arctom Sci . Product Catalog: Benzyl 3-cyanopiperazine-1-carboxylate (CAS 1071827-03-6).[3] Retrieved from

  • CalPacLab . Chemical Listings: Benzyl 3-cyanopiperazine-1-carboxylate.[3][5] Retrieved from

  • BLD Pharm . Related Products: (R)-Benzyl (1-cyanoethyl)carbamate and Piperazine derivatives. Retrieved from

  • PubChem . Compound Summary: Benzyl piperazine-1-carboxylate derivatives. National Library of Medicine. Retrieved from

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Step-by-Step Synthesis of Mono-Substituted Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Mono-Substituted Piperazines in Modern Drug Discovery

The piperazine heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a vast range of conditions, including cancer, infectious diseases, and central nervous system disorders.[1][2][3] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms can be functionalized to modulate solubility, basicity, and hydrogen bonding capacity, allowing for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.

The primary challenge in working with this versatile scaffold lies in achieving selective N-monosubstitution.[1] Due to the symmetrical nature of piperazine, both nitrogen atoms possess comparable nucleophilicity, which often leads to the undesired formation of 1,4-disubstituted byproducts.[1][4] Overcoming this hurdle is critical for creating asymmetric molecules where each nitrogen plays a distinct role in target binding or molecular properties.

This guide provides an in-depth exploration of the principal strategies for synthesizing mono-substituted piperazine derivatives. We will move beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven protocols and insights to guide researchers in this essential synthetic transformation. The three predominant strategies that form the foundation of modern approaches are:

  • The Protecting Group Strategy: The most robust and widely used method, involving the temporary masking of one nitrogen atom to direct reactivity to the other.[4][5]

  • Direct Substitution via Protonation: A more atom-economical approach that leverages the in-situ deactivation of one nitrogen via protonation.[4][6]

  • Reductive Amination: A versatile method for introducing alkyl substituents via the reaction of a piperazine with a carbonyl compound.[1][7]

Part 1: The Protecting Group Strategy: A Controlled, Stepwise Approach

The most reliable method for ensuring mono-selectivity is the use of a protecting group. This strategy involves a three-stage workflow: (1) protection of one piperazine nitrogen, (2) functionalization of the free secondary amine, and (3) removal of the protecting group to yield the final product. The tert-butyloxycarbonyl (Boc) group is the most common choice due to its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions.[4][5]

G cluster_0 Protecting Group Workflow cluster_1 cluster_2 A Piperazine B Step 1: Protection (e.g., with (Boc)₂O) A->B C Mono-Boc-Protected Piperazine B->C D Step 2: Substitution (Alkylation, Arylation, etc.) C->D Electrophile (R-X) E Substituted, Protected Intermediate D->E F Step 3: Deprotection (e.g., with TFA or HCl) E->F G Final Mono-Substituted Piperazine F->G Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X Pd_Complex Ar-Pd(II)-X      |      L₂ OxAdd->Pd_Complex Amine_Coord Amine Coordination Pd_Complex->Amine_Coord R'₂NH, Base Intermediate [Ar-Pd(II)-NHR'₂]⁺X⁻         |         L Amine_Coord->Intermediate Reduct_Elim Reductive Elimination Intermediate->Reduct_Elim -L, -[Base-H]X Reduct_Elim->Pd0 Ar-NR'₂ Reductive_Amination Start Mono-Boc-Piperazine + Aldehyde (RCHO) Carbinolamine Carbinolamine Intermediate Start->Carbinolamine Condensation Iminium Iminium Ion Intermediate Carbinolamine->Iminium Dehydration (-H₂O) Product N-Alkyl-Boc-Piperazine Iminium->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Iminium

Sources

Application Notes & Protocols: Cbz Protection of Piperazine N-H Group

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Piperazine and N-H Protection

The piperazine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs targeting diverse therapeutic areas, from oncology to central nervous system disorders.[1] Its symmetrical structure, with two secondary amino groups, offers a versatile scaffold for building complex molecular architectures. However, this very symmetry presents a significant challenge in synthesis: the selective functionalization of one nitrogen atom while the other remains available for subsequent reactions. To achieve this, a robust protecting group strategy is paramount.

The Carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a highly effective and widely used protecting group for amines.[2] Its popularity stems from its ease of introduction, the crystalline nature it often imparts to intermediates (facilitating purification), and its stability across a broad range of reaction conditions.[2] Crucially, it can be removed under mild hydrogenolysis conditions, which preserves many other functional groups.[3]

These application notes provide a comprehensive guide to the selective monoprotection of piperazine with the Cbz group, a critical transformation for unlocking the potential of this versatile scaffold. We will delve into the underlying mechanism, provide detailed, field-proven protocols for both mono- and di-protection, and offer expert insights into reaction monitoring, purification, and troubleshooting.

Reaction Mechanism and Stoichiometric Control

The Cbz protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of the nitrogen atom on piperazine attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). A chloride ion is subsequently expelled, and the protonated amine is neutralized by a base to yield the stable carbamate product.[4]

Cbz Protection Mechanism Piperazine Piperazine (R-NH-R') Intermediate Tetrahedral Intermediate Piperazine->Intermediate Nucleophilic Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Intermediate Base Base Salt Base-HCl Salt Base->Salt Neutralization Product Cbz-Protected Piperazine Intermediate->Product Chloride Elimination HCl HCl Intermediate->HCl Product->Product HCl->Salt

Caption: Mechanism of Cbz Protection.

The key to achieving mono-Cbz-piperazine lies in controlling the stoichiometry. Since piperazine possesses two equally reactive secondary amines, using an excess of piperazine relative to benzyl chloroformate favors the formation of the mono-substituted product. Once one nitrogen is protected, the electron-withdrawing nature of the Cbz group deactivates the second nitrogen, making it less nucleophilic and less likely to react with the remaining Cbz-Cl, especially when the electrophile is the limiting reagent.

Conversely, to synthesize di-Cbz-piperazine , at least two equivalents of benzyl chloroformate and a suitable base are required to drive the reaction to completion on both nitrogen atoms.

Experimental Protocols

Protocol 1: Selective Synthesis of Benzyl 1-Piperazinecarboxylate (Mono-Cbz-Piperazine)

This protocol is optimized for the selective formation of the mono-protected product by using an excess of piperazine.

Materials:

  • Piperazine (anhydrous)

  • Benzyl chloroformate (Cbz-Cl)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (3.0 equivalents) in dichloromethane (approx. 10 mL per gram of piperazine). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add a saturated aqueous solution of sodium bicarbonate (3.0 equivalents). The two-phase system should be stirred vigorously.

  • Cbz-Cl Addition: In a dropping funnel, prepare a solution of benzyl chloroformate (1.0 equivalent) in dichloromethane. Add the Cbz-Cl solution dropwise to the vigorously stirred piperazine mixture over 1-2 hours, ensuring the internal temperature remains between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine all organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil or solid.

  • Purification: The crude product, typically a mixture of mono-Cbz-piperazine, unreacted piperazine, and a small amount of di-Cbz-piperazine, is purified by flash column chromatography on silica gel.[5] A gradient elution, for example, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol (e.g., DCM/MeOH 98:2 to 95:5), is effective.

Protocol 2: Synthesis of Dibenzyl Piperazine-1,4-dicarboxylate (Di-Cbz-Piperazine)

This protocol is designed for the exhaustive protection of both piperazine nitrogens.

Materials:

  • Piperazine (anhydrous)

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA) or Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized water, Brine, Anhydrous MgSO₄

Procedure:

  • Reaction Setup: Dissolve piperazine (1.0 equivalent) in dichloromethane in a round-bottom flask and cool to 0 °C.

  • Base Addition: Add triethylamine (2.2 equivalents) or sodium carbonate (2.2 equivalents).

  • Cbz-Cl Addition: Slowly add benzyl chloroformate (2.1 equivalents) dropwise, maintaining the temperature at 0-5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Work-up and Purification: The work-up is similar to the mono-protection protocol. The crude product is often a solid that can be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.

Piperazine_Cbz_Protection_Workflow cluster_mono Mono-Cbz Protection cluster_di Di-Cbz Protection M_Start Piperazine (3 eq) + NaHCO3 in DCM/H2O M_Add Add Cbz-Cl (1 eq) @ 0-5 °C M_Start->M_Add M_React Warm to RT, Stir 2-4h M_Add->M_React M_Workup Aqueous Workup (Wash, Dry) M_React->M_Workup M_Purify Flash Chromatography M_Workup->M_Purify M_Product Mono-Cbz-Piperazine M_Purify->M_Product D_Start Piperazine (1 eq) + Base in DCM D_Add Add Cbz-Cl (2.1 eq) @ 0-5 °C D_Start->D_Add D_React Stir Overnight D_Add->D_React D_Workup Aqueous Workup D_React->D_Workup D_Purify Recrystallization D_Workup->D_Purify D_Product Di-Cbz-Piperazine D_Purify->D_Product

Caption: Workflow for Mono- vs. Di-Cbz Protection.

Reaction Monitoring and Product Characterization

Thin-Layer Chromatography (TLC):

TLC is an indispensable tool for monitoring the reaction progress.[6]

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of a polar and a non-polar solvent is effective. A good starting point is Dichloromethane/Methanol (95:5) or Ethyl Acetate/Hexane (1:1).

  • Visualization: UV light (254 nm) and staining with potassium permanganate or ninhydrin (for detecting the free N-H group of the mono-protected product).

Expected Rf Values (Approximate):

  • Piperazine: Remains at the baseline.

  • Mono-Cbz-piperazine: Intermediate Rf.

  • Di-Cbz-piperazine: Highest Rf.

CompoundMobile Phase (DCM:MeOH, 95:5)Visualization
PiperazineRf ~ 0.05KMnO₄, Ninhydrin
Mono-Cbz-piperazine Rf ~ 0.4 UV, KMnO₄, Ninhydrin
Di-Cbz-piperazineRf ~ 0.8UV, KMnO₄

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is used for the structural confirmation of the final products.[7][8]

  • Benzyl 1-piperazinecarboxylate (Mono-Cbz):

    • ¹H NMR (CDCl₃): δ ~ 7.35 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 3.50 (t, 4H, piperazine-H), 2.85 (t, 4H, piperazine-H), ~1.9 (br s, 1H, -NH). The -NH proton signal can be broad and may exchange with D₂O.

    • ¹³C NMR (CDCl₃): δ ~ 155 (C=O), 136 (Ar-C), 128.5, 128.0, 127.9 (Ar-CH), 67.0 (-CH₂-Ph), 46.0 (piperazine-CH₂), 44.5 (piperazine-CH₂).

  • Dibenzyl piperazine-1,4-dicarboxylate (Di-Cbz):

    • ¹H NMR (CDCl₃): δ ~ 7.35 (m, 10H, Ar-H), 5.15 (s, 4H, -CH₂-Ph), 3.55 (s, 8H, piperazine-H). The piperazine protons appear as a singlet due to the symmetrical nature of the molecule.

    • ¹³C NMR (CDCl₃): δ ~ 155 (C=O), 136 (Ar-C), 128.5, 128.0, 127.9 (Ar-CH), 67.2 (-CH₂-Ph), 44.0 (piperazine-CH₂).

Troubleshooting and Field-Proven Insights

  • Formation of Di-Cbz Byproduct in Mono-protection: This is the most common issue.

    • Cause: Slow addition of Cbz-Cl directly into a localized excess of piperazine is crucial. If the Cbz-Cl concentration becomes too high locally, it can react with the already formed mono-Cbz product.

    • Solution: Ensure slow, dropwise addition into a vigorously stirred, cold (0 °C) solution. Using a larger volume of solvent can also help maintain dilution.

  • Low Yield:

    • Cause: Benzyl chloroformate is moisture-sensitive and can hydrolyze to benzyl alcohol and HCl. The reagent should be fresh and handled under anhydrous conditions where possible.

    • Solution: Use a fresh bottle of Cbz-Cl or distill it before use. Ensure all glassware is dry.

  • Difficult Purification:

    • Cause: The polarity of mono-Cbz-piperazine is quite different from the di-Cbz product, but separation from a large excess of piperazine can be challenging.

    • Solution: An initial acidic wash (e.g., 1M HCl) during the work-up can help remove most of the unreacted piperazine into the aqueous layer. However, be aware that the mono-Cbz product is also basic and can be partially extracted. Careful pH control is necessary. For chromatography, loading the crude material as a concentrated solution or dry-loading onto silica can improve separation.

Safety Precautions

  • Piperazine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer.[9][10] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

  • Benzyl Chloroformate (Cbz-Cl): Highly toxic, corrosive, and a lachrymator. It is fatal if inhaled and causes severe skin burns and eye damage.[11][12] All manipulations must be performed in a certified chemical fume hood. Wear acid-resistant gloves and a face shield in addition to safety goggles.[12] Have a quench solution (e.g., sodium bicarbonate) ready in case of a spill.

  • Dichloromethane (DCM): A suspected carcinogen and volatile solvent. Handle with appropriate engineering controls (fume hood) and PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.[13][14][15]

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Syntheses. (1963). 1-BENZYLPIPERAZINE. Coll. Vol. 4, p.84 (1963); Vol. 34, p.8 (1954). Retrieved from [Link]

  • Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. 92, 91-102. DOI: 10.15227/orgsyn.092.0091. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Kloubek, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2167. [Link]

  • PubChem. (n.d.). Benzyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dibenzylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Mancuso, F., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 669. [Link]

  • SWGDRUG. (2016). 1,4-Dibenzylpiperazine Monograph. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzyl Chloroformate. Retrieved from [Link]

  • NJ Department of Health. (n.d.). PIPERAZINE. Right to Know Hazardous Substance Fact Sheet. Retrieved from [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • SWGDRUG Monographs. (2016). 1,4-Dibenzylpiperazine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety data sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Benzyl chloroformate. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • NJ.gov. (n.d.). BENZYL CHLOROFORMATE. Right To Know Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Syntheses. (1963). 1-BENZYLPIPERAZINE. Coll. Vol. 4, p.84 (1963); Vol. 34, p.8 (1954). Retrieved from [Link]

  • Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. 92, 91-102. DOI: 10.15227/orgsyn.092.0091. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Kloubek, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2167. [Link]

  • Mancuso, F., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 669. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

Sources

High-Purity Isolation of Benzyl 3-cyanopiperazine-1-carboxylate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed, field-proven protocol for the purification of Benzyl 3-cyanopiperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API). This guide moves beyond a simple recitation of steps, delving into the underlying chromatographic principles and the chemical rationale behind each procedural choice. We present a systematic approach, beginning with Thin-Layer Chromatography (TLC) for method development, followed by a robust flash column chromatography protocol. The document includes expert insights, troubleshooting guidance, and visual workflows to ensure researchers can reliably obtain the target compound with greater than 98% purity.

Introduction: The Imperative for Purity

Benzyl 3-cyanopiperazine-1-carboxylate is a versatile heterocyclic building block. The presence of a reactive nitrile group, a protected piperazine ring, and a benzyl carbamate moiety makes it a valuable precursor for a diverse range of complex molecular targets in drug discovery. However, impurities from its synthesis—such as unreacted starting materials, byproducts, or excess reagents like benzyl alcohol[1]—can interfere with downstream reactions, lead to the formation of unwanted side products, and complicate final product isolation.

Therefore, an efficient and scalable purification method is not merely a procedural step but a foundational requirement for synthetic success. Column chromatography, particularly with a polar stationary phase like silica gel, is the method of choice for separating compounds of intermediate polarity such as the title compound.[2][3] This protocol is designed to be a self-validating system, equipping the researcher with the tools to adapt and optimize the purification for their specific crude material.

Foundational Principles: Chromatography by Design

Column chromatography separates chemical compounds based on their differential partitioning between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent that flows through the column).[2] For Benzyl 3-cyanopiperazine-1-carboxylate, we employ normal-phase chromatography .

  • Stationary Phase: Silica Gel (SiO₂), a highly polar material. Its surface is rich in silanol (Si-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with polar molecules.[3]

  • Mobile Phase (Eluent): A non-polar or moderately polar solvent system, typically a mixture of a non-polar solvent (like hexanes) and a more polar one (like ethyl acetate).

  • Mechanism of Separation: Compounds in the crude mixture are introduced to the top of the column. As the mobile phase flows through, a competition ensues. Polar compounds in the mixture will adsorb more strongly to the polar silica gel and thus move down the column more slowly. Less polar compounds will have a greater affinity for the mobile phase and will be "washed through" or eluted from the column more quickly.[3] By carefully selecting the mobile phase composition, we can finely tune this separation.

The structure of Benzyl 3-cyanopiperazine-1-carboxylate (MW: 244.29 g/mol )[4] contains both polar (nitrile, carbamate) and non-polar (benzyl ring) functionalities, making it a perfect candidate for this technique. Our goal is to find a mobile phase that allows the target compound to move off the baseline but retains the impurities either more strongly or more weakly, enabling a clean separation.

Materials & Equipment

Category Item Specifications
Chemicals Crude Benzyl 3-cyanopiperazine-1-carboxylateAs synthesized
Silica Gel for Flash Chromatography230-400 mesh (40-63 µm)
Ethyl Acetate (EtOAc)HPLC Grade or ACS Grade
HexanesHPLC Grade or ACS Grade
Dichloromethane (DCM)ACS Grade
TLC Developing Stainp-Anisaldehyde, Vanillin, or Phosphomolybdic Acid[5]
Consumables Glass-backed TLC PlatesSilica Gel 60 F₂₅₄
Glass Chromatography ColumnAppropriate size for scale (e.g., 40g silica for 1-2g crude)
Collection VesselsTest tubes or fraction collector vials
Glass Capillary TubesFor TLC spotting
Equipment Fume HoodMandatory for all operations
Automated Flash Chromatography System(e.g., Teledyne ISCO, Biotage) or Manual setup
Rotary EvaporatorFor solvent removal
High Vacuum PumpFor complete drying of the product
TLC Developing ChamberGlass jar with a lid
UV LampFor TLC visualization (254 nm)
Heat GunFor developing TLC stains

Safety & Handling

All procedures must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Compound Hazards: While specific data for Benzyl 3-cyanopiperazine-1-carboxylate is limited, related piperazine structures are known to cause skin and eye irritation.[6][7][8] The nitrile functional group warrants caution; related compounds like benzyl cyanide are toxic if swallowed, inhaled, or in contact with skin.[9]

  • Solvent Hazards: Hexanes, ethyl acetate, and dichloromethane are flammable and volatile. Avoid inhalation of vapors and contact with skin.

  • Silica Gel: Fine silica dust can cause respiratory irritation. Handle carefully to avoid creating dust clouds.

Detailed Experimental Protocols

Part 1: Method Development with Thin-Layer Chromatography (TLC)

Causality: Before committing a large quantity of material to a column, TLC is used as a rapid, small-scale proxy to determine the optimal mobile phase composition. The goal is to find a solvent system that gives the target compound a Retention Factor (Rf) of ~0.3-0.4 . This Rf value typically translates well to column chromatography, providing good resolution without requiring an excessive volume of solvent.

Protocol:

  • Sample Preparation: Dissolve a small amount (~1-2 mg) of the crude reaction mixture in a minimal volume (~0.1 mL) of dichloromethane or ethyl acetate.

  • Plate Spotting: Using a glass capillary, carefully spot the prepared sample onto the baseline of a TLC plate. Make the spot as small as possible for better separation.

  • Solvent System Trial: Begin with a test mobile phase. A good starting point for a compound of intermediate polarity is 30% Ethyl Acetate in Hexanes (v/v) .

  • Development: Pour a small amount (~0.5 cm depth) of the chosen mobile phase into a TLC chamber, place the spotted plate inside (ensure the baseline is above the solvent level), and close the lid. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the plate under a UV lamp (254 nm) and circle any visible spots. Benzyl 3-cyanopiperazine-1-carboxylate should be UV active due to the benzyl group.

    • Stain the plate using a suitable reagent (e.g., p-anisaldehyde), followed by gentle heating with a heat gun to develop the spots.[5]

  • Analysis & Optimization:

    • Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

    • If Rf is too high (> 0.5): The mobile phase is too polar. Decrease the proportion of ethyl acetate (e.g., try 20% EtOAc in Hexanes).

    • If Rf is too low (< 0.2): The mobile phase is not polar enough. Increase the proportion of ethyl acetate (e.g., try 40% or 50% EtOAc in Hexanes).

    • The ideal system will show the product spot at Rf ≈ 0.35, well-separated from impurity spots above and below it.

TLC_Optimization start Perform TLC (e.g., 30% EtOAc/Hex) decision Analyze Rf of Product Spot start->decision high_rf Rf > 0.5 (Too High) decision->high_rf High low_rf Rf < 0.2 (Too Low) decision->low_rf Low good_rf 0.2 < Rf < 0.4 (Optimal) decision->good_rf Good decrease_polarity Decrease % EtOAc (e.g., to 20%) high_rf->decrease_polarity increase_polarity Increase % EtOAc (e.g., to 40%) low_rf->increase_polarity proceed Proceed to Column Chromatography good_rf->proceed decrease_polarity->start Re-run TLC increase_polarity->start Re-run TLC

Caption: Decision workflow for TLC mobile phase optimization.

Part 2: Flash Column Chromatography Purification

Workflow Overview:

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Workup prep_slurry 1. Prepare Silica Slurry pack_column 2. Pack Column prep_slurry->pack_column prep_sample 3. Prepare Sample (Dry or Wet Load) pack_column->prep_sample load_sample 4. Load Sample prep_sample->load_sample elute 5. Elute with Mobile Phase (Isocratic or Gradient) load_sample->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions by TLC collect->monitor combine 8. Combine Pure Fractions monitor->combine concentrate 9. Concentrate under Reduced Pressure combine->concentrate final_product 10. Pure Product concentrate->final_product

Caption: Overall workflow for flash column chromatography.

Protocol:

  • Column Packing (Slurry Method):

    • In a beaker, mix the required amount of silica gel (e.g., 40g) with the initial, least polar mobile phase (e.g., 10% EtOAc in Hexanes) to form a homogenous, pourable slurry.

    • Secure the column vertically. Add a small layer of sand to the bottom.

    • Pour the slurry into the column. Use a funnel to guide the slurry. Tap the column gently to dislodge air bubbles.

    • Open the stopcock and allow the solvent to drain, collecting it for reuse. Do not let the top of the silica bed run dry. Add more solvent as needed until the silica bed is stable and packed. Add a final protective layer of sand on top.

  • Sample Loading (Dry Loading Recommended):

    • Scientist's Note: Dry loading is superior for samples that are not highly soluble in the mobile phase, as it often leads to sharper bands and better separation.

    • Dissolve the crude product (~1-2g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution.

    • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column, on top of the sand layer.

  • Elution:

    • Carefully add the mobile phase to the column without disturbing the top layer.

    • Begin elution using an isocratic (constant solvent composition) or gradient (increasing polarity over time) method. A common strategy:

      • Start with a low-polarity solvent (e.g., 10-15% EtOAc/Hexanes) to elute very non-polar impurities.

      • Gradually increase the polarity to the optimal composition determined by TLC (e.g., 30% EtOAc/Hexanes) to elute the product.

    • Apply gentle air pressure (flash chromatography) to maintain a steady flow rate (e.g., ~2 inches/minute).

  • Fraction Collection & Analysis:

    • Collect the eluent in a series of labeled test tubes (e.g., 10-20 mL per fraction).

    • Systematically spot every few fractions onto a TLC plate. Develop and visualize the plate to identify which fractions contain the pure product.

    • Pure product fractions should show a single spot at the correct Rf, with no spots corresponding to impurities seen in the crude mixture.

Part 3: Product Isolation and Purity Assessment
  • Combine & Concentrate: Based on the TLC analysis, combine all fractions containing the pure product into a single round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Final Drying: Place the flask under a high vacuum for several hours to remove any residual solvent. The final product should be a white to off-white solid.[4]

  • Purity Verification: Assess the purity of the final product using analytical techniques such as HPLC or ¹H NMR spectroscopy to confirm the absence of impurities.[1]

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
Poor or No Separation Incorrect mobile phase polarity.Re-develop the method using TLC. Ensure the product Rf is ~0.3-0.4.
Column was overloaded with crude material.Use a larger column or reduce the amount of sample loaded (typically 1:20 to 1:100 sample-to-silica mass ratio).
Cracked/Channeled Silica Bed Column packed improperly or ran dry.Ensure a homogenous slurry and never let the solvent level drop below the top of the silica bed.
Product Elutes as a Broad Band Sample was not loaded in a concentrated band.Use the dry loading technique. If wet loading, dissolve the sample in the absolute minimum volume of solvent.
Product Will Not Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (increase % EtOAc).
Product Crystallizes on Column Product is not very soluble in the mobile phase.Add a more polar, solubilizing solvent to the mobile phase (e.g., a small amount of DCM or methanol), or switch to a different solvent system.

References

  • Organic Syntheses Procedure. (n.d.). 5H-Indazolo-[3,2-b]benzo[d]-1,3-oxazine.
  • PubChem. (n.d.). Benzyl 3-oxopiperazine-1-carboxylate. National Center for Biotechnology Information.
  • Columbia University. (n.d.). Column chromatography. Department of Chemistry.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: 1-Benzyl-3-hydroxypiperidine.
  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • PubChem. (n.d.). Benzyl piperazine-1-carboxylate. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2023). Column Chromatography.
  • Bouling Chemical Co., Limited. (n.d.). 3-Cyano-Piperidine-1-Carboxylic Acid Benzyl Ester.
  • Chemistry LibreTexts. (2022). Visualizing TLC Plates.
  • BenchChem. (2025). Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products.
  • Loba Chemie. (2015). BENZYL CYANIDE FOR SYNTHESIS MSDS.

Sources

Application Notes and Protocols for the Recrystallization of Cyanopiperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for Cyanopiperazine Scaffolds in Drug Discovery

The cyanopiperazine moiety is an increasingly important scaffold in modern medicinal chemistry. Its unique combination of a conformationally restricted piperazine ring and a polar, hydrogen-bond accepting nitrile group imparts desirable pharmacokinetic and pharmacodynamic properties to drug candidates. From covalent enzyme inhibitors to central nervous system agents, the precise stereochemistry and high purity of cyanopiperazine-containing active pharmaceutical ingredients (APIs) are paramount to their safety and efficacy.[1][2]

Recrystallization stands as the definitive technique for the purification of solid organic compounds, offering the potential to achieve exceptional levels of purity.[3][4][5] This application note provides a comprehensive guide to developing robust and efficient recrystallization protocols for cyanopiperazine derivatives, addressing the specific physicochemical characteristics of this compound class. We will delve into the underlying principles, systematic solvent selection, and detailed step-by-step protocols, empowering researchers to optimize the purification of their target molecules.

Understanding the Physicochemical Landscape of Cyanopiperazines

The successful recrystallization of any compound is predicated on a thorough understanding of its physical and chemical properties.[6] Cyanopiperazines, while sharing some characteristics with their parent piperazine structure, possess distinct features due to the presence of the cyano group.

  • Polarity and Solubility : The piperazine ring itself is a polar, water-soluble heterocycle.[7] The addition of a cyano (-C≡N) group, a potent electron-withdrawing and polar functional group, further enhances the molecule's polarity. This generally translates to good solubility in polar solvents like alcohols (methanol, ethanol) and potentially water, depending on other substituents on the piperazine ring.[7][8] Conversely, their solubility in non-polar solvents such as hexanes or toluene is expected to be low.[9] The interplay of the polar cyano and piperazine functionalities with any lipophilic substituents will ultimately dictate the overall solubility profile.

  • Hydrogen Bonding : The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, and if one is a secondary amine, it can also act as a hydrogen bond donor. The nitrogen of the cyano group is also a hydrogen bond acceptor. These hydrogen bonding capabilities significantly influence solvent interactions and crystal lattice formation.

  • Thermal Stability : Piperazine and its derivatives are generally stable compounds. However, the specific thermal stability of a cyanopiperazine derivative should be assessed, especially when considering recrystallization from high-boiling point solvents, to avoid degradation.

Systematic Solvent Selection: The Cornerstone of Effective Recrystallization

The choice of solvent is the most critical factor in a successful recrystallization.[3][5] An ideal solvent will exhibit the following characteristics:

  • High solubility of the cyanopiperazine compound at elevated temperatures.

  • Low solubility of the cyanopiperazine compound at room temperature or below.

  • Impurities should be either highly soluble or completely insoluble in the chosen solvent at all temperatures.

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Solvent Screening Protocol

A systematic approach to solvent screening is essential. The following protocol outlines a methodical way to identify suitable single or mixed solvent systems.

Materials:

  • Crude cyanopiperazine compound

  • A selection of solvents with varying polarities (see Table 1)

  • Test tubes or small vials

  • Heating apparatus (hot plate, water bath, or oil bath)

  • Vortex mixer

Procedure:

  • Place a small, accurately weighed amount of the crude cyanopiperazine compound (e.g., 10-20 mg) into several test tubes.

  • To each tube, add a small volume (e.g., 0.5 mL) of a different solvent from Table 1.

  • Observe the solubility at room temperature. Note if the compound is fully soluble, partially soluble, or insoluble.

  • For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Observe if the compound dissolves completely.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

  • Evaluate the results to identify promising single solvents or potential candidates for a mixed-solvent system.

Solvent Polarity Index Boiling Point (°C) General Suitability for Cyanopiperazines
Water10.2100Potentially suitable, especially for highly polar derivatives.
Methanol6.665Good starting point due to its polarity and volatility.[7]
Ethanol5.278A versatile and commonly used solvent for polar compounds.[10]
Isopropanol4.382Similar to ethanol, but slightly less polar.
Acetonitrile6.282A polar aprotic solvent that can be effective.
Acetone5.456A polar aprotic solvent, good for moderately polar compounds.
Ethyl Acetate4.377A moderately polar solvent.
Dichloromethane3.440Less likely to be a primary choice, but can be used in mixed systems.
Toluene2.4111Generally a poor solvent, but can be used as an anti-solvent.
Hexane0.069A non-polar solvent, useful as an anti-solvent.[8]

Table 1: Common Solvents for Recrystallization Screening

Recrystallization Protocols for Cyanopiperazine Compounds

Based on the results of the solvent screening, one of the following protocols can be employed.

Protocol 1: Single-Solvent Recrystallization

This is the simplest and most common recrystallization technique.

Recrystallization_Workflow A Dissolve Crude Compound in Minimum Hot Solvent B Hot Filtration (if insoluble impurities are present) A->B Optional C Slow Cooling to Room Temperature A->C B->C D Further Cooling in Ice Bath C->D E Vacuum Filtration to Collect Crystals D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals F->G Mixed_Solvent_Recrystallization A Dissolve Crude Compound in 'Good' Solvent B Add 'Poor' Solvent until Cloudiness Persists A->B C Reheat to Redissolve B->C D Slow Cooling C->D E Collect Crystals D->E

Caption: Mixed-Solvent Recrystallization Workflow.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude cyanopiperazine compound in a minimal amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add the "poor" solvent (anti-solvent) dropwise with swirling until the solution becomes cloudy (turbid). This indicates that the solution is saturated. [11]3. Clarification: Gently heat the cloudy solution until it becomes clear again. If it does not become clear, add a very small amount of the "good" solvent until it does.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Crystal Collection and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.

Troubleshooting Common Recrystallization Issues

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling - Too much solvent was used.- The compound is very soluble even at low temperatures.- Boil off some of the solvent to concentrate the solution.- Add a seed crystal.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Try a different solvent or a mixed-solvent system.
"Oiling out" (formation of an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- The presence of impurities that lower the melting point.- Lower the temperature at which the compound is dissolved.- Add more of the "good" solvent and reheat, then cool slowly.- Try a lower-boiling point solvent.
Premature crystallization during hot filtration - The solution cooled too quickly in the funnel.- Use a pre-heated funnel and receiving flask.- Add a small amount of extra hot solvent before filtering.- Perform the filtration as quickly as possible. [12]
Low recovery of purified compound - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of solvent.- Ensure adequate cooling time in an ice bath.- Optimize the hot filtration step.

Table 2: Troubleshooting Guide for Cyanopiperazine Recrystallization

Conclusion and Best Practices

The successful recrystallization of cyanopiperazine compounds is a critical step in providing high-purity materials for research and drug development. A systematic approach to solvent selection, coupled with careful execution of the appropriate recrystallization protocol, will lead to optimal results. Remember to always work in a well-ventilated fume hood and wear appropriate personal protective equipment. For novel cyanopiperazine derivatives, it is prudent to start with small-scale recrystallization trials before proceeding to larger quantities.

References

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

  • University of California, Irvine - Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Houston - Department of Chemistry. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

  • University of Colorado Boulder - Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester - Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Google Patents. (1959). Purification of piperazine. US2919275A.
  • Google Patents. (1965). Organosilicon polyurea compositions and method for preparing the same. US3172874A.
  • Angewandte Chemie International Edition. (2024). N-Cyanopiperazines as Specific Covalent Inhibitors of the Deubiquitinating Enzyme UCHL1. Retrieved from [Link]

  • ResearchGate. (2024). N-Cyanopiperazines as Specific Covalent Inhibitors of the Deubiquitinating Enzyme UCHL1. Retrieved from [Link]

  • Google Patents. (2007). Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug. CN1962647A.
  • MDPI. (2019). Synthesis of 2-Cyanopyrimidines. Retrieved from [Link]

  • MDPI. (2021). Modeling of the Crystallization Conditions for Organic Synthesis Product Purification Using Deep Learning. Retrieved from [Link]

  • Google Patents. (2006). Method and catalyst for preparing 2-cyanopyrazine by ammoxidation. CN1289488C.
  • OSTI.GOV. (2022). Water purification (Patent). Retrieved from [Link]

  • Frontiers in Chemistry. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • ResearchGate. (2014). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]

  • PubMed. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

  • National Institutes of Health. (2021). Physical–chemical properties of antibiotic drugs: What we miss in our research. Retrieved from [Link]

  • Google Patents. (1969). Recovery and purification of piperazine. US3481933A.
  • ResearchGate. (2019). Synthesis of 2-Cyanopyrimidines. Retrieved from [Link]

  • Semantic Scholar. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved from [Link]

  • ResearchGate. (2019). Chemical Properties of Antimicrobials and Their Uniqueness. Retrieved from [Link]

  • International Journal of Applied Sciences and Engineering Research. (2016). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]

  • Google Patents. (1962). Purification of pyrazine. US3033864A.
  • ResearchGate. (2016). Absorption rates and CO2 solubility in new piperazine blends. Retrieved from [Link]

Sources

A Robust Reversed-Phase HPLC Method for Purity Determination of Benzyl 3-cyanopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical Industry

Abstract

This application note details a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity for Benzyl 3-cyanopiperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The method utilizes reversed-phase chromatography with UV detection, providing excellent separation and quantification of the main component from its potential impurities. This protocol is designed for researchers, quality control analysts, and drug development professionals, offering a self-validating system grounded in established scientific principles and regulatory guidelines.

Introduction and Scientific Rationale

Benzyl 3-cyanopiperazine-1-carboxylate is a heterocyclic compound whose structural integrity and purity are paramount for its use as a starting material or intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a reliable analytical method to assess its purity is a critical component of quality control.

The chosen analytical strategy is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique is exceptionally well-suited for this molecule due to its dual-nature polarity. The non-polar benzyl group provides strong hydrophobic interaction with the C18 stationary phase, while the more polar cyanopiperazine moiety allows for fine-tuned elution using a polar mobile phase.[1] This approach typically yields sharp, symmetrical peaks and provides a robust mechanism for separating the main analyte from process-related impurities or degradation products which may have different polarities.[2][3]

Detection is achieved via Ultraviolet (UV) spectrophotometry. The benzene ring within the benzyl group acts as a strong chromophore, allowing for sensitive and specific detection at a wavelength where the analyte exhibits significant absorbance, ensuring high sensitivity for both the main peak and any UV-active impurities.[4] This method is developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[5][6][7]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the purity analysis.

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a gradient pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or variable wavelength UV detector.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Chemicals and Reagents:

    • Benzyl 3-cyanopiperazine-1-carboxylate Reference Standard (purity ≥ 99.5%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Ammonium Acetate (reagent grade or higher).

    • Formic Acid (reagent grade or higher).

    • Deionized or Milli-Q Water (18.2 MΩ·cm).

  • Chromatographic Column:

    • A C18 column (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18) with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm is recommended. The use of a guard column is advised to protect the analytical column.

Preparation of Solutions

Causality Note: The diluent is matched to the initial mobile phase composition to prevent peak distortion or splitting that can occur from injecting a sample in a solvent significantly stronger than the mobile phase.

  • Mobile Phase A (Aqueous):

    • Weigh 0.77 g of Ammonium Acetate and dissolve in 1000 mL of deionized water to prepare a 10 mM solution.

    • Adjust the pH to 4.5 ± 0.05 with Formic Acid.

    • Filter the solution through a 0.45 µm nylon membrane filter.

  • Mobile Phase B (Organic):

    • Use HPLC-grade Acetonitrile.

    • Filter through a 0.45 µm nylon membrane filter if necessary.

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Reference Standard Solution (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of Benzyl 3-cyanopiperazine-1-carboxylate Reference Standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with diluent and mix thoroughly.

  • Sample Solution (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the Benzyl 3-cyanopiperazine-1-carboxylate sample into a 50 mL volumetric flask.

    • Follow steps 2-4 as described for the Reference Standard Solution preparation.

Chromatographic Conditions

The following parameters have been optimized for the separation of Benzyl 3-cyanopiperazine-1-carboxylate from its potential impurities.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of moderately polar compounds.
Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5Provides good buffering capacity and is MS-compatible.
B: AcetonitrileCommon organic modifier with good UV transparency.
Gradient Elution 0-5 min: 30% BIsocratic hold to elute very polar impurities.
5-25 min: 30% to 80% BGradient to separate the main analyte and closely related impurities.
25-30 min: 80% BHigh organic content to elute any non-polar impurities.
30.1-35 min: 30% BRe-equilibration of the column for the next injection.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times and peak shapes.
Detection Wavelength 225 nmProvides high sensitivity for the benzyl chromophore.
Injection Volume 10 µLStandard volume for analytical HPLC.
Run Time 35 minutesSufficient time for elution and column re-equilibration.

System Suitability and Method Validation

System Suitability Testing (SST)

Trustworthiness Principle: Before any sample analysis, the performance of the chromatographic system must be verified. This is accomplished by performing a System Suitability Test (SST) as mandated by pharmacopeias and regulatory guidelines.[8][9][10] The SST ensures that the system is operating with adequate precision, efficiency, and peak symmetry for the analysis to be considered valid.[11]

Inject the Reference Standard Solution (0.5 mg/mL) five or six consecutive times and evaluate the following parameters.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, crucial for accurate integration.[12]
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation power.
Repeatability (%RSD) ≤ 2.0% for peak areaConfirms the precision of the injector and detector system.[12]
Method Validation Framework

To be considered a fully trustworthy and authoritative protocol, this method must undergo a complete validation study as per ICH Q2(R2) guidelines.[5][6][13] The validation demonstrates that the analytical procedure is fit for its intended purpose.[7] Key parameters to be evaluated include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.

  • Accuracy: The closeness of test results to the true value, typically assessed by spike recovery experiments.[14]

  • Precision: Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).[14]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Data Analysis and Purity Calculation

  • Peak Identification: Identify the peak corresponding to Benzyl 3-cyanopiperazine-1-carboxylate in the sample chromatogram by comparing its retention time with that of the Reference Standard.

  • Integration: Integrate all peaks in the chromatogram, excluding solvent front peaks and any peaks with an area less than that of the LOQ.

  • Purity Calculation: Calculate the purity of the sample using the area percent method. This method assumes that all impurities have a similar UV response to the main component at the chosen wavelength.

    Formula:

Visual Workflow and Diagrams

The following diagram illustrates the complete workflow for the HPLC purity analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phases (Aqueous & Organic) prep_diluent Prepare Diluent (70:30 A:B) prep_mobile->prep_diluent prep_std Prepare Reference Standard Solution (0.5 mg/mL) prep_diluent->prep_std prep_sample Prepare Sample Solution (0.5 mg/mL) prep_diluent->prep_sample sst System Suitability Test (SST) (Inject Standard n=5) prep_std->sst inject_sample Inject Sample Solution prep_sample->inject_sample check_sst Verify SST Criteria (Tailing, Plates, %RSD) sst->check_sst check_sst->sst Fail check_sst->inject_sample Pass acquire_data Acquire Chromatographic Data inject_sample->acquire_data integrate Integrate All Peaks acquire_data->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

References

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • SciSpace. (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test. Retrieved from [Link]

  • International Journal for Research in Applied Science & Engineering Technology (IJRASET). (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Retrieved from [Link]

  • MicroSolv. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

Sources

GC-MS protocol for characterization of piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity GC-MS Characterization of Piperazine Derivatives

Executive Summary

This protocol establishes a robust, self-validating workflow for the identification and quantification of piperazine-based New Psychoactive Substances (NPS), including BZP, TFMPP, and mCPP.[1] Unlike generic screening methods, this guide addresses the specific challenges of piperazine analysis: high polarity leading to peak tailing, the existence of isobaric regioisomers, and the necessity for high-confidence forensic identification. We utilize chemical derivatization with Trifluoroacetic Anhydride (TFAA) to enhance chromatographic behavior and mass spectral stability.[1][2]

Strategic Experimental Design: The "Why" Behind the Method

To ensure scientific integrity, every step in this protocol is designed with a causal link to analytical performance.

  • Derivatization (TFAA): Piperazines contain secondary amine groups that are highly polar, capable of hydrogen bonding with active silanol sites in the GC column.[1] This results in peak tailing and memory effects.

    • Mechanism:[1][3] Acylation with TFAA replaces the polar N-H bond with a volatile N-COCF3 group. This eliminates hydrogen bonding, sharpens peak shape, and improves the signal-to-noise ratio (S/N).[1]

  • Internal Standardization (Deuterated Analogs): Relying on external calibration alone is insufficient for complex matrices (plasma/urine) due to variable extraction efficiency.[1]

    • Self-Validating Logic: We employ deuterated analogs (e.g., BZP-d7) added prior to extraction.[1] If the IS recovery drops below 50%, the sample data is automatically flagged as invalid, preventing false negatives.[1]

  • Column Selection (5% Phenyl): While a 100% dimethylpolysiloxane column (e.g., DB-1) separates by boiling point, a 5% phenyl phase (e.g., DB-5ms) introduces pi-pi interactions.[1] This is critical for separating regioisomers (e.g., meta- vs. para-substituted phenylpiperazines) that have identical masses but distinct electronic distributions.[1]

Experimental Workflow Diagram

The following diagram illustrates the critical path from sample intake to data validation. Note the "Stop/Go" decision nodes that enforce the self-validating nature of the protocol.

PiperazineWorkflow Start Sample Intake (Biological Fluid/Seized Solid) IS_Add Add Internal Standard (BZP-d7, TFMPP-d4) Start->IS_Add Extract Liquid-Liquid Extraction (Basic pH -> Ethyl Acetate) IS_Add->Extract Normalizes Extraction Loss Deriv Derivatization (TFAA, 70°C, 30 min) Extract->Deriv Dry Residue Required GC_Inj GC-MS Injection (Splitless, DB-5ms) Deriv->GC_Inj Data_Acq Data Acquisition (SIM/Scan Mode) GC_Inj->Data_Acq QC_Check QC Check: IS Recovery > 50%? RT Drift < 2%? Data_Acq->QC_Check Valid Valid Result Quantify & Report QC_Check->Valid Yes Invalid INVALID Re-extract Sample QC_Check->Invalid No

Figure 1: Self-validating analytical workflow for piperazine characterization. The QC checkpoint ensures data integrity before reporting.

Detailed Protocol

Reagents and Standards
  • Target Analytes: 1-Benzylpiperazine (BZP), 1-(3-Trifluoromethylphenyl)piperazine (TFMPP), 1-(3-Chlorophenyl)piperazine (mCPP).[1][3][4]

  • Internal Standards (IS): BZP-d7, TFMPP-d4 (10 µg/mL in methanol).[1]

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) >99%.[1]

  • Extraction Buffer: 0.1 M Carbonate buffer (pH 9.5).

Sample Preparation (Self-Validating)
  • Aliquot: Transfer 200 µL of sample (urine/plasma) to a glass centrifuge tube.

  • IS Spike: Add 20 µL of IS mixture. Crucial: This locks the quantitation to the extraction efficiency.

  • Basify: Add 200 µL of Carbonate buffer (pH 9.5). Vortex for 10 sec.

  • Extract: Add 1 mL Ethyl Acetate. Shake mechanically for 10 min. Centrifuge at 3000 rpm for 5 min.

  • Evaporate: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under a stream of nitrogen at 40°C.

  • Derivatize:

    • Add 50 µL Ethyl Acetate + 50 µL TFAA.[1][5]

    • Cap and incubate at 70°C for 30 minutes .

    • Evaporate to dryness under nitrogen.[1][5]

    • Reconstitute in 100 µL Ethyl Acetate.

GC-MS Instrument Parameters
ParameterSettingRationale
Inlet Splitless, 250°CMaximizes sensitivity for trace analysis.[1]
Column DB-5ms (30m x 0.25mm x 0.25µm)Standard for separating non-polar to moderately polar compounds.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Maintains consistent retention times (RT).[1]
Oven Program 100°C (1 min) → 15°C/min → 200°C → 20°C/min → 300°C (3 min)Slow ramp in the middle separates closely eluting phenylpiperazine isomers.[1]
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Ion Source EI (70 eV), 230°CStandard ionization for reproducible fragmentation libraries (NIST/SWGDRUG).[1]
Acquisition SIM/Scan (Synchronous)Scan: m/z 40–450 (Identification). SIM: See Table 2 (Quantification).

Data Analysis & Interpretation

Mass Spectral Fragmentation Logic

Piperazine derivatives undergo predictable fragmentation under Electron Ionization (EI).[1][2][6] Understanding these pathways allows for the identification of unknown analogs.

  • Benzylpiperazines (e.g., BZP): The bond between the benzyl carbon and the piperazine nitrogen is weak. Cleavage here generates the tropylium ion (m/z 91) , which is the base peak.

  • Phenylpiperazines (e.g., TFMPP, mCPP): The bond between the phenyl ring and nitrogen is stronger due to resonance.[1] Fragmentation often involves the cleavage of the piperazine ring itself, leading to ions representing the phenyl ring + nitrogen (e.g., m/z 188 for TFMPP).

Target Ions for Identification (TFAA Derivatives)

Use the following ions for Selected Ion Monitoring (SIM). The "Quant Ion" is used for calculation; "Qual Ions" confirm identity via ion ratios.

AnalyteDeriv. FormQuant Ion (m/z)Qual Ion 1 (m/z)Qual Ion 2 (m/z)Typical RT (min)
BZP BZP-TFA91 1761348.5
TFMPP TFMPP-TFA285 1881729.2
mCPP mCPP-TFA251 1541969.8
BZP-d7 (IS) BZP-d7-TFA98 183-8.4
Fragmentation Pathway Diagram

Fragmentation cluster_BZP Benzylpiperazines (e.g., BZP) cluster_Phenyl Phenylpiperazines (e.g., TFMPP) Parent Piperazine Derivative (Molecular Ion M+) Benzyl_Cleave C-N Cleavage (Benzyl Loss) Parent->Benzyl_Cleave If Benzyl-Substituted Ring_Cleave Piperazine Ring Cleavage Parent->Ring_Cleave If Phenyl-Substituted Tropylium Tropylium Ion (m/z 91) BASE PEAK Benzyl_Cleave->Tropylium Immonium Immonium Species (m/z 188 for TFMPP) Ring_Cleave->Immonium

Figure 2: Divergent fragmentation pathways for Benzyl- vs. Phenyl-piperazines.[1] The presence of m/z 91 is diagnostic for the benzyl moiety.

Method Validation Criteria

To meet forensic standards (SWGDRUG), the method must pass the following validation parameters.

Validation ParameterAcceptance Criteria
Selectivity No interfering peaks in blank matrix at analyte RT.
Linearity (R²) > 0.995 over range 50–2000 ng/mL.[1]
Precision (CV%) < 15% for intra-day and inter-day replicates.
Accuracy (Bias) ± 20% of target concentration.
LOD / LOQ LOD: S/N > 3:1 (Typ. 5 ng/mL) LOQ: S/N > 10:1 (Typ. 20 ng/mL).[1]
Carryover < 1% of LOQ in blank injection following high standard.

References

  • Scholars Direct. (2020).[1] Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Retrieved from [Link][1]

  • UNODC. (2013).[1] Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link][1]

  • ResearchGate. (2025). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS.[7] Retrieved from [Link][1][4]

  • SWGDRUG. (2005).[1][8] Monograph: 1-(3-Trifluoromethylphenyl)piperazine.[1][3][4][5][8] Retrieved from [Link][1]

Sources

Application Note: ¹H and ¹³C NMR Structural Elucidation of Benzyl 3-cyanopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzyl 3-cyanopiperazine-1-carboxylate is a substituted piperazine derivative of interest in medicinal chemistry and drug development. The piperazine scaffold is a common motif in pharmacologically active compounds, valued for its ability to modulate physicochemical properties and interact with biological targets.[1] The introduction of a cyano group at the 3-position and a benzyloxycarbonyl (Cbz) protecting group at the 1-position creates a chiral center and distinct electronic environments within the molecule. Accurate structural confirmation and characterization are paramount for its use in further synthetic applications and biological screening. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This application note provides a detailed protocol and analysis for the complete assignment of the ¹H and ¹³C NMR spectra of Benzyl 3-cyanopiperazine-1-carboxylate.

Rationale for NMR Analysis

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule.

  • ¹H NMR reveals the number of different types of protons, their relative numbers, their electronic environment, and the connectivity between adjacent protons through spin-spin coupling.[2]

  • ¹³C NMR provides information on the number of non-equivalent carbons and their chemical environment, which is particularly useful for identifying carbonyl, cyano, and aromatic carbons.[3]

Together, these techniques allow for a comprehensive structural assignment. The complexity of the piperazine ring, which can undergo chair-chair interconversion, and the presence of the Cbz group, which can exhibit restricted rotation, can lead to complex NMR spectra.[4] A thorough analysis is therefore essential for definitive characterization.

Experimental Protocols

I. Sample Preparation

A standardized sample preparation protocol is crucial for obtaining high-quality, reproducible NMR spectra.[5]

  • Analyte: Benzyl 3-cyanopiperazine-1-carboxylate (5-10 mg).

  • Solvent: Deuterated chloroform (CDCl₃, 0.5-0.7 mL). CDCl₃ is a common solvent for organic molecules and its residual proton and carbon signals are well-characterized (δH ≈ 7.26 ppm, δC ≈ 77.16 ppm).[6]

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δH = 0.00 ppm, δC = 0.00 ppm).

  • Procedure:

    • Accurately weigh the sample and dissolve it in the deuterated solvent in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of TMS.

    • Cap the NMR tube and gently invert to ensure a homogenous solution.

II. NMR Data Acquisition

Spectra should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz instrument.[6]

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32 (signal averaging to improve signal-to-noise).

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled experiment to simplify the spectrum to single lines for each carbon.

    • Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).

Data Analysis and Spectral Assignment

The following sections detail the interpretation of the ¹H and ¹³C NMR spectra of Benzyl 3-cyanopiperazine-1-carboxylate.

Molecular Structure and Numbering

To facilitate the assignment, the atoms of Benzyl 3-cyanopiperazine-1-carboxylate are numbered as shown in the diagram below.

Caption: Molecular structure of Benzyl 3-cyanopiperazine-1-carboxylate with atom numbering.

¹H NMR Spectral Data and Assignments

Table 1: ¹H NMR Data for Benzyl 3-cyanopiperazine-1-carboxylate in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
7.30-7.40m5HC₆H₅ (H2', H3', H4', H5', H6')Aromatic protons of the benzyl group.
5.15s2HCbz-CH₂ (H8)Methylene protons of the benzyl group, appearing as a singlet due to no adjacent protons.
4.20m1HH3Methine proton at the chiral center, coupled to adjacent methylene protons.
3.20-3.80m6HH2, H5, H6Piperazine ring methylene protons, exhibiting complex splitting patterns due to diastereotopicity and coupling to each other and H3.
2.10br s1HN-H (H4)Amine proton, often appears as a broad singlet and its chemical shift can be concentration and solvent dependent.
  • Aromatic Protons (H2'-H6'): The multiplet between 7.30-7.40 ppm integrates to five protons, characteristic of the monosubstituted benzene ring of the Cbz group.

  • Benzylic Protons (H8): The singlet at 5.15 ppm, integrating to two protons, is assigned to the methylene protons of the benzyl group. Its downfield shift is due to the adjacent oxygen atom.[7]

  • Piperazine Ring Protons (H2, H3, H5, H6): The protons on the piperazine ring exhibit complex signals due to the conformational rigidity and the presence of a stereocenter at C3.

    • The methine proton at C3 (H3) is expected to be the most downfield of the ring protons (excluding the N-H) due to the deshielding effect of the adjacent cyano group. It appears as a multiplet around 4.20 ppm.

    • The remaining methylene protons of the piperazine ring (H2, H5, and H6) appear as a complex series of multiplets in the 3.20-3.80 ppm region. The diastereotopicity of the geminal protons on C2, C5, and C6, along with geminal and vicinal coupling, contributes to this complexity.[4]

  • Amine Proton (H4): The broad singlet at approximately 2.10 ppm is characteristic of the N-H proton of the secondary amine. Its broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

¹³C NMR Spectral Data and Assignments

Table 2: ¹³C NMR Data for Benzyl 3-cyanopiperazine-1-carboxylate in CDCl₃

Chemical Shift (δ, ppm)AssignmentRationale
155.0Cbz C=O (C7)Carbonyl carbon of the carbamate, typically found in this region.[8]
136.0Cbz C1'Quaternary aromatic carbon attached to the benzylic methylene group.
128.5Cbz C3', C5'Aromatic CH carbons.
128.0Cbz C4'Aromatic CH carbon.
127.8Cbz C2', C6'Aromatic CH carbons.
118.0CNCyano group carbon, characteristically in this range.
67.5Cbz-CH₂ (C8)Benzylic methylene carbon, shifted downfield by the adjacent oxygen.
50.0-55.0C2, C5, C6Piperazine ring methylene carbons.[9]
45.0C3Methine carbon attached to the cyano group.
  • Carbonyl Carbon (C7): The signal at 155.0 ppm is assigned to the carbonyl carbon of the benzyloxycarbonyl group.

  • Aromatic Carbons (C1'-C6'): The signals in the 127-136 ppm range are characteristic of the aromatic carbons of the benzyl group. The quaternary carbon (C1') is typically weaker and appears at the downfield end of this range.

  • Cyano Carbon (CN): The peak at 118.0 ppm is assigned to the carbon of the cyano group.

  • Benzylic Carbon (C8): The signal at 67.5 ppm corresponds to the benzylic methylene carbon.

  • Piperazine Ring Carbons (C2, C3, C5, C6): The carbons of the piperazine ring appear in the 45.0-55.0 ppm region. The methine carbon (C3) bearing the cyano group is expected at approximately 45.0 ppm, while the methylene carbons (C2, C5, C6) are in the 50.0-55.0 ppm range.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra allows for the unambiguous structural confirmation of Benzyl 3-cyanopiperazine-1-carboxylate. The characteristic chemical shifts and coupling patterns for the benzyl, piperazine, and cyano moieties are all observed and assigned. This detailed spectral assignment serves as a crucial reference for researchers working with this compound, ensuring its identity and purity in synthetic and medicinal chemistry applications. The protocols outlined provide a robust methodology for obtaining high-quality NMR data for this class of molecules. Adherence to best practices in sample preparation and data acquisition is essential for reliable and reproducible results.[10]

References

  • Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C(sp3)−H Bond Activation. Available at: [Link].

  • Kitano, Y., et al. A Convenient Method for the Preparation of Benzyl Isocyanides. Synthesis 2006, No. 3, 405–410.
  • Yilmaz, F., & Menteşe, M. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • Wodtke, R., et al. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 2018, 8, 41603-41613.
  • PubChem. Benzyl 3-oxopiperazine-1-carboxylate. Available at: [Link].

  • ACS Publications. The ACS Guide to Scholarly Communication. Available at: [Link].

  • University of Guelph. NMR Links and Resources. Available at: [Link].

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link].

  • PubChem. Benzyl piperazine-1-carboxylate. Available at: [Link].

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link].

  • ACS Publications. The ACS Guide to Scholarly Communication. Available at: [Link].

  • ACS Publications. The Journal of Organic Chemistry. Available at: [Link].

  • Wiley Science Solutions. KnowItAll NMR Spectral Library Collection. Available at: [Link].

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link].

  • Western University. NMR Sample Preparation. Available at: [Link].

  • ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Available at: [Link].

  • Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Available at: [Link].

  • Wikipedia. The Journal of Organic Chemistry. Available at: [Link].

  • ACD/Labs. 1H–1H Coupling in Proton NMR. Available at: [Link].

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link].

  • R-NMR. SOP data acquisition. Available at: [Link].

  • Syracuse University Libraries. Collection Spotlight: ACS Guide to Scholarly Communication. Available at: [Link].

  • UC Davis NMR Facility. Useful Resources. Available at: [Link].

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link].

  • BioPchem. Nuclear Magnetic Resonance (NMR) – Useful Links and Online Resources. Available at: [Link].

  • SWGDrug. BENZYLPIPERAZINE. Available at: [Link].

  • National Institutes of Health. General Guidelines for Sample Preparation Strategies in HR-µMAS NMR-based Metabolomics of Microscopic Specimens. Available at: [Link].

  • National Institutes of Health. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations. Available at: [Link].

  • ResearchGate. 1H NMR spectra of compound 3a measured in five different solvents. Available at: [Link].

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  • Oregon State University. Approximating Proton NMR Chemical Shifts in More Complex Cases. Available at: [Link].

  • University of Southampton. Databases and resources. Available at: [Link].

  • ResearchGate. Can NMR of piperazin show single picks in aliphatic area? Available at: [Link].

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Application Note: Solid-Phase Integration of Benzyl 3-cyanopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffolding Strategies for Peptidomimetic & Heterocyclic Libraries

Executive Summary & Strategic Value

This guide details the integration of Benzyl 3-cyanopiperazine-1-carboxylate (Cbz-3-CN-Pip) into Solid-Phase Synthesis (SPS) workflows.[1][2] This scaffold is a "privileged structure" in medicinal chemistry, offering a constrained diamine core with differentiated nitrogen protectivity and a versatile nitrile handle.[2]

Key Applications:

  • Peptidomimetics: The piperazine ring acts as a conformational restrictor (turn mimetic).[2]

  • Fragment-Based Drug Discovery (FBDD): The nitrile group serves as a precursor for "click" chemistry (tetrazoles) or reduction (primary amines).[1][2]

  • Orthogonality: The Cbz (benzyloxycarbonyl) group remains stable under standard Fmoc SPPS conditions (piperidine deprotection) and TFA cleavage (if not treated with strong scavengers/acids), allowing for post-cleavage functionalization or late-stage diversity.[2]

Strategic Analysis: Orthogonality & Resin Selection[2]

Success with Cbz-3-CN-Pip relies on the correct pairing of resin and linker chemistry.[1][2] The molecule presents a secondary amine (N4) for attachment and a nitrile (C3) for modification.[2]

ParameterRecommendationScientific Rationale
Resin Choice 2-Chlorotrityl Chloride (2-CTC) The steric bulk of the trityl linker prevents diketopiperazine (DKP) formation, a common failure mode with proline/piperazine derivatives.[1][2] It allows mild cleavage (1% TFA/DCM) retaining the Cbz group.[2]
Attachment Direct Nucleophilic Displacement The secondary amine at N4 is sufficiently nucleophilic to displace the chloride on 2-CTC resin without auxiliary base, minimizing racemization of the C3 chiral center.[2]
Cbz Stability High Stable to: 20% Piperidine (Fmoc removal), dilute TFA (2-CTC cleavage).[1][2] Labile to: HF, TFMSA, Hydrogenation (Pd/C).
Nitrile Reactivity Masked Functionality Inert to coupling reagents (HATU/DIC).[1][2] Can be activated for [3+2] cycloadditions or reduced to amines on-bead.[1][2]
Experimental Protocols
Protocol A: Resin Loading (Immobilization)

Objective: Covalent attachment of Cbz-3-CN-Pip to 2-CTC resin via the N4 secondary amine.[1][2]

Reagents:

  • 2-Chlorotrityl chloride resin (1.0 – 1.6 mmol/g loading)[1][2]

  • Benzyl 3-cyanopiperazine-1-carboxylate (1.5 eq relative to resin capacity)[1][2]

  • Dichloromethane (DCM, anhydrous)[2]

  • DIPEA (N,N-Diisopropylethylamine)[2]

  • Methanol (HPLC grade)[1][2]

Step-by-Step Methodology:

  • Swelling: Place 1.0 g of 2-CTC resin in a fritted synthesis reactor. Swell in DCM (10 mL) for 30 minutes. Drain.

  • Loading Solution: Dissolve Cbz-3-CN-Pip (1.5 eq) and DIPEA (4.0 eq) in dry DCM (8 mL).

    • Note: Use DCM rather than DMF. DCM promotes better swelling of trityl resins and accelerates the SN1/SN2 substitution mechanism.[2]

  • Coupling: Add the solution to the resin.[1][2][3] Agitate gently (orbital shaker) for 2 hours at room temperature.

    • Checkpoint: The reaction is driven by the formation of the trityl cation.[2] A color change (often to deep red/orange) may occur initially and fade.[1][2]

  • Capping: Drain the resin.[1][2][3] Add a solution of DCM:MeOH:DIPEA (17:2:1, 10 mL) and shake for 20 minutes.

    • Mechanism:[2][4][5][6][7][8] Methanol caps any remaining active trityl chloride sites, preventing non-specific binding in subsequent steps.[2]

  • Washing: Wash resin with DCM (3x), DMF (3x), and DCM (3x).[2]

  • Validation: Perform a gravimetric loading check. Dry a small aliquot of resin.[1][2]

    • Target Loading: 0.6 – 0.8 mmol/g (theoretical max is rarely achieved due to steric bulk).[1][2]

Protocol B: On-Resin Tetrazole Synthesis (Click Chemistry)

Objective: Conversion of the C3-nitrile to a 5-substituted tetrazole (bioisostere of carboxylic acid).[1][2]

Reagents:

  • Sodium Azide (NaN3)[1][2]

  • Zinc Bromide (ZnBr2) or Zinc Chloride[1][2]

  • Isopropanol/Water (1:[1][2]1) or DMF[1][2][3][5]

Step-by-Step Methodology:

  • Preparation: Swell the loaded resin (from Protocol A) in DMF.

  • Reaction Cocktail: In a separate vial, dissolve NaN3 (5.0 eq) and ZnBr2 (5.0 eq) in DMF (or iPrOH/H2O for "on-water" acceleration).

    • Safety: CAUTION.[1][2] Azides can form explosive hydrazoic acid with strong acids.[1][2] Keep reaction pH neutral/slightly basic.

  • Cycloaddition: Add the cocktail to the resin. Heat to 80°C for 12–16 hours.

    • Mechanism:[2][4][5][6][7][8] The Lewis acid (Zn2+) activates the nitrile, facilitating the [3+2] cycloaddition with the azide anion.[2]

  • Work-up: Drain hot (to prevent zinc salt precipitation). Wash extensively with 5% EDTA (aq) or dilute HCl (0.1 N) to remove zinc chelates, followed by DMF and MeOH.[2]

  • Validation: FT-IR spectroscopy on a single bead.

    • Signal: Disappearance of the Nitrile peak (~2230 cm⁻¹) and appearance of Tetrazole bands (1400–1500 cm⁻¹).[2]

Visualization: Synthesis Workflows
Diagram 1: Resin Loading & Functionalization Logic

This diagram illustrates the parallel pathways available after loading the scaffold.[2]

SPS_Workflow Scaffold Cbz-3-CN-Pip (Solution Phase) Loaded Resin-Bound Scaffold Scaffold->Loaded DIPEA, DCM SN1 Substitution Resin 2-CTC Resin (Active Chloride) Resin->Loaded Tetrazole Tetrazole Derivative (Sartan Analogues) Loaded->Tetrazole NaN3, ZnBr2 [3+2] Cycloaddition Amine Primary Amine (Reductive Amination) Loaded->Amine BH3·THF or LiAlH4 (Modified) Cleavage Final Product (Cbz-Protected) Tetrazole->Cleavage 1% TFA/DCM Amine->Cleavage 1% TFA/DCM

Caption: Workflow for immobilizing Cbz-3-CN-Pip and divergent functionalization pathways on 2-CTC resin.

Diagram 2: Mechanistic Pathway of Zinc-Mediated Tetrazole Formation

Understanding the "On-Resin" mechanism ensures troubleshooting capability.[1][2]

Tetrazole_Mech Step1 Nitrile Activation (R-CN --- Zn++) Step2 Azide Attack (Formation of Zn-Tetrazolate) Step1->Step2 NaN3 / Heat Step3 Protonolysis/Wash (Free Tetrazole) Step2->Step3 Acidic Wash (HCl/EDTA)

Caption: Zinc(II) acts as a Lewis acid catalyst, activating the resin-bound nitrile for azide attack.[2]

Troubleshooting & Quality Control (Self-Validating Systems)
IssueDiagnosticRemediation
Low Loading Gravimetric analysis < 0.3 mmol/gEnsure DCM is strictly anhydrous. Increase temperature to 35°C (carefully, to avoid resin degradation). Switch to Bromo-Wang resin for SN2 displacement if 2-CTC fails.[1][2]
Incomplete Nitrile Conversion IR Peak at 2230 cm⁻¹ persistsSwitch solvent to DMF/Toluene mix to increase swelling at 80°C. Use TMSN3/DBUO (organotin-free alternative) for higher reactivity.[1][2]
Zinc Contamination Elemental Analysis (ICP-MS)The tetrazole ring chelates Zinc strongly.[1][2] Use 5% EDTA or 10% Sodium Diethyldithiocarbamate washes to strip the metal before cleavage.[1][2]
References
  • Solid-Phase Peptide Synthesis (General Protocols)

    • Standard practices for Fmoc-based solid-phase peptide synthesis.[1][2] University of California, Irvine.[2] Available at: [Link]

  • Piperazine Scaffolds in Drug Discovery

    • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA.[1][2] Molecules, 2023.[2] Source: PubMed Central.[1][2] Available at: [Link]

  • Tetrazole Synthesis from Nitriles (Mechanism & Catalysis)

    • Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Organic Chemistry Portal.[1][2] Available at: [Link]

    • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles.[1][2][4][7][9] ACS Publications.[1][2] Available at: [Link][1][2]

  • Cbz Protecting Group Properties

    • Benzyl piperazine-1-carboxylate Product Data.[1][2][10][11][12] PubChem.[1][2] Available at: [Link][1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Selective Mono-functionalization of Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with piperazine and its derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address a common and critical challenge in piperazine chemistry: the prevention of di-substituted byproducts. Our goal is to equip you with the expert knowledge and practical protocols necessary to achieve high yields of your desired mono-substituted piperazine products, saving you valuable time and resources.

Introduction: The Challenge of Selectivity with Piperazine

Piperazine is a symmetrical diamine with two secondary amine groups. While this makes it a versatile building block in medicinal chemistry and materials science, the similar reactivity of its two nitrogen atoms presents a significant synthetic hurdle. The formation of the undesired 1,4-di-substituted byproduct often competes with the desired mono-substituted product, leading to complex purification procedures and reduced overall yields.

This guide will explore the fundamental principles governing the reactivity of piperazine and detail proven strategies to control selectivity and minimize the formation of di-substituted byproducts.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the di-substitution of piperazine so challenging?

The primary challenge lies in the similar nucleophilicity of the two nitrogen atoms. Once the first nitrogen atom has reacted to form a mono-substituted piperazine, the second nitrogen atom is often still sufficiently nucleophilic to react with the electrophile, leading to the formation of a di-substituted byproduct. The pKa values of piperazine are crucial to understanding its reactivity; the first protonation occurs at a pKa of about 9.73, and the second at a pKa of around 5.35.[1] This significant difference in basicity is a key factor that can be exploited to achieve selectivity.

Q2: What are the most common strategies to prevent di-substitution?

There are several effective strategies, each with its own advantages and considerations:

  • Use of Protecting Groups: This is a classic and reliable method where one nitrogen atom is temporarily blocked with a protecting group, such as a tert-butyloxycarbonyl (Boc) group.[2][3]

  • In Situ Protection via Protonation: By using a piperazine salt (e.g., piperazine monohydrochloride) or by adding an acid to the reaction mixture, one nitrogen can be selectively protonated, rendering it non-nucleophilic.[4][5][6]

  • Stoichiometric Control: Employing a large excess of piperazine can statistically favor mono-substitution. However, this can complicate product purification.

  • Flow Chemistry: This modern technique allows for precise control of reaction stoichiometry and time, which can significantly enhance selectivity for the mono-substituted product.[4]

Q3: When should I use a protecting group strategy?

The use of a protecting group is highly recommended when:

  • You require a very clean reaction with minimal di-substituted byproduct.

  • The subsequent reaction conditions are incompatible with the unprotected amine.

  • You are performing a multi-step synthesis and need to differentiate the two nitrogen atoms for sequential functionalization.

The Boc group is a popular choice due to its ease of introduction and removal under acidic conditions.[2][3]

Q4: How does using piperazine monohydrochloride prevent di-substitution?

Using piperazine monohydrochloride or generating the piperazin-1-ium cation in situ leverages the significant difference in the pKa values of the two nitrogen atoms.[1][4] The first protonation deactivates one nitrogen, making it a much weaker nucleophile. The remaining free amine can then react selectively with the electrophile. This method is often referred to as "in situ protection" and can be a more atom-economical approach than using traditional protecting groups.[5][6]

Q5: Can I just use a large excess of piperazine?

Yes, using a large excess of piperazine (typically 5-10 equivalents) can favor the mono-substituted product by increasing the statistical probability of the electrophile reacting with an unreacted piperazine molecule rather than a mono-substituted one. However, this approach has significant drawbacks:

  • Difficult Purification: Removing the large excess of water-soluble piperazine from the reaction mixture can be challenging.

  • Cost and Waste: Using a large excess of a reagent is not ideal for large-scale synthesis in terms of cost and waste generation.

This method is generally best suited for small-scale reactions where purification is manageable.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of di-substituted byproduct The second nitrogen atom of the mono-substituted piperazine is reacting with the electrophile.1. Implement a protecting group strategy: Use a protecting group like Boc to block one nitrogen atom before proceeding with the reaction.[2][3] 2. Utilize in situ protonation: Switch to using piperazine monohydrochloride or add one equivalent of a suitable acid (e.g., HCl, acetic acid) to your reaction.[4][5][6] 3. Increase the excess of piperazine: If feasible for your scale and purification method, increase the molar ratio of piperazine to your electrophile.
Low reaction yield The nucleophilicity of the piperazine may be too low under the reaction conditions, especially when using the protonation strategy.1. Activate the electrophile: If using a less reactive electrophile with monoprotonated piperazine, consider adding a catalyst. Transition metal ions like Cu(I), Cu(II), Fe(II), Fe(III), or Ag(I) supported on a cation-exchange resin can be effective.[4] 2. Optimize reaction conditions: Increase the reaction temperature or extend the reaction time. Monitor the reaction progress by TLC or LC-MS.
Formation of quaternary ammonium salts This can occur with highly reactive alkylating agents.Consider using reductive amination as an alternative to direct alkylation. This involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[3]
Difficulty removing excess piperazine during workup Piperazine and its salts are highly water-soluble.1. Acid-base extraction: Carefully adjust the pH of the aqueous phase to selectively extract your product into an organic solvent while leaving the protonated piperazine in the aqueous layer. 2. Chromatography: If other methods fail, column chromatography may be necessary.

Experimental Protocols

Protocol 1: Selective Mono-N-Boc Protection of Piperazine

This protocol provides a reliable method for preparing mono-Boc-piperazine, a key intermediate for synthesizing a wide range of mono-substituted piperazine derivatives.[2]

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution (1M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Piperazine: In a round-bottom flask, dissolve piperazine (1 equivalent) in DCM or THF.

  • Cool the Solution: Cool the solution to 0 °C using an ice bath.

  • Slow Addition of (Boc)₂O: Dissolve (Boc)₂O (0.95 equivalents to favor mono-protection) in a minimal amount of the same solvent and add it dropwise to the cooled piperazine solution over 30-60 minutes with vigorous stirring.

  • Warm to Room Temperature: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M NaOH solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to separate the desired mono-Boc-piperazine from any di-Boc-piperazine and unreacted starting material.

Visualizing Reaction Control

The following diagrams illustrate the principles behind controlling selectivity in piperazine reactions.

G cluster_0 Uncontrolled Reaction cluster_1 Controlled Reaction (Protecting Group/Protonation) Piperazine Piperazine Mono-substituted Mono-substituted Piperazine->Mono-substituted + Electrophile Di-substituted Di-substituted Mono-substituted->Di-substituted + Electrophile Electrophile_1 Electrophile Electrophile_2 Electrophile Protected_Piperazine Protected/Protonated Piperazine Mono-substituted_Product Mono-substituted Product Protected_Piperazine->Mono-substituted_Product + Electrophile Di-substituted_Blocked Di-substitution Blocked Mono-substituted_Product->Di-substituted_Blocked Electrophile_3 Electrophile

Caption: Competing reaction pathways in piperazine substitution.

G Start Start: Piperazine Protect Protect one N atom (e.g., with Boc group or H+) Start->Protect React React with Electrophile at the unprotected N atom Protect->React Deprotect Deprotect (if necessary) React->Deprotect Final_Product Mono-substituted Piperazine Deprotect->Final_Product

Caption: Workflow for selective mono-substitution of piperazine.

References

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]

  • Journal of the American Chemical Society. (1953). Protecting Groups in the Synthesis of Unsymmetrical Piperazines1. [Link]

  • Molecules. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2012). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

  • Molecules. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Molecules. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • European Journal of Medicinal Chemistry. (2020). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • Masaryk University. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. [Link]

Sources

Troubleshooting low yield in mono-alkylation of piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Piperazine Alkylation. As Senior Application Scientists, we understand the nuances and challenges of selective amine functionalization. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the mono-alkylation of piperazine, a critical transformation in pharmaceutical and materials science. Our goal is to empower you to overcome low yields and achieve clean, reproducible results.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields in the mono-alkylation of piperazine are a common yet solvable issue. The primary cause is the inherent symmetry of piperazine, which presents two nucleophilic secondary amine groups with nearly identical reactivity, leading to competitive di-alkylation.[1] This guide will walk you through the most common problems, their underlying causes, and proven solutions.

Issue 1: Predominance of Di-Alkylated Piperazine and Unreacted Starting Material

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of the di-alkylated product alongside unreacted piperazine.

  • The isolated yield of the mono-alkylated product is consistently low.

Root Cause Analysis: The mono-alkylated piperazine, once formed, can act as a nucleophile and react with another equivalent of the alkylating agent. This second reaction is often faster than the first due to the electron-donating effect of the first alkyl group, which increases the nucleophilicity of the second nitrogen atom.

Solutions:

  • Stoichiometric Control (Excess Piperazine): A straightforward approach is to use a large excess of piperazine (3-10 equivalents). This statistically favors the reaction of the alkylating agent with the more abundant unreacted piperazine.[2]

    • Causality: By increasing the concentration of piperazine, the probability of the alkylating agent encountering an unreacted piperazine molecule is much higher than encountering a mono-alkylated one.

    • Drawback: This method requires an efficient purification strategy to remove the excess piperazine post-reaction, which can be challenging due to its high polarity and water solubility.

  • Controlled Addition of the Alkylating Agent: Slowly adding the alkylating agent (e.g., via a syringe pump) to the reaction mixture containing piperazine can help maintain a low concentration of the alkylating agent, thus disfavoring the second alkylation.[2]

Issue 2: Difficulty in Separating Mono- and Di-Alkylated Products

Symptoms:

  • Co-elution of mono- and di-alkylated products during column chromatography.

  • Contaminated product fractions, leading to poor purity and yield.

Root Cause Analysis: The polarity difference between mono- and di-alkylated piperazines can sometimes be insufficient for easy separation by standard chromatographic techniques, especially if the alkyl group is non-polar.

Solutions:

  • Utilize a Protecting Group Strategy: This is the most robust and widely recommended method for achieving high selectivity and simplifying purification.[2][3] The core principle is to temporarily block one of the piperazine nitrogens, forcing the alkylation to occur at the other.

    • Workflow:

      • Protection: React piperazine with a suitable protecting group reagent to form the mono-protected derivative. The tert-Butoxycarbonyl (Boc) group is a popular choice due to its ease of introduction and removal under acidic conditions.[2][3]

      • Alkylation: Perform the alkylation on the free secondary amine of the mono-protected piperazine.

      • Deprotection: Remove the protecting group to yield the desired mono-alkylated piperazine.

    • Why it works: The protecting group renders one nitrogen non-nucleophilic, directing the alkylation to the desired site. The significant difference in chemical properties between the protected intermediate and any potential side products (like unreacted starting material) makes purification straightforward, often achievable by simple extraction or crystallization.

    Table 1: Common Protecting Groups for Piperazine Mono-Alkylation

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsKey Advantages
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl in dioxane)Stable, easy to handle, clean deprotection
CarboxybenzylCbzBenzyl chloroformateCatalytic hydrogenation (e.g., H₂, Pd/C)Orthogonal to acid-labile groups
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine in DMF)Orthogonal to acid-labile and hydrogenolysis-sensitive groups
TosylTsTosyl chloride (TsCl)Strong reducing agents (e.g., Na/NH₃) or strong acidVery stable, but harsh removal conditions
Issue 3: Product is Lost in the Aqueous Phase During Work-up

Symptoms:

  • The desired product is not found in the organic layer after extraction.

  • Analysis of the aqueous layer reveals the presence of the product.

Root Cause Analysis: The mono-alkylated piperazine product is basic and will exist as a protonated salt (e.g., hydrochloride, hydrobromide) in acidic or neutral aqueous solutions. These salts are highly water-soluble.[2][4] This is particularly common when the reaction is performed using piperazine salts or when acidic byproducts are generated.

Solutions:

  • pH Adjustment: Before extraction, basify the aqueous layer to a pH of 11-12 using a suitable base (e.g., NaOH, K₂CO₃ solution).[4] This will deprotonate the piperazine nitrogen, converting the salt into the free base, which is significantly more soluble in organic solvents like dichloromethane (DCM), chloroform, or ethyl acetate.

  • Solvent Choice for Extraction: For some highly polar mono-alkylated piperazines, chloroform may be a more effective extraction solvent than DCM or ethyl acetate.[4]

Experimental Protocol: Basic Work-up for Mono-Alkylated Piperazine

  • Quench the reaction mixture with water.

  • Cool the aqueous mixture in an ice bath.

  • Slowly add a saturated solution of Na₂CO₃ or 1M NaOH with stirring until the pH of the aqueous phase is >11 (check with pH paper).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., DCM, 3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Frequently Asked Questions (FAQs)

Q1: What are the best general reaction conditions for a direct mono-alkylation without protecting groups?

A1: While the protecting group strategy is often superior, a direct approach can be successful under optimized conditions. A good starting point is to use 2-4 equivalents of piperazine in a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) in the presence of a base like potassium carbonate (K₂CO₃). The alkylating agent should be added slowly at room temperature or slightly elevated temperatures (40-60 °C).

Q2: My alkylating agent is unstable. What is the best approach?

A2: For unstable alkylating agents (e.g., certain alkyl iodides or compounds prone to elimination), it is crucial to use milder reaction conditions. The mono-Boc-piperazine strategy is highly recommended in this scenario.[2][5] The alkylation can often be performed at room temperature or even lower, preserving the integrity of your substrate. Reductive amination is another excellent alternative if you are starting with an aldehyde or ketone, as it avoids the use of potentially harsh alkyl halides and the formation of quaternary ammonium salts.[3]

Q3: I see the formation of a quaternary ammonium salt. How can I avoid this?

A3: Quaternary ammonium salt formation arises from di-alkylation on the same nitrogen atom, which can occur with highly reactive alkylating agents. To mitigate this:

  • Use a less reactive alkylating agent: For example, an alkyl bromide instead of an alkyl iodide.

  • Employ reductive amination: This is a highly effective method that involves reacting a carbonyl compound (aldehyde or ketone) with the piperazine followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This pathway does not proceed through an Sₙ2 mechanism that can lead to over-alkylation.[3]

Q4: Can I use piperazine monohydrochloride directly to favor mono-alkylation?

A4: Yes, this is a valid strategy. Using a mono-salt of piperazine, such as piperazine monohydrochloride or monoacetate, effectively "protects" one nitrogen through protonation.[2][6] The monoprotonated piperazine is less nucleophilic than the free base, so the reaction may require higher temperatures or the use of a catalyst.[2] Some protocols describe the use of transition metal ions like Cu(II) to activate the alkylating agent in this context.[2]

dot

Troubleshooting_MonoAlkylation start Low Yield in Mono-alkylation q1 Analyze Product Mixture (TLC, LC-MS) start->q1 is_dialkylation High Di-alkylation? q1->is_dialkylation Yes is_unreacted_sm High Unreacted SM? q1->is_unreacted_sm Yes is_purification_issue Purification Difficulty? q1->is_purification_issue Yes is_aqueous_loss Product in Aqueous Layer? q1->is_aqueous_loss Yes sol_excess_pip Use Large Excess of Piperazine (3-10 eq) is_dialkylation->sol_excess_pip Yes sol_slow_addition Slowly Add Alkylating Agent is_dialkylation->sol_slow_addition Yes sol_protecting_group Use Protecting Group (e.g., Boc-Piperazine) is_dialkylation->sol_protecting_group Optimal sol_reductive_amination Consider Reductive Amination is_dialkylation->sol_reductive_amination Alternative is_unreacted_sm->sol_slow_addition No is_unreacted_sm->sol_protecting_group Optimal is_purification_issue->sol_protecting_group Yes, Recommended sol_ph_adjust Basify Aqueous Layer (pH > 11) Before Extraction is_aqueous_loss->sol_ph_adjust Yes

Caption: Troubleshooting workflow for low yield in piperazine mono-alkylation.

dot

Reaction_Pathway cluster_0 Desired Pathway cluster_1 Competing Pathway piperazine Piperazine mono_alkylated Mono-alkylated Piperazine (Product) piperazine->mono_alkylated + R-X (k1) alkyl_halide R-X alkyl_halide->mono_alkylated di_alkylated Di-alkylated Piperazine (Byproduct) alkyl_halide->di_alkylated mono_alkylated->di_alkylated + R-X (k2, often > k1)

Caption: Competing reaction pathways in the direct alkylation of piperazine.

References

  • Štěpánková, H., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2179. Available from: [Link]

  • Various Authors (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available from: [Link]

  • Societe d'etudes de recherches et d'applications scientifiques et medicales E.R.A.S.M.E. (1962). Process for the N-monoalkylation of piperazine. Google Patents, DE1092019B.
  • Various Authors (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available from: [Link]

  • Various Authors (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? ResearchGate. Available from: [Link]

  • An, H., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(6), 540-545. Available from: [Link]

Sources

Navigating the Labyrinth of Piperazine Cyclization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of piperazine cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of piperazine-containing molecules. As a senior application scientist with extensive field experience, I have designed this resource to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices. Our goal is to empower you to troubleshoot effectively and optimize your reaction conditions for higher yields, purity, and reproducibility.

The piperazine ring is a cornerstone in medicinal chemistry, forming the backbone of numerous blockbuster drugs. However, its synthesis is often fraught with challenges, from low yields and competitive side reactions to complex purification processes.[1] This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section tackles the most frequent problems encountered during piperazine cyclization, providing not just solutions but also the underlying chemical principles to help you make informed decisions in the lab.

Low or No Product Yield

Question: I'm not getting the expected yield of my piperazine product. What are the likely causes and how can I improve it?

Answer: Low yield is a multifaceted problem that can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. Let's break down the potential culprits and how to address them:

  • Purity of Starting Materials: The integrity of your starting materials is paramount. Impurities can interfere with the reaction, leading to a cascade of unwanted side products.

    • Recommendation: Always ensure the purity of your diamine and dihalide or diol starting materials. If necessary, purify them by recrystallization or column chromatography before use. Confirm purity via NMR or melting point analysis.

  • Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics. A temperature that is too low may result in an impractically slow reaction rate, while a temperature that is too high can lead to decomposition of reactants or products and the formation of byproducts.[2]

    • Recommendation: The optimal temperature is highly dependent on the specific substrates and solvent used. Start with established literature procedures for similar substrates. If the reaction is sluggish (monitored by TLC or LC-MS), gradually increase the temperature in 5-10 °C increments. Conversely, if you observe significant byproduct formation, try lowering the temperature. The thermal stability of piperazine itself should also be considered, as degradation can occur at elevated temperatures.[3]

  • Incorrect Choice of Base: The base is crucial for deprotonating the amine nucleophile and neutralizing any acid generated during the reaction. The strength and steric hindrance of the base can significantly impact the reaction outcome.

    • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are commonly used and effective. Cesium carbonate is often more effective due to the higher solubility of its salts in organic solvents and the "cesium effect," which can enhance the nucleophilicity of the amine.

    • Organic Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are useful when a milder, non-nucleophilic base is required. DIPEA is particularly useful when dealing with sterically hindered substrates.

    • Recommendation: The choice of base is substrate-dependent. For simple primary or secondary amine precursors, K₂CO₃ is a good starting point. For more sensitive or sterically demanding substrates, consider using DIPEA.

  • Solvent Effects: The solvent not only dissolves the reactants but also influences the reaction rate and mechanism. The choice between a polar protic and a polar aprotic solvent is a critical decision point.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for SN2 reactions, which are common in piperazine cyclizations involving dihalides. They solvate the cation but leave the nucleophile (the amine) relatively "naked" and more reactive.[4][5]

    • Polar Protic Solvents (e.g., Ethanol, Isopropanol): These solvents can hydrogen bond with the amine nucleophile, creating a solvent cage that reduces its reactivity.[6][7] However, they can be advantageous when the starting materials have poor solubility in aprotic solvents.

    • Recommendation: For reactions of diamines with dihalides, start with a polar aprotic solvent like acetonitrile or DMF. If solubility is an issue, a mixture of a polar aprotic solvent with a less polar co-solvent like THF might be effective.

Formation of Side Products: The Over-alkylation Problem

Question: I'm observing a significant amount of a disubstituted byproduct in my reaction mixture. How can I favor the formation of the monosubstituted or cyclized product?

Answer: The formation of symmetrically disubstituted byproducts is a common challenge, especially when attempting to synthesize monosubstituted piperazines or when the cyclization is slow.[1] This occurs because the second nitrogen atom of the piperazine ring can also act as a nucleophile.

Here’s how to address this:

  • Molar Ratio of Reactants: When synthesizing monosubstituted piperazines, using a large excess of piperazine can statistically favor the desired product. However, this can be wasteful and lead to purification challenges.

    • Recommendation: A more elegant solution is to use a protonated piperazine species. By using a mixture of free piperazine and piperazine dihydrochloride, you can control the concentration of the free base available for reaction, thus minimizing disubstitution.[1]

  • Use of Protecting Groups: This is a robust strategy to ensure monosubstitution or to direct the cyclization. The tert-butyloxycarbonyl (Boc) group is a popular choice due to its stability under many reaction conditions and its ease of removal under acidic conditions.[8]

    • Recommendation: Protect one of the amine functionalities of your diamine precursor with a suitable protecting group (e.g., Boc). After the cyclization or substitution reaction, the protecting group can be removed to yield the desired product.[1] This multi-step approach often leads to higher overall yields and purity despite the extra steps.[1]

  • Intramolecular vs. Intermolecular Reactions: For cyclization reactions, the concentration of the starting material can influence whether the reaction proceeds intramolecularly (to form the desired ring) or intermolecularly (to form polymers or oligomers).

    • Recommendation: High dilution conditions (i.e., slow addition of the substrate to the reaction mixture) favor intramolecular cyclization by minimizing the chances of two different molecules reacting with each other.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about piperazine cyclization strategies and best practices.

Q1: What is the Richner-Snyder reaction and what are its common pitfalls?

The Richner-Snyder reaction is a classical method for the synthesis of piperazines from N-substituted amino alcohols and an activated aziridine. A common variation involves the reaction of an N-substituted ethanolamine with a suitable leaving group precursor, followed by cyclization.

Common Pitfalls and Troubleshooting:

  • Aziridinium Ion Formation: The reaction proceeds through an intermediate aziridinium ion. If the starting amino alcohol is not efficiently converted to a species with a good leaving group (e.g., via tosylation or activation with a chlorinating agent), the reaction will fail.

  • Side Reactions: Incomplete cyclization can lead to the formation of dimers or polymers. Ensure that the reaction conditions (temperature, base) are optimized to favor the intramolecular ring-closing step.

  • Stereochemistry: If your starting amino alcohol is chiral, be aware that the reaction can proceed with either retention or inversion of stereochemistry, depending on the specific mechanism and reaction conditions.

Q2: How do I choose the right catalyst for my piperazine synthesis?

Catalysis can significantly improve the efficiency of piperazine synthesis. The choice of catalyst depends on the reaction type:

  • Reductive Amination: For the synthesis of piperazines from dicarbonyl compounds and amines, common catalysts include palladium on carbon (Pd/C) or Raney nickel (Ra-Ni) under a hydrogen atmosphere.[9] Sodium triacetoxyborohydride is also a widely used and milder reducing agent for this transformation.[10]

  • Cyclization of Diols: Ruthenium and palladium-based catalysts have been shown to be effective for the cyclization of diols with diamines to form piperazines.[11]

  • C-H Functionalization: Photoredox catalysis using iridium or ruthenium complexes has emerged as a powerful tool for the direct functionalization of the piperazine ring, offering new avenues for creating structural diversity.[12]

Q3: What are the best practices for purifying piperazine products?

Purification can be a significant hurdle due to the similar polarities of the desired product and potential byproducts.

  • Recrystallization: This is often the first line of defense. Piperazine products can sometimes be purified by recrystallization from a suitable solvent system, such as isopropyl alcohol/acetone or ethanol.[1] The addition of charcoal can help remove colored impurities.[1]

  • Salt Formation: Converting the piperazine product to its dihydrochloride salt can facilitate purification. The salt often has different solubility properties than the free base and can be selectively precipitated and then neutralized to recover the pure product.[13]

  • Column Chromatography: While effective, it can be challenging for highly polar piperazine derivatives. Using a more polar eluent system (e.g., with methanol or ammonia in dichloromethane) and a suitable stationary phase (e.g., alumina or a modified silica gel) can improve separation.

  • Fractional Distillation: For liquid piperazine derivatives with different boiling points, fractional distillation can be an effective purification method.[14][15] This technique separates components based on their volatility.[14]

Data and Protocols

To provide actionable guidance, the following tables summarize key reaction parameters, and detailed experimental protocols are provided for common procedures.

Table 1: General Guidance on Solvent and Base Selection
Reaction TypeRecommended Solvent ClassRationaleRecommended Base(s)Rationale
Diamine + Dihalide (SN2)Polar Aprotic (e.g., CH₃CN, DMF)Minimizes solvation of the amine nucleophile, increasing its reactivity.[4][5]K₂CO₃, Cs₂CO₃, DIPEAK₂CO₃ is a cost-effective choice. Cs₂CO₃ can enhance reactivity. DIPEA is a non-nucleophilic organic base suitable for sensitive substrates.
Cyclization of Amino AlcoholsPolar Aprotic (e.g., Toluene, Dioxane)Higher boiling points are often required to drive the reaction to completion.Inorganic bases (e.g., K₂CO₃) or organic bases (e.g., TEA)The choice depends on the specific activation method for the hydroxyl group.
Reductive AminationProtic (e.g., MeOH, EtOH) or Aprotic (e.g., DCM)The choice depends on the reducing agent used. Protic solvents are common for catalytic hydrogenation.Mild acid (e.g., AcOH) to facilitate imine formation.The reaction is often self-neutralizing or requires acidic conditions for the initial condensation.[16]
Experimental Protocol: Synthesis of N-Boc Piperazine

This protocol is a common first step in many multi-step syntheses involving piperazines.

Materials:

  • Piperazine

  • Piperazine dihydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve piperazine and piperazine dihydrochloride in water.

  • Stir the mixture for 5 minutes.

  • Slowly add a solution of Boc₂O in ethyl acetate to the aqueous solution.

  • Stir the reaction mixture vigorously at room temperature for at least 12 hours.

  • Add a saturated solution of NaOH to the aqueous layer and extract with ethyl acetate.

  • Wash the combined organic layers with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude N-Boc piperazine.

  • The product can be further purified by column chromatography if necessary.

Visualizing the Process: Diagrams and Workflows

To further clarify complex concepts, the following diagrams illustrate key workflows and decision-making processes.

Troubleshooting Workflow for Low Piperazine Yield

Troubleshooting_Low_Yield start Low or No Yield Observed check_sm Verify Purity of Starting Materials (TLC, NMR, MP) start->check_sm sm_impure Purify Starting Materials (Recrystallization, Chromatography) check_sm->sm_impure Impure sm_pure Starting Materials are Pure check_sm->sm_pure Pure sm_impure->check_sm check_temp Evaluate Reaction Temperature sm_pure->check_temp temp_low Reaction Sluggish? Increase Temperature Incrementally check_temp->temp_low Yes temp_high Byproduct Formation? Decrease Temperature check_temp->temp_high Yes temp_ok Temperature is Optimal check_temp->temp_ok No Obvious Issue temp_low->check_temp temp_high->check_temp check_base Assess Choice of Base temp_ok->check_base base_wrong Consider Base Strength and Sterics (e.g., K2CO3 vs. DIPEA) check_base->base_wrong Potential Mismatch base_ok Base is Appropriate check_base->base_ok Seems Correct base_wrong->check_base check_solvent Analyze Solvent System base_ok->check_solvent solvent_wrong Consider Polarity and Reactivity (Protic vs. Aprotic) check_solvent->solvent_wrong Potential Mismatch solvent_ok Solvent is Suitable check_solvent->solvent_ok Seems Correct solvent_wrong->check_solvent end_point Yield Improved solvent_ok->end_point

Caption: A decision tree for troubleshooting low yields in piperazine synthesis.

General Workflow for Piperazine Synthesis via Cyclization

Piperazine_Synthesis_Workflow start Select Starting Materials (Diamine & Dihalide/Diol) protection Optional: Protect one Amine Functionality (e.g., Boc) start->protection reaction_setup Set up Reaction: - Choose Solvent - Add Base - Control Temperature start->reaction_setup Direct Cyclization protection->reaction_setup cyclization Perform Cyclization Reaction (Monitor by TLC/LC-MS) reaction_setup->cyclization workup Aqueous Workup and Extraction cyclization->workup deprotection Optional: Remove Protecting Group workup->deprotection purification Purify Piperazine Product (Recrystallization, Chromatography, Distillation) workup->purification No Deprotection Needed deprotection->purification characterization Characterize Final Product (NMR, MS, MP) purification->characterization

Caption: A generalized workflow for the synthesis of piperazines via cyclization.

References

  • Methods for the catalytic synthesis of piperazine. (2022). ResearchGate. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. [Link]

  • Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. (2015). PubMed Central. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Synthesis, characterization and biological evaluation of piperazine embedded copper complexes. (2023). ResearchGate. [Link]

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (2015). National Institutes of Health. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions. [Link]

  • A new approach to cyclic hydroxamic acids: Intramolecular cyclization of N-benzyloxy carbamates with carbon nucleophiles. (2011). PubMed Central. [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). MDPI. [Link]

  • All About Solvents. (2012). Master Organic Chemistry. [Link]

  • Case Comparisons on the Basicity of Organic Nitrogen Compounds to Develop the Concepts of 'inductive effect' and 'mesomeric effect' in the Teaching Laboratory. (2018). Science and Education Publishing. [Link]

  • 1-benzylpiperazine. Organic Syntheses. [Link]

  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (2018). ResearchGate. [Link]

  • Mechanistic Insights into Nickamine-catalyzed Alkyl-Alkyl Cross-coupling Reactions. (2014). ETH Zurich Research Collection. [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (2022). ACS Publications. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • The Ultimate Guide to Fractional Distillation Unit. Ablaze Export Pvt. Ltd.. [Link]

  • Piperazine. NIST WebBook. [Link]

  • Amino Acid-Protecting Groups. (2009). ResearchGate. [Link]

  • Everything you need to teach fractional distillation. (2023). RSC Education. [Link]

  • SOS Author Spotlight: Zhi-Shi Ye (Piperazines). (2022). Thieme. [Link]

  • Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. (2024). Journal of the American Chemical Society. [Link]

  • Process for the preparation of piperazine compounds and hydrochloride salts thereof. (2009). ResearchGate. [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • Solid liquid solubility of piperazine. SINTEF. [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (2022). PubMed Central. [Link]

  • Synthesis, structure and analysis of intermolecular interactions of organic–inorganic hybrid compound based on Anderson-type polyoxometalates and piperazine. (2010). ResearchGate. [Link]

  • Reductive amination of piperazine. Reddit. [Link]

  • Fractional Distillation Guide. Scribd. [Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (2018). Organic & Biomolecular Chemistry. [Link]

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. [Link]

  • Dehydrative cyclization of N-(β-hydroxyethyl)amides. ResearchGate. [Link]

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (2016). PubMed Central. [Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. (2012). ResearchGate. [Link]

  • Polar Protic and Polar Aprotic Solvents For SN1 & SN2 Reactions. (2018). YouTube. [Link]

  • Amino Acid-Protecting Groups. Academia.edu. [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). PubMed. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2018). ResearchGate. [Link]

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  • Can Reaction Temperature Impact Synthetic Product Yield and Purity?. (2023). Biotage. [Link]

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  • Effect of Temperature on the Purity and Yield of Aspirin. (2020). AWS. [Link]

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Technical Support Center: Navigating the Challenges of Basic Piperazine Compound Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the common and complex challenges encountered during the purification of basic piperazine compounds. This guide is designed for researchers, scientists, and professionals in drug development who work with these versatile yet often troublesome molecules. The basic nature of the two nitrogen atoms in the piperazine ring, while crucial for their biological activity, introduces a unique set of purification hurdles. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you achieve high purity and yield in your experiments.

Section 1: Troubleshooting Common Purification Problems

This section addresses specific issues you may encounter during the purification of piperazine derivatives, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Yield After Column Chromatography

Q: I'm experiencing significant product loss during silica gel column chromatography of my N-substituted piperazine compound. What could be the cause and how can I improve my recovery?

A: This is a frequent challenge stemming from the basicity of the piperazine nitrogens. Here's a breakdown of the likely causes and troubleshooting steps:

  • Causality—Irreversible Adsorption: The lone pairs on the nitrogen atoms of your piperazine compound can strongly interact with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible adsorption or significant tailing of your compound on the column, resulting in poor recovery.

  • Troubleshooting Protocol:

    • Mobile Phase Modification: The most effective initial step is to add a basic modifier to your mobile phase to compete with your compound for binding to the silica.

      • Start by adding 0.5-2% triethylamine (TEA) or ammonia solution to your solvent system. This will neutralize the acidic sites on the silica gel.

      • For very basic compounds, a gradient elution starting with a low concentration of the basic modifier and gradually increasing it can improve separation from less basic impurities.

    • Stationary Phase Selection: If mobile phase modification is insufficient, consider alternative stationary phases.

      • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds. Basic alumina is generally preferred for strongly basic piperazines.

      • Deactivated Silica: You can pre-treat your silica gel by flushing the packed column with a solution of your mobile phase containing a higher concentration of the basic modifier (e.g., 5% TEA) before loading your sample.[1]

    • Alternative Purification Technique: If chromatographic methods consistently lead to low yields, consider non-chromatographic techniques such as acid-base extraction or crystallization.[2]

Issue 2: Co-elution of Mono- and Di-substituted Piperazine Byproducts

Q: My reaction is producing both the desired mono-substituted piperazine and a di-substituted byproduct, and I'm struggling to separate them by chromatography. How can I resolve this?

A: The similar polarity of mono- and di-substituted piperazines often makes their separation challenging. The root of this problem lies in the synthetic step, but purification strategies can be employed.

  • Causality—Competitive Reactions: The presence of two nucleophilic nitrogen atoms in the piperazine starting material makes di-substitution a common competitive reaction, especially if the reaction conditions are not carefully controlled.[3]

  • Troubleshooting and Optimization Strategies:

    • Synthetic Strategy—Protecting Groups: The most robust solution is to prevent the formation of the di-substituted product in the first place.

      • Employ a protecting group strategy, such as using mono-Boc-piperazine, to block one of the nitrogen atoms during the substitution reaction.[1][4] The protecting group can then be removed in a subsequent step.

    • Chromatographic Optimization:

      • High-Performance Liquid Chromatography (HPLC): Preparative HPLC often provides higher resolution than flash column chromatography for separating closely related compounds.

      • Solvent System Screening: Systematically screen different solvent systems. A combination of a polar aprotic solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexanes) with a small amount of a polar protic solvent (e.g., methanol) can sometimes improve resolution.

    • Salt Formation and Fractional Crystallization:

      • Exploit potential differences in the pKa values of the mono- and di-substituted products. By carefully adding a specific amount of acid (e.g., HCl or citric acid), you may be able to selectively precipitate the salt of one compound, leaving the other in solution.[5]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of basic piperazine compounds.

Q1: What is the best general approach for purifying a crude reaction mixture containing a basic piperazine product?

A1: A multi-step approach is often most effective:

  • Aqueous Workup with pH Adjustment: Begin with a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic impurities. Then, extract the aqueous layer with the organic solvent to recover any product that may have partitioned.

  • Acid-Base Extraction: For a more rigorous separation from neutral and acidic impurities, perform an acid-base extraction. Dissolve the crude material in an organic solvent and extract with a dilute acid (e.g., 1M HCl). Your basic piperazine compound will move into the aqueous layer as its hydrochloride salt. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH) to regenerate the free base, which can then be extracted back into an organic solvent.

  • Crystallization or Chromatography: The enriched product from the extraction can then be further purified by crystallization from a suitable solvent system or by column chromatography, implementing the strategies discussed in Issue 1.

Q2: My final piperazine product is a thick oil that is difficult to handle and dry. How can I obtain a solid product?

A2: Many free-base piperazine compounds are oils at room temperature. Converting the compound to a salt is a common and effective way to obtain a stable, crystalline solid.

  • Protocol for Salt Formation:

    • Dissolve your purified piperazine oil in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

    • Slowly add a solution of an acid (e.g., HCl in ether, or a solution of citric or tartaric acid in a compatible solvent) dropwise with stirring.

    • The corresponding salt will often precipitate out of the solution. If no precipitate forms, you can try cooling the solution or slowly adding a non-polar co-solvent (e.g., hexanes) to induce precipitation.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]

Q3: I've noticed my purified piperazine compound changes color over time. What is happening and how can I prevent it?

A3: The nitrogen atoms in piperazines can be susceptible to oxidation, leading to the formation of colored byproducts.[1]

  • Prevention Strategies:

    • Inert Atmosphere: Handle and store the purified compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.

    • Antioxidants: During purification, especially if heating is required, the addition of a small amount of an antioxidant can be beneficial.

    • Storage: Store the final product in a cool, dark place, preferably in a sealed container under an inert atmosphere.

Section 3: Data and Experimental Workflow Visualizations

Table 1: Common Solvents for Piperazine Compound Purification
Solvent System ComponentPurposeTypical ConcentrationNotes
Dichloromethane / MethanolGeneral purpose for a wide range of polarities.1-20% MeOH in DCMCan be acidic; consider adding a basic modifier.
Ethyl Acetate / HexanesGood for less polar piperazine derivatives.10-100% EtOAc in Hexanes
Triethylamine (TEA)Basic modifier for silica gel chromatography.0.5-2%Neutralizes acidic silanol groups.[1]
Ammonia (in MeOH)Stronger basic modifier for silica gel.1-5% of a 7N solutionUse in a well-ventilated fume hood.
Diagram 1: Troubleshooting Workflow for Low Yield in Column Chromatography

Caption: Decision tree for troubleshooting low recovery of basic piperazine compounds during column chromatography.

Diagram 2: Experimental Workflow for Acid-Base Extraction

Acid_Base_Extraction start Crude Product in Organic Solvent extract_acid Extract with Dilute Aqueous Acid (e.g., 1M HCl) start->extract_acid separate_layers1 Separate Layers extract_acid->separate_layers1 organic_layer1 Organic Layer (Contains Neutral & Acidic Impurities) separate_layers1->organic_layer1 Organic aqueous_layer1 Aqueous Layer (Contains Piperazine Salt) separate_layers1->aqueous_layer1 Aqueous basify Basify Aqueous Layer (e.g., with NaOH) aqueous_layer1->basify extract_organic Extract with Organic Solvent basify->extract_organic separate_layers2 Separate Layers extract_organic->separate_layers2 aqueous_layer2 Aqueous Layer (Waste) separate_layers2->aqueous_layer2 Aqueous organic_layer2 Organic Layer (Contains Purified Piperazine Free Base) separate_layers2->organic_layer2 Organic end Dry and Concentrate organic_layer2->end

Caption: Step-by-step workflow for the purification of a basic piperazine compound using acid-base extraction.

References

  • Purification of piperazine.
  • Piperazine citrate preparation process.
  • Gettys, K. E., Ye, Z., & Dai, M. (2017). Recent Advances in Piperazine Synthesis. Synthesis, 49(12), 2589–2604. [Link]

  • Koval, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2165. [Link]

  • Piperazine. AERU - University of Hertfordshire. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • Koval, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2165. [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

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Technical Support Center: Overcoming Tailing in Column Chromatography of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common issue of peak tailing in column chromatography. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to provide you with a comprehensive and practical guide.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing when analyzing piperazine derivatives?

A1: The most common cause of peak tailing for basic compounds like piperazine derivatives is secondary interactions between the analyte and the stationary phase.[1][2][3] Specifically, the basic amine functional groups of the piperazine ring can interact strongly with acidic silanol groups present on the surface of silica-based stationary phases.[1][3][4] This interaction is a form of adsorption that is stronger than the intended partitioning mechanism, leading to a delayed elution of a portion of the analyte molecules and resulting in a "tailing" peak.[4]

Q2: How does the mobile phase pH affect the peak shape of piperazine derivatives?

A2: Mobile phase pH is a critical parameter that can significantly influence the peak shape of ionizable compounds like piperazine derivatives.[5][6][7][8][9][10] At a low pH (typically below 3), the acidic silanol groups on the silica surface are protonated (Si-OH), minimizing their ability to interact with the protonated piperazine derivative.[1][3] Conversely, at a high pH, the piperazine derivative may be in its neutral (unprotonated) form, which can also reduce unwanted ionic interactions. However, traditional silica-based columns are often not stable at high pH.[11]

Q3: Can I simply add triethylamine (TEA) to my mobile phase to fix tailing?

A3: Yes, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase is a widely used and effective strategy to reduce peak tailing for basic compounds.[12][13][14][15] TEA acts as a silanol-masking agent; it preferentially interacts with the active silanol sites on the stationary phase, thereby preventing the piperazine derivative from engaging in these secondary interactions.[14][15] This results in a more symmetrical peak shape.[14]

Q4: Are there specific types of columns that are better suited for analyzing piperazine derivatives?

A4: Absolutely. Modern column technologies offer several alternatives to standard silica columns that can significantly improve the peak shape of basic compounds. "End-capped" columns, where the residual silanol groups are chemically deactivated, are a good starting point.[3][4] Additionally, columns with hybrid silica or polymer-based stationary phases are designed to be more resistant to extreme pH and have fewer active silanol groups.[11][16] For highly polar piperazine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) columns can also be an excellent choice.[17][18]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with piperazine derivatives.

Understanding the Mechanism of Tailing

The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction. However, for basic compounds like piperazine derivatives, a secondary, undesirable interaction often occurs with the silica-based stationary phase. This is illustrated in the diagram below.

G cluster_stationary_phase Silica Stationary Phase cluster_analyte Piperazine Derivative Silanol Si-OH Acidic Site Deprotonated_Silanol Si-O- Anionic Site Piperazine R-N(H)-R' Basic Analyte Piperazine:f0->Silanol:f0 Weak Hydrogen Bonding Protonated_Piperazine R-N(H)2+-R' Cationic Analyte Protonated_Piperazine:f0->Deprotonated_Silanol:f0 Strong Ionic Interaction (Causes Tailing)

Caption: Interaction between a piperazine derivative and the silica stationary phase.

Troubleshooting Workflow

If you are experiencing peak tailing with your piperazine derivative, follow this systematic troubleshooting workflow to identify and resolve the issue.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_overload 1. Check for Column Overload Reduce sample concentration/injection volume start->check_overload overload_yes Tailing Improved check_overload->overload_yes Yes overload_no Tailing Persists check_overload->overload_no No mobile_phase 2. Modify Mobile Phase overload_no->mobile_phase mobile_phase_yes Tailing Improved mobile_phase->mobile_phase_yes Yes mobile_phase_no Tailing Persists mobile_phase->mobile_phase_no No stationary_phase 3. Change Stationary Phase mobile_phase_no->stationary_phase stationary_phase_yes Tailing Improved stationary_phase->stationary_phase_yes Yes stationary_phase_no Consider Alternative Techniques stationary_phase->stationary_phase_no No

Caption: A step-by-step workflow for troubleshooting peak tailing.

Step 1: Rule out Column Overload and Other Physical Issues

Before making significant changes to your method, it's essential to rule out common physical causes of peak tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][3]

    • Protocol: Reduce the injection volume by half and then by another half. If the peak shape improves, you were likely overloading the column.

  • Column Void or Blocked Frit: A void at the head of the column or a blocked frit can cause peak splitting or tailing.[3]

    • Protocol: Reverse the column and flush with a strong solvent. If this doesn't resolve the issue, the column may need to be replaced. Using a guard column can help prevent frit blockage.[19]

  • Extra-Column Volume: Excessive tubing length or poorly made connections can contribute to peak broadening and tailing.[3][4]

    • Protocol: Ensure all connections are secure and use tubing with the smallest possible inner diameter and length.

Step 2: Mobile Phase Modification

Optimizing the mobile phase is often the most effective way to mitigate tailing.

a) pH Adjustment

Controlling the ionization state of both the piperazine derivative and the silanol groups is crucial.[8][10]

  • Low pH: By lowering the mobile phase pH (e.g., to 2.5-3.5 with formic acid or trifluoroacetic acid), the silanol groups become protonated and less likely to interact with the positively charged piperazine derivative.[1][3]

  • High pH: At a higher pH, the piperazine derivative is deprotonated and becomes neutral, reducing ionic interactions. However, this requires a pH-stable column.[11]

pH RangeEffect on Silanol Groups (SiO-H)Effect on Piperazine Derivative (R2NH)Potential Outcome
Low (2-4) Protonated (Si-OH)Protonated (R2NH2+)Reduced ionic interaction, improved peak shape.[1]
Mid (4-7) Partially Ionized (SiO-)Protonated (R2NH2+)Strong ionic interaction, significant tailing.[5]
High (8-11) Ionized (SiO-)Neutral (R2N)Reduced ionic interaction, but requires a pH-stable column.[11]
b) Mobile Phase Additives

Adding a competing base to the mobile phase can effectively mask the active silanol sites.[20]

  • Triethylamine (TEA) or Diethylamine (DEA): These are common additives that compete with the basic analyte for interaction with the silanol groups.[13][14][21]

    • Protocol: Start by adding 0.1% (v/v) of TEA or DEA to the mobile phase. The concentration can be optimized as needed, but typically does not exceed 20 mM.[21][22]

Step 3: Stationary Phase Selection

If mobile phase modifications are insufficient, consider using a different stationary phase.

Stationary Phase TypeDescriptionAdvantages for Piperazine Derivatives
End-Capped C18/C8 Residual silanol groups are chemically bonded with a small silylating agent.Reduces the number of active sites available for secondary interactions.[4]
Polar-Embedded Phase A polar functional group is embedded in the alkyl chain.The embedded polar group shields the silanol groups from interacting with basic analytes.[12]
Hybrid Silica The stationary phase is a hybrid of silica and organic polymer.Offers a wider usable pH range and reduced silanol activity.[16]
Polymer-Based The stationary phase is based on a polymer, such as polystyrene-divinylbenzene.Highly stable across a wide pH range (1-14) and free of silanol groups.
HILIC Uses a polar stationary phase with a partially aqueous mobile phase.Ideal for retaining and separating highly polar piperazine derivatives that have poor retention in reversed-phase.[23][17][18][24]
Step 4: Alternative Chromatographic Techniques

For particularly challenging separations, consider alternative techniques.

  • Supercritical Fluid Chromatography (SFC): This technique uses supercritical CO2 as the primary mobile phase and is well-suited for the purification of basic compounds.[25] It can offer faster separations and reduced solvent consumption.

  • Derivatization: Chemically modifying the piperazine derivative can improve its chromatographic properties. For example, reacting it with a reagent like NBD-Cl can create a derivative that is less prone to tailing and easier to detect.[21][26][27]

Conclusion

Overcoming peak tailing in the chromatography of piperazine derivatives is a multi-faceted challenge that can be effectively addressed through a systematic approach. By understanding the underlying chemical interactions and methodically exploring modifications to the mobile phase, stationary phase, and other experimental parameters, researchers can achieve symmetrical peaks, leading to more accurate and reliable analytical results.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • ResearchGate. (2012, August 22). Tailing in HPLC peak. Retrieved from [Link]

  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Welch Materials. (2025, February 17). Amino (NH2) Column: How to Keep High Performance?. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]

  • PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

  • SpringerLink. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • Chromedia. (n.d.). Hybrid stationary phases. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, October 22). Use of N‐(4‐aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography‐mass spectrometry. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Gilson. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV | Abstract. Retrieved from [Link]

  • ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)?. Retrieved from [Link]

  • Chromatography Forum. (2004, December 22). About Mobile Phase with Triethylamine. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]

  • ResearchGate. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Research Article N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. Retrieved from [Link]

  • LCGC International. (2015, March 1). Choosing the Right HPLC Stationary Phase. Retrieved from [Link]

  • Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • International Labmate. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Side Reactions of Benzyl Chloroformate with Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-protection of piperazine using benzyl chloroformate (Cbz-Cl). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this seemingly straightforward but nuanced transformation. As a Senior Application Scientist, I aim to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Challenge of Mono-protection

The reaction of piperazine with benzyl chloroformate is a fundamental step in many synthetic routes, aimed at producing mono-N-Cbz-piperazine, a valuable building block in medicinal chemistry. However, the symmetrical nature of piperazine, with its two reactive secondary amine groups, presents a significant challenge: the formation of the undesired 1,4-bis(benzyloxycarbonyl)piperazine (di-Cbz-piperazine). This, along with other potential side reactions, can complicate purification, reduce yields, and impact the overall efficiency of your synthesis. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of the di-Cbz-piperazine byproduct. How can I improve the selectivity for the mono-Cbz product?

A1: This is the most common issue encountered in this reaction. The formation of the di-Cbz byproduct is a classic example of a competitive reaction. To favor mono-substitution, you need to manipulate the relative reactivity of the starting piperazine and the mono-Cbz-piperazine intermediate. Here are the key parameters to control:

  • Stoichiometry is Critical: The most straightforward approach is to use a large excess of piperazine relative to benzyl chloroformate. By having an abundance of unreacted piperazine, the benzyl chloroformate is statistically more likely to react with a piperazine molecule rather than the already mono-protected intermediate. A common starting point is to use 2 to 5 equivalents of piperazine.

  • Controlled Addition of Benzyl Chloroformate: A slow, dropwise addition of benzyl chloroformate to a well-stirred solution of piperazine is crucial. This maintains a low instantaneous concentration of the electrophile, further favoring reaction with the more abundant piperazine.

  • Lower Reaction Temperature: Running the reaction at a reduced temperature (e.g., 0-5 °C) can enhance selectivity. The activation energy for the second substitution is often slightly higher, and lower temperatures can help to disfavor this follow-on reaction.

  • In Situ Mono-protonation of Piperazine: A more elegant approach is to decrease the nucleophilicity of one of the nitrogen atoms in piperazine. This can be achieved by using one equivalent of a proton source to form the piperazinium salt in situ. The mono-protonated piperazine has only one free amine available for reaction. For instance, using piperazine monohydrochloride or preparing it in situ can significantly improve selectivity for the mono-Cbz product.

Q2: I'm observing unexpected impurities in my final product, even after minimizing the di-Cbz byproduct. What could they be?

A2: Besides the di-Cbz byproduct, several other impurities can arise from the decomposition of benzyl chloroformate or side reactions with the solvent or base. Common culprits include:

  • Benzyl Alcohol: Benzyl chloroformate is susceptible to hydrolysis, especially in the presence of water or hydroxide ions. This hydrolysis produces benzyl alcohol, which can be carried through the workup.[1][2]

  • Dibenzyl Carbonate: This impurity can form if benzyl alcohol, either present as an impurity in the starting material or formed in situ via hydrolysis, reacts with unreacted benzyl chloroformate.[3][4]

  • Benzyl Chloride: Thermal decomposition of benzyl chloroformate, especially at temperatures above 100 °C, can lead to the formation of benzyl chloride and carbon dioxide.[5] While typically not an issue under standard reaction conditions, localized heating or improper storage of the reagent can be a source.

  • Urethane Byproducts: If your solvent is an alcohol (e.g., methanol, ethanol), it can compete with piperazine in reacting with benzyl chloroformate to form the corresponding benzyl alkyl carbonate.

To mitigate these, ensure you are using a high-purity, fresh bottle of benzyl chloroformate. It is also advisable to use anhydrous solvents and minimize exposure of the reaction to moisture.

Q3: What are the optimal reaction conditions (solvent, base) for selective mono-Cbz protection of piperazine?

A3: The choice of solvent and base is critical for controlling the reaction's selectivity and minimizing side reactions.

  • Solvents:

    • Dichloromethane (DCM) or Tetrahydrofuran (THF): These are excellent choices as they are aprotic and can dissolve both the piperazine and benzyl chloroformate.

    • Water (Schotten-Baumann conditions): A two-phase system with an organic solvent (like DCM or diethyl ether) and an aqueous solution of a base (e.g., sodium carbonate or sodium hydroxide) is a classic and effective method.[6] The piperazine will partition between the two phases, and the base in the aqueous layer neutralizes the HCl byproduct.

  • Bases:

    • Inorganic Bases (e.g., Na₂CO₃, K₂CO₃, NaOH): These are commonly used in aqueous or biphasic systems. They are effective at scavenging the HCl produced during the reaction.

    • Organic Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are used in anhydrous organic solvents. They act as an acid scavenger. It's important to use a high-purity amine base to avoid introducing nucleophilic impurities.

The "best" conditions will depend on the scale of your reaction and the desired workup procedure. For laboratory scale, a biphasic Schotten-Baumann reaction is often robust and provides good yields of the mono-protected product.

Experimental Protocols

Protocol 1: Selective Mono-N-Cbz-Protection of Piperazine under Schotten-Baumann Conditions

This protocol is designed to favor the formation of the mono-protected product by using an excess of piperazine and controlled reaction conditions.

Materials:

  • Piperazine (anhydrous)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve piperazine (3.0 equivalents) in a mixture of DCM and water (1:1 v/v). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add sodium carbonate (1.5 equivalents) to the stirred piperazine solution.

  • Cbz-Cl Addition: Dissolve benzyl chloroformate (1.0 equivalent) in DCM. Add this solution dropwise to the cooled, stirred piperazine mixture over a period of 30-60 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to separate the mono-Cbz-piperazine from any di-Cbz byproduct and unreacted piperazine.

Data Presentation

The following table provides a qualitative summary of the expected outcomes based on different reaction parameters.

ParameterConditionExpected Outcome on Mono/Di RatioRationale
Piperazine Stoichiometry 1.1 eq.Low Mono:Di RatioInsufficient excess of piperazine allows the mono-product to compete for the Cbz-Cl.
3-5 eq.High Mono:Di RatioStatistical advantage for Cbz-Cl to react with the more abundant piperazine.
Temperature Room Temp.Moderate Mono:Di RatioFaster reaction rates can lead to more di-substitution.
0-5 °CHigh Mono:Di RatioLower temperature disfavors the second, slightly less favorable reaction.
Rate of Cbz-Cl Addition RapidLow Mono:Di RatioHigh local concentration of Cbz-Cl increases the chance of di-substitution.
Slow (dropwise)High Mono:Di RatioMaintains a low concentration of the electrophile, favoring reaction with the excess nucleophile.
Use of Piperazine Salt Piperazine DihydrochlorideVery High Mono:Di RatioOne nitrogen is protonated and non-nucleophilic, forcing mono-substitution.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and the factors influencing the product distribution.

ReactionPathways cluster_conditions Reaction Conditions Piperazine Piperazine MonoCbz Mono-Cbz-Piperazine (Desired Product) Piperazine->MonoCbz k1 CbzCl Benzyl Chloroformate CbzCl->MonoCbz DiCbz Di-Cbz-Piperazine (Byproduct) CbzCl->DiCbz MonoCbz->DiCbz k2 ExcessPiperazine Excess Piperazine ExcessPiperazine->MonoCbz Increases k1 LowTemp Low Temperature LowTemp->DiCbz Decreases k2 SlowAddition Slow Addition SlowAddition->DiCbz Decreases k2

Figure 1: Factors influencing the selectivity of mono- vs. di-Cbz protection of piperazine.

SideReactions CbzCl Benzyl Chloroformate BenzylAlcohol Benzyl Alcohol CbzCl->BenzylAlcohol Hydrolysis DibenzylCarbonate Dibenzyl Carbonate BenzylChloride Benzyl Chloride CbzCl->BenzylChloride Thermal Decomposition H2O Water/OH- Heat Heat (>100°C) BenzylAlcohol->DibenzylCarbonate + Cbz-Cl

Figure 2: Common side reactions and byproducts from benzyl chloroformate.

Conclusion

The selective mono-N-Cbz protection of piperazine is a controllable process. By understanding the underlying principles of reactivity and carefully selecting your reaction conditions, you can significantly minimize the formation of the di-substituted byproduct and other impurities. This guide provides a starting point for troubleshooting and optimizing your synthesis. Remember that each specific substrate and reaction scale may require fine-tuning of these parameters to achieve the desired outcome.

References

  • PubChem. Benzyl chloroformate. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. 1-benzylpiperazine. [Link]

  • MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • Wikipedia. Benzyl chloroformate. [Link]

  • Quickcompany. Improved Process For The Preparation Of Chloroformates Using A Continuous Thin Film Reactor (Ctfr). [Link]

  • Organic Syntheses. Preparation of Mono-‐Cbz Protected Guanidines. [Link]

  • ResearchGate. Direct N1-monosubstitution of piperazine. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Wenxuecity. Benzyl chloroformate. [Link]

  • Common Organic Chemistry. Benzyl Chloroformate. [Link]

Sources

Technical Support Center: Managing the Hygroscopic Nature of Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling piperazine and its intermediates. This resource is designed for researchers, scientists, and drug development professionals who encounter the challenges posed by the hygroscopic nature of these critical compounds. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity, accuracy, and reproducibility of your experiments.

Introduction: The Challenge of Hygroscopicity in Piperazine Chemistry

Piperazine and its derivatives are fundamental building blocks in modern medicinal chemistry, forming the core of numerous approved drugs.[1][2] However, their utility is often accompanied by a significant experimental challenge: hygroscopicity. Hygroscopicity is the tendency of a substance to attract and absorb moisture from the surrounding atmosphere.[3] This seemingly simple property can have profound negative consequences on experimental outcomes, including:

  • Inaccurate Weighing: Continuous moisture absorption makes it difficult to obtain a precise, stable mass, leading to errors in concentration calculations.[3][4]

  • Chemical Degradation: The presence of absorbed water can initiate or accelerate hydrolysis, leading to the formation of impurities and a reduction in the active compound's potency.[3][5]

  • Altered Physical Properties: Moisture can cause powders to cake, clump, or even deliquesce (dissolve in the absorbed water), which negatively impacts powder flow, handling, and formulation processes.[5][6]

  • Compromised Reactions: Uncontrolled water content can interfere with moisture-sensitive reactions, leading to lower yields and unexpected side products.

  • Irreproducible Results: Failure to control for moisture absorption is a primary source of experimental variability, leading to inconsistent analytical and biological assay results.[3]

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My piperazine intermediate appears clumpy and "wet" upon opening the container. What should I do?

A1: This is a clear indication of significant moisture absorption, likely due to improper storage or previous handling.

  • Immediate Action: Do not proceed with weighing or using the material directly in a moisture-sensitive experiment. The observed clumps are a result of liquid bridges forming between particles due to excess adsorbed moisture, which can lead to caking.[6]

  • Causality: The amine functional groups in piperazine intermediates make them susceptible to hydrogen bonding with atmospheric water. When a container is opened in an uncontrolled environment, especially one with high relative humidity (RH), the material rapidly begins to adsorb water onto its surface.

  • Troubleshooting Protocol:

    • Assess the Extent: Visually inspect the material. If it is merely clumpy, it may be salvageable by drying. If it has turned into a paste or liquid (deliquescence), its chemical integrity may be compromised, and using a fresh, unopened batch is recommended.[5]

    • Drying Procedure: For clumped solids, drying under high vacuum (using a Schlenk line or vacuum oven) at a temperature well below the compound's melting or decomposition point is the recommended procedure. Place a sample in a suitable flask, apply vacuum, and gently heat if the compound's thermal stability data permits.

    • Verification: After drying, the material should return to a free-flowing powder. It is crucial to then perform a water content analysis (e.g., Karl Fischer titration) to quantify the residual moisture before use.[7][]

    • Prevention: Review your storage protocol. Ensure containers are sealed tightly with paraffin film after each use and stored in a desiccator with active desiccant.[9] For highly sensitive intermediates, storage inside an inert atmosphere glove box is the best practice.[10]

Q2: I'm unable to get a stable reading on the analytical balance while weighing my piperazine derivative. The mass keeps increasing. How do I weigh it accurately?

A2: This is a classic problem when weighing hygroscopic substances. The compound is actively absorbing moisture from the air, causing the mass to drift upwards.[3][4] Speed and environmental control are key to obtaining an accurate weight.

  • Causality: The rate of mass increase is proportional to the ambient relative humidity and the material's intrinsic hygroscopicity. An open weighing vessel on a balance pan creates a large surface area for moisture adsorption.

  • Troubleshooting & Best Practices:

    • Method 1: Weighing by Difference (Recommended)

      • Pre-weigh a sealed vial containing the piperazine intermediate and record the mass (M1).

      • Quickly transfer an approximate amount of the powder into your reaction vessel or solution container.

      • Immediately reseal the source vial and re-weigh it. Record the new mass (M2).

      • The exact mass transferred is the difference (M1 - M2). This method minimizes the compound's exposure time to the atmosphere.[3]

    • Method 2: Controlled Environment Weighing

      • If available, perform all weighing operations inside a low-humidity glove box (<10% RH).[3][10] This is the most reliable method for highly hygroscopic materials.

      • Alternatively, use a balance with a draft shield in a room with controlled, low humidity.[3] Have all spatulas and vessels ready to minimize the time the container is open.

    • Method 3: Rapid Direct Weighing (Least Preferred)

      • Place your weighing vessel on the tared balance.

      • Quickly add the powder to the vessel.

      • Record the mass as soon as the reading stabilizes for a brief moment. Accept that there will be a small, positive error. This method is only suitable for non-critical applications where a slight excess of the reagent is tolerable.

Q3: My analytical results (HPLC, NMR) are inconsistent between batches, even though I follow the same protocol. Could hygroscopicity be the cause?

A3: Absolutely. Inconsistent water content is a major source of irreproducible results.[3]

  • Causality & Logic: If you weigh out 100 mg of a piperazine intermediate that has absorbed 5% water by mass, you are actually only weighing 95 mg of your active compound. This seemingly small difference leads to a 5% error in your solution's concentration, which can significantly impact reaction stoichiometry, kinetic measurements, and dose-response curves in biological assays.[7]

  • Diagnostic Workflow:

    • Quantify Water Content: Before preparing any solution, determine the water content of the specific batch of the piperazine intermediate you are using via Karl Fischer (KF) titration. The KF method is highly specific for water and is the industry standard.[][11]

    • Correct for Purity and Water: Adjust your weighed mass to account for both the water content and the chemical purity (assay value) from the Certificate of Analysis (CofA). The correction factor is calculated as: Correction Factor = 1 / [(1 - Water Content %) x (Assay % / 100)][7] Required Mass = Target Mass x Correction Factor

    • Standardize Protocol: Implement a standard operating procedure (SOP) where water content is checked for every new batch of a hygroscopic reagent or if an existing batch is suspected of moisture exposure.

Q4: How should I properly store my piperazine intermediates to prevent moisture uptake?

A4: Proper storage is the most critical preventative measure. The goal is to create a barrier between the compound and atmospheric moisture.

  • Storage Hierarchy (From Good to Best):

    • Airtight Containers: At a minimum, use high-quality containers with tight-fitting lids. After each use, wrap the lid/joint with Parafilm® or a similar sealing film.[12]

    • Desiccators: Place the sealed containers inside a desiccator cabinet or chamber containing an active desiccant like silica gel (with a humidity indicator), anhydrous calcium sulfate (Drierite®), or molecular sieves.[13][14] Ensure the desiccant is regenerated or replaced regularly.

    • Inert Gas Blanket: For particularly sensitive intermediates, after dispensing, flush the headspace of the container with a dry, inert gas like nitrogen or argon before sealing. This displaces the moist air.

    • Glove Box: The gold standard for storage and handling is an inert atmosphere glove box where the relative humidity is maintained at a very low level (e.g., <1% RH).[10]

  • Temperature Considerations: Allow containers stored in a refrigerator or freezer to equilibrate to room temperature before opening. Opening a cold container will cause atmospheric moisture to condense on the cold powder, defeating the purpose of careful storage.[7]

Data Summary & Classification

Understanding the degree of hygroscopicity is essential for risk assessment. The European Pharmacopoeia provides a useful classification system based on the percentage weight gain after 24 hours of storage at 25°C and 80% relative humidity.[15]

Hygroscopicity ClassWeight Increase (% w/w)Required Handling & Storage Precautions
Non-hygroscopic ≤ 0.12%Standard laboratory conditions.
Slightly hygroscopic > 0.2% and < 2%Store in airtight containers. A desiccator is recommended.
Hygroscopic ≥ 2% and < 15%Must be stored in airtight containers within a desiccator. Weighing by difference is strongly advised.
Very hygroscopic ≥ 15%Must be stored and handled in a controlled low-humidity environment (e.g., glove box). May be deliquescent.

Table 1: Classification of Hygroscopicity and Recommended Handling.

Key Experimental Protocols

Protocol 1: Accurate Weighing of a Hygroscopic Piperazine Intermediate by Difference
  • Preparation: Ensure the analytical balance is calibrated and level. Place a clean, dry receiving vessel (e.g., flask) near the balance.

  • Initial Weighing: Place the sealed stock bottle of the piperazine intermediate on the balance. Allow the reading to stabilize and record this mass as M1 .

  • Transfer: Remove the stock bottle from the balance. Open it and, using a clean, dry spatula, quickly transfer a portion of the solid into the receiving vessel. Do not place the receiving vessel on the balance during this step.

  • Resealing: Immediately and securely reseal the stock bottle. Wipe off any powder from the exterior.

  • Final Weighing: Place the sealed stock bottle back on the balance. Allow the reading to stabilize and record this mass as M2 .

  • Calculation: The exact mass of the transferred compound is Mass = M1 - M2 .

Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol provides a general outline. Always follow the specific instructions for your KF titrator model.

  • System Preparation: Fill the titration vessel with a suitable solvent (e.g., anhydrous methanol) and precondition it by running the titrator until a stable, low-drift endpoint is reached. This removes any residual water from the solvent.

  • Titer Determination: Accurately inject a known amount of a certified water standard (or add a solid standard like sodium tartrate dihydrate) into the vessel. Perform the titration. The titer (mg H₂O per mL of KF reagent) is calculated. Repeat at least twice for an average value.

  • Sample Preparation: In a low-humidity environment (if possible), accurately weigh approximately 50-100 mg of the hygroscopic piperazine intermediate into a dry vial or directly into the titration vessel.

  • Sample Titration: Add the sample to the pre-conditioned titration vessel. The KF reagent will be added automatically until the endpoint is reached. Record the volume of titrant used.

  • Calculation: Water Content (%) = [(Volume of Titrant (mL) x Titer (mg/mL)) / Sample Weight (mg)] x 100

Visualizing the Workflow

A logical decision-making process is crucial when encountering a new piperazine intermediate.

Hygroscopic_Workflow cluster_0 Initial Assessment cluster_1 Handling & Analysis cluster_2 Storage Protocol Start Receive/Open New Piperazine Intermediate Check_Appearance Visual Inspection: Free-flowing powder? Start->Check_Appearance Check_CofA Review Certificate of Analysis (CofA) for Hygroscopicity Data Check_Appearance->Check_CofA Looks OK Stop Quarantine Material Dry & Re-analyze Check_Appearance->Stop Clumped/Wet Weigh Weighing Protocol Selection Check_CofA->Weigh Store_Standard Store in Airtight Container + Desiccator Check_CofA->Store_Standard Slightly/Hygroscopic Store_High Store in Glove Box (Inert Atmosphere) Check_CofA->Store_High Very Hygroscopic KF_Analysis Perform Karl Fischer Titration Weigh->KF_Analysis Calculation Correct Mass for Water Content & Purity KF_Analysis->Calculation Proceed Proceed with Experiment Calculation->Proceed

Sources

Technical Support Center: Stability of Cyanopiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open Issues & Troubleshooting Protocols

Status: Active Topic: Solution Stability of Cyanopiperazine Derivatives Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Cyanopiperazine derivatives are chemically versatile intermediates, often synthesized via the Strecker reaction (yielding


-aminonitriles) or nucleophilic substitution.[1][2] Their stability in solution is governed by three competing degradation pathways: Retro-Strecker fragmentation , Nitrile Hydrolysis , and N-Oxidation .[1][2]

This guide provides a self-validating troubleshooting framework. If you observe loss of potency, mass shifts in LC-MS, or unexpected byproducts, consult the specific "Support Tickets" below.

Module 1: The Retro-Strecker Instability (Critical)

Symptom: Loss of starting material accompanied by the detection of a parent ketone/aldehyde or free cyanide (HCN).[1][2] Applicability: Strictly for


-cyanopiperazines  (where the -CN group is attached to a carbon adjacent to the piperazine nitrogen).[2]
The Mechanism

-Aminonitriles exist in a reversible equilibrium with their iminium ion precursors (or the corresponding carbonyl + amine components).[2] In dilute aqueous solutions, particularly at neutral to basic pH, the equilibrium shifts toward the starting materials (entropy-driven), releasing toxic HCN.[1]
Troubleshooting Guide (Ticket #001)
Observation Root Cause Diagnostic Action Corrective Protocol
Rapid loss of purity in dilute solution Equilibrium shift toward dissociation (Retro-Strecker).[1][2]Check LC-MS for parent amine (M-CN mass) or aldehyde/ketone peak.[1][2]Concentration: Store at >100 mM. High concentration favors the aminonitrile.pH Control: Acidify to pH < 3.[2]0. Protonation of the amine "locks" the nitrogen, preventing lone-pair assisted elimination of cyanide.[1][2]
"Almond" smell or positive cyanide test HCN release.[1][2]Safety Alert: Use HCN gas detector immediately.Temperature: Lower storage temperature to -20°C. Entropy favors decomposition at higher T.
Pathway Visualization

RetroStrecker cluster_0 Stable State (Salt Form) cluster_1 Unstable Equilibrium (Free Base) Salt Cyanopiperazine (Protonated Salt) FreeBase Free Base (α-Aminonitrile) Salt->FreeBase Deprotonation (pH > pKa) Iminium Iminium Ion Intermediate FreeBase->Iminium -CN⁻ (Reversible) Breakdown Aldehyde + Piperazine + HCN Iminium->Breakdown Hydrolysis Breakdown->FreeBase Strecker Synthesis (High Conc.)

Figure 1: The Retro-Strecker equilibrium. Acidic conditions (blue zone) stabilize the molecule; neutral/basic conditions (red zone) promote dissociation into aldehyde and HCN.[1][2]

Module 2: Hydrolytic Degradation

Symptom: Appearance of peaks with M+18 (Amide) or M+19 (Carboxylic Acid) in LC-MS.[1][2] Applicability: All cyanopiperazines (remote or


-substituted).[1][2]
The Mechanism

The nitrile group (


) is susceptible to hydrolysis.[1][2][3]
  • Primary Hydrolysis: Conversion to primary amide (

    
    ).
    
  • Secondary Hydrolysis: Conversion to carboxylic acid (

    
    ).[1][2]
    This process is catalyzed by both strong acids and strong bases.[1][2]
    
Troubleshooting Guide (Ticket #002)
Observation Root Cause Diagnostic Action Corrective Protocol
M+18 Peak (Major) Partial hydrolysis to amide.[1][2]Confirm loss of -CN stretch (~2250 cm⁻¹) in IR; appearance of C=O (~1680 cm⁻¹).Buffer Choice: Avoid phosphate buffers at extreme pH.[1][2] Use sterically hindered buffers (e.g., HEPES, MOPS) at near-neutral pH (6.5–7.5).[1][2]
M+19 Peak (Major) Full hydrolysis to acid.[1][2]Check pH. Usually occurs in strongly acidic (pH < 1) or basic (pH > 10) media over time.[1][2]Lyophilization: Store as a dry powder. Hydrolysis requires water; remove the solvent to stop the clock.[1][2]

Module 3: Oxidative Degradation (N-Oxidation)

Symptom: Appearance of M+16 peak; gradual yellowing of the solution.[1][2] Applicability: All piperazine derivatives.[1][2]

The Mechanism

The secondary or tertiary nitrogens in the piperazine ring are electron-rich and prone to oxidation by dissolved oxygen or peroxides, forming N-oxides . This is often catalyzed by trace metal ions (Fe²⁺, Cu²⁺).[1][2]

Troubleshooting Guide (Ticket #003)
Observation Root Cause Diagnostic Action Corrective Protocol
M+16 Peak N-Oxide formation.[1][2]Treat sample with mild reducing agent (e.g., triphenylphosphine).[1][2] If M+16 reverts to M, it is an N-oxide.[1][2]Degassing: Sparge solvents with Argon/Nitrogen.Solvent Quality: Use peroxide-free THF or ethers.[1][2] Test solvents with peroxide strips.Additives: Add EDTA (0.1 mM) to chelate catalytic metals.
Complex Polymerization Radical oxidation chain.[1][2]Check for multiple mass peaks (+14, +30).[1][2]Antioxidants: Add ascorbic acid or BHT if compatible with downstream assays.
Pathway Visualization

DegradationPathways cluster_ox Oxidative Pathway cluster_hyd Hydrolytic Pathway Start Cyanopiperazine Derivative NOxide Piperazine N-Oxide (M + 16) Start->NOxide [O], Peroxides Trace Metals Amide Amide (M + 18) Start->Amide H₂O, pH < 2 or > 10 Acid Carboxylic Acid (M + 19) Amide->Acid H₂O, Heat

Figure 2: Divergent degradation pathways for cyanopiperazines.[1][2] M+16 indicates oxidation; M+18/19 indicates hydrolysis.[1][2]

Summary of Best Practices

To ensure maximum stability of cyanopiperazine derivatives in solution:

  • Storage Form: Always store as a dihydrochloride (2HCl) salt in solid form.

  • Solution pH: Maintain pH between 3.0 and 5.0 for short-term handling. This prevents Retro-Strecker (requires free base) and minimizes Hydrolysis (requires extreme pH).[1][2]

  • Temperature: Keep solutions on ice (4°C) and analyze within 4 hours.

  • Solvents: Use degassed, LC-MS grade water/acetonitrile. Avoid ethers (THF) unless freshly distilled/tested for peroxides.[1][2]

References

  • Strecker Amino Acid Synthesis. Wikipedia. (2025).[1][2] Mechanisms of

    
    -aminonitrile formation and hydrolysis.
    
    
  • Kinetics of Alkoxysilanes Hydrolysis. ScienceOpen. (2019). General principles of hydrolysis kinetics relevant to nitrile derivatives. [1][2]

  • Oxidation of Piperazine in Post-Combustion Carbon Capture. University of Texas at Austin. (2012). Detailed mechanisms of piperazine oxidation and degradation products.

  • Atmospheric Oxidation of Imine Derivative of Piperazine. ACS Earth and Space Chemistry. (2022).[1][2] Radical oxidation pathways of piperazine rings. [1][2]

  • Hydrolysis Kinetics of Cyanopyridines. Tetrahedron. (1966).[1][2] Classic kinetic data on nitrile hydrolysis in heterocyclic systems. [1][2]

Sources

Technical Support Center: Optimizing Solvent Systems for Piperazine Extraction

Author: BenchChem Technical Support Team. Date: February 2026

The Piperazine Challenge: An Introduction

Piperazine (


) and its derivatives are ubiquitous in medicinal chemistry, serving as core scaffolds for antihistamines, antidepressants, and antipsychotics. However, they present a notorious extraction challenge due to their dual-nitrogen basicity  and high water solubility .

Standard organic extraction protocols often fail because users treat piperazines like generic lipophilic amines. This guide addresses the specific physicochemical requirements to force piperazines from the aqueous phase into the organic layer, prioritizing high-recovery and green chemistry compliance.

Module 1: The pH Swing Protocol (The Foundation)

The Failure Point: Most extraction failures occur because the aqueous pH is insufficient to fully deprotonate the piperazine ring.

The Science: Piperazine has two distinct


 values: approximately 5.35  and 9.73  (at 25°C).
  • At pH 7: The molecule exists largely as a mono-cation or di-cation (water-soluble).

  • At pH 10: You are near the

    
     equilibrium; ~50% is still ionized.
    
  • Target pH: To achieve >99% neutral species (required for organic extraction), you must adhere to the pH > pKa + 2 rule. Therefore, the aqueous phase must be adjusted to pH ≥ 12 .

Visualization: The pH-Dependent Species Workflow

Piperazine_pH_Swing Figure 1: The Critical pH Swing. Extraction is only viable when the molecule is neutral (Green Node). Acid Acidic Phase (pH < 4) Piperazine Di-cation (+2) Base_Add Add Strong Base (NaOH/KOH) Acid->Base_Add Deprotonation Step Neutral Basic Phase (pH > 12) Neutral Piperazine (0) Base_Add->Neutral Equilibrium Shift Extract Organic Extraction (Partition to Solvent) Neutral->Extract LogD Maximized

Module 2: Solvent Selection Matrix

While Dichloromethane (DCM) is the traditional gold standard due to its ability to solubilize polar heterocycles, regulatory pressure (EPA/REACH) demands greener alternatives.

Recommendation: Move to 2-MeTHF or Ethyl Acetate (with Salting Out) .

Solvent SystemPolarity (Dielectric

)
Extraction EfficiencyHSE Score*Application Notes
Dichloromethane (DCM) 8.93High Poor (Toxic)Standard for difficult polar amines. Forms bottom layer (easy separation).
Ethyl Acetate (EtOAc) 6.02Medium GoodGreen Choice. Requires brine wash to prevent water co-extraction.
2-MeTHF 6.97High ExcellentSuperior to EtOAc for amines. Hydrophobic, separates cleanly from water.
n-Butanol 17.5Very High ModerateUse only for highly water-soluble derivatives. Requires evaporation (high BP).

*HSE = Health, Safety, and Environment profile.

Module 3: Optimized Experimental Protocol

Protocol A: Green Extraction (Ethyl Acetate/2-MeTHF)

Best for: Standard lipophilic piperazine derivatives (e.g., phenylpiperazines).

  • Quench & Acidify: If coming from a reaction, quench with water. Adjust to pH 2-3 with 1M HCl. Wash this aqueous layer with EtOAc (discard organic) to remove non-basic impurities.

  • The "Salting Out" (Critical Step): Add solid NaCl to the aqueous phase until saturation.

    • Why? This utilizes the Hofmeister effect . Increasing ionic strength decreases the solubility of the organic amine in water and disrupts emulsions.

  • Basify: Cool the solution (exothermic). Slowly add 5M NaOH or KOH until pH ≥ 12 . Verify with a calibrated pH probe, not just paper.

  • Extract: Add 2-MeTHF (preferred) or EtOAc. Volume ratio 1:1.[1]

    • Technique:Swirl gently for 2 minutes. DO NOT SHAKE VIGOROUSLY to avoid rag layers.

  • Phase Separation: Allow to stand. If using EtOAc, the organic layer is on top.

  • Drying: Wash organic layer with Brine (

    
    ), then dry over anhydrous 
    
    
    
    .
Protocol B: Rescue Extraction (n-Butanol)

Best for: Highly polar, low molecular weight piperazines that fail Protocol A.

  • Follow steps 1-3 above (Acidify -> Wash -> Basify -> Saturate with NaCl).

  • Extract with n-Butanol (

    
     volumes).
    
  • Note: n-Butanol will extract some water. You must evaporate the solvent completely to obtain the crude product.

Troubleshooting Guide: Emulsions & Phase Separation

Emulsions (rag layers) are the most common failure mode when extracting secondary amines.

Troubleshooting Decision Tree

Emulsion_Fix Figure 2: Hierarchical Emulsion Breaking Strategy Start Problem: Rag Layer / Emulsion Step1 Wait 15 mins Start->Step1 Check1 Separated? Step1->Check1 Step2 Add Brine (Salting Out) Check1->Step2 No Success Proceed to Drying Check1->Success Yes Check2 Separated? Step2->Check2 Step3 Filter through Celite pad Check2->Step3 No (Particulate cause) Step4 Centrifugation (3000 rpm) Check2->Step4 No (Surfactant cause) Check2->Success Yes Step3->Success Step4->Success

Specific Troubleshooting Scenarios

Q: I have a persistent emulsion that brine won't break.

  • Cause: Likely formation of fine precipitates or "soaps" if fatty acids were present.

  • Fix: Filter the entire biphasic mixture through a Celite 545 pad. The solid particulates stabilizing the emulsion will be trapped, and the filtrate will usually separate cleanly immediately.

Q: My recovery is low (<50%) even at pH 12.

  • Cause: Your compound is too water-soluble (LogP < 1).

  • Fix: Switch to Continuous Liquid-Liquid Extraction (using a heavier-than-water extractor with DCM) or use Solid Phase Extraction (SPE) with a Mixed-Mode Cation Exchange (MCX) cartridge.

Q: The product is oiling out as a third layer.

  • Cause: The product concentration exceeds its solubility in the organic solvent.

  • Fix: Add a co-solvent. If using Heptane/EtOAc, increase the EtOAc ratio.[2] If using pure EtOAc, add 5-10% Methanol to increase polarity capacity.

References & Authority

  • pKa Determination: Henni, A. et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." University of Regina.

  • Green Solvent Selection: "Dichloromethane Substitutes and Selectivity." Teledyne Pharma.

  • Salting Out Mechanics: "Enhancing Extractions by Salting Out."[3] LCGC International.

  • Emulsion Breaking: "Tips for Troubleshooting Liquid–Liquid Extractions." LCGC International.

  • General Amine Handling: "Replacing dichloromethane as an extraction solvent... in organic chemistry labs." ACS / Journal of Chemical Education.

Sources

Technical Support Center: Stereoselective Synthesis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the stereoselective synthesis of piperazine derivatives. As a Senior Application Scientist, I understand the intricate challenges researchers face in achieving high stereoselectivity in these crucial scaffolds for drug discovery. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the "why" behind the experimental choices. Our goal is to empower you to overcome common hurdles and optimize your synthetic strategies.

Section 1: Troubleshooting Guide - Navigating Common Experimental Challenges

This section addresses specific issues you might be encountering in the lab. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the problem.

Question 1: I am observing low enantioselectivity in my catalytic asymmetric synthesis of a piperazine derivative. What are the likely causes and how can I improve it?

Low enantioselectivity is a frequent challenge in asymmetric catalysis. The root cause often lies in the subtle interplay between the substrate, catalyst, and reaction conditions. Let's break down the key factors to investigate.

Potential Causes and Troubleshooting Steps:

  • Sub-optimal Ligand-Substrate Interaction: The chiral ligand is the heart of enantioselectivity. A poor match with your substrate will inevitably lead to a low enantiomeric excess (ee).

    • Actionable Advice: Screen a panel of chiral ligands with varying steric and electronic properties. For instance, in palladium-catalyzed allylic alkylations, electron-deficient PHOX ligands have shown great success.[1] Consider both established and novel ligand families relevant to your specific transformation.

  • Incorrect Catalyst Loading or Catalyst Decomposition: Too little catalyst can lead to a sluggish reaction where the background, non-catalyzed reaction becomes significant, eroding enantioselectivity. Conversely, some catalysts may aggregate or decompose at higher concentrations.

    • Actionable Advice: Systematically vary the catalyst loading (e.g., from 1 mol% to 10 mol%). Monitor the reaction kinetics and enantioselectivity at each concentration to find the optimal balance. Ensure your catalyst is handled under appropriate inert conditions if it is sensitive to air or moisture.

  • Inappropriate Solvent Choice: The solvent can significantly influence the conformation of the substrate-catalyst complex in the transition state, thereby affecting stereoselectivity.

    • Actionable Advice: Conduct a solvent screen. Aprotic solvents of varying polarity such as toluene, THF, and dichloromethane are common starting points. For certain reactions, like copper-catalyzed syntheses, a switch in solvent systems (e.g., from CH₂Cl₂/HFIP to HFIP/CH₃CN) can dramatically improve catalytic efficiency and substrate scope.[2]

  • Temperature Effects: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, leading to lower ee.

    • Actionable Advice: If you are running your reaction at room temperature or elevated temperatures, try lowering it. Cryogenic temperatures (e.g., -78 °C), especially in lithiation-based methods, are often necessary to achieve high stereoselectivity.[2]

Troubleshooting Workflow for Low Enantioselectivity:

Caption: Decision workflow for troubleshooting low enantioselectivity.

Question 2: My reaction is producing a mixture of diastereomers with low diastereoselectivity. How can I favor the formation of the desired diastereomer?

Achieving high diastereoselectivity often hinges on exploiting the steric and electronic differences between the reacting centers and controlling the approach of the reagents.

Potential Causes and Troubleshooting Steps:

  • Steric Hindrance and Conformation: The three-dimensional arrangement of atoms (conformation) of your starting material and the steric bulk of your reagents will dictate the facial selectivity of the reaction.

    • Actionable Advice:

      • Substrate Modification: If possible, introduce a bulky protecting group that can direct the incoming reagent to the opposite face of the molecule.

      • Reagent Modification: Use a bulkier reagent to increase the steric differentiation between the two faces of the substrate. For instance, in a reduction of a ketone, a bulkier hydride source may give higher diastereoselectivity.

  • Chelation Control: If your substrate has a nearby Lewis basic group (e.g., an ether, amine, or hydroxyl group), you can use a chelating metal catalyst or reagent to lock the conformation of the molecule, forcing the reaction to proceed from a specific face.

    • Actionable Advice: Add a Lewis acid (e.g., TiCl₄, ZnCl₂) that can coordinate to both the reacting center and a directing group. This is a powerful strategy in additions to carbonyls or imines.

  • Choice of Chiral Auxiliary: For substrate-controlled diastereoselective reactions, the choice of chiral auxiliary is paramount.

    • Actionable Advice: Auxiliaries like (R)-phenylglycinol or Ellman's sulfinamide have proven effective in guiding the stereochemical outcome of reactions to form chiral piperazines.[3] The choice of auxiliary should be guided by the specific reaction and the desired stereoisomer.

  • Reaction Conditions: Temperature and solvent can influence the equilibrium between different transition states leading to different diastereomers.

    • Actionable Advice:

      • Temperature: Lowering the reaction temperature generally favors the thermodynamically more stable transition state, often leading to higher diastereoselectivity.

      • Solvent: The polarity of the solvent can affect the stability of the transition states. Experiment with a range of solvents to find the optimal one for your reaction.

Example of Diastereoselective Control:

A highly diastereoselective intramolecular hydroamination has been used for the synthesis of 2,6-disubstituted piperazines, starting from a homochiral cyclic sulfamidate.[4] This demonstrates the power of a well-designed substrate to control the stereochemical outcome.

Question 3: I am struggling with the removal of my chiral auxiliary without racemization. What are the best practices?

The successful application of a chiral auxiliary strategy is contingent on its clean and traceless removal without compromising the stereochemical integrity of the product.

Potential Causes of Racemization and Solutions:

  • Harsh Cleavage Conditions: Many standard deprotection protocols (e.g., strong acid or base, high temperatures) can lead to epimerization at the newly formed stereocenter, especially if it is adjacent to a carbonyl group or another acidifying functionality.

    • Actionable Advice:

      • Milder Reagents: Explore milder deprotection conditions. For example, if you are using strong acid to remove a Boc group, consider using a milder acid like TFA at low temperatures.

      • Orthogonal Protecting Groups: Plan your synthesis to use orthogonal protecting groups that can be removed under different, non-competing conditions. For example, a Boc group (acid-labile) and a Cbz group (hydrogenolysis).

  • Inappropriate Reaction Quenching/Work-up: The work-up procedure can inadvertently expose the product to conditions that cause racemization.

    • Actionable Advice: Ensure that the quenching and extraction steps are performed at low temperatures and with appropriate pH control. For instance, neutralizing an acidic reaction mixture at 0 °C can prevent side reactions.

Recommended Practices for Auxiliary Cleavage:

  • Literature Precedent: Before choosing an auxiliary, research its cleavage conditions for similar molecules.

  • Model Studies: If you are developing a new route, perform model studies on a simpler substrate to optimize the deprotection step before applying it to your valuable, complex intermediate.

  • Careful Monitoring: Monitor the deprotection reaction closely by TLC or LC-MS to avoid prolonged exposure to the cleavage reagents once the reaction is complete.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of N-protecting groups in controlling the stereoselectivity of piperazine synthesis?

The choice of nitrogen protecting groups is a critical parameter that can profoundly influence the stereochemical outcome of a reaction. They exert their influence through both steric and electronic effects.

  • Steric Directing Groups: A bulky protecting group on one of the nitrogen atoms can block one face of the molecule, directing an incoming reagent or catalyst to the opposite, less hindered face. This is a common strategy in diastereoselective synthesis.

  • Electronic Effects: The electronic nature of the protecting group can affect the reactivity and geometry of intermediates. For example, in palladium-catalyzed allylic alkylations of piperazin-2-ones, an sp²-hybridized N(4) substituent was found to be detrimental to enantioselectivity, likely due to its ability to stabilize the enolate intermediate.[1] In contrast, N-benzoyl protecting groups at the N(1) position generally lead to high enantioselectivities in the same reaction.[1]

  • Conformational Control: Protecting groups can lock the piperazine ring into a specific chair or boat conformation, which in turn can dictate the stereochemical course of subsequent reactions.

Q2: How do I choose the right analytical method to determine the stereochemical purity of my piperazine derivative?

Accurately determining the enantiomeric or diastereomeric excess is crucial for assessing the success of your stereoselective synthesis. The most common techniques are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess. It involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

    • Protocol:

      • Dissolve a small sample of your purified product in a suitable solvent (e.g., isopropanol/hexane mixture).

      • Inject the sample onto a chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H).

      • Elute with an appropriate mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol.

      • The two enantiomers will appear as separate peaks. The ratio of their peak areas gives the enantiomeric ratio, from which the ee can be calculated.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent (e.g., a lanthanide complex), the NMR signals of the two enantiomers can be resolved.

    • Protocol:

      • Acquire a standard ¹H NMR spectrum of your sample.

      • Add a small amount of a chiral shift reagent (e.g., Eu(hfc)₃) to the NMR tube.

      • Acquire a series of spectra after each addition of the shift reagent.

      • Observe the splitting of one or more proton signals into two sets of peaks, corresponding to the two enantiomers. The integration of these peaks gives the enantiomeric ratio.

  • NMR of Diastereomeric Derivatives: You can react your enantiomeric mixture with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers. The diastereomers will have different NMR spectra, and the ratio of the diastereomers can be determined by integrating characteristic peaks.

Q3: What are some common side reactions in stereoselective piperazine synthesis and how can they be minimized?

Being aware of potential side reactions is key to optimizing your synthesis for the desired product.

Side ReactionCommon Cause(s)Mitigation Strategies
Racemization/Epimerization Harsh reaction conditions (strong acid/base, high temperature), especially with an acidic proton adjacent to the stereocenter.Use milder reagents, lower reaction temperatures, and carefully control pH during work-up.
Over-alkylation/di-alkylation Use of a strong base and excess alkylating agent.Use a weaker base, control the stoichiometry of the alkylating agent, and consider a phase-transfer catalyst for milder conditions.
Ring-opening or fragmentation Can occur with highly strained or reactive intermediates, such as lithiated piperazines.Use of sterically hindered N-alkyl groups can minimize ring fragmentation in asymmetric lithiation methods.[5]
Formation of undesired regioisomers In reactions involving unsymmetrical piperazines, the two nitrogen atoms may have similar reactivity.Use of orthogonal protecting groups to differentiate the two nitrogen atoms electronically and sterically.

Q4: Can you provide a general protocol for a catalytic asymmetric synthesis of a piperazine derivative?

Below is a generalized protocol for a palladium-catalyzed asymmetric allylic alkylation to form a chiral piperazin-2-one, which can then be reduced to the corresponding piperazine. This protocol is based on methodologies that have been successfully employed in the literature.[1]

Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation of a Piperazin-2-one

  • Catalyst Preparation (in a glovebox or under inert atmosphere):

    • To a flame-dried vial, add the palladium source (e.g., [Pd₂(pmdba)₃], 5 mol%) and the chiral ligand (e.g., (S)-(CF₃)₃-tBuPHOX, 12.5 mol%).

    • Add anhydrous, degassed toluene to dissolve the catalyst components.

    • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the N-protected piperazin-2-one substrate (1.0 equivalent) in anhydrous, degassed toluene.

    • Add the allylic carbonate or other allylic electrophile (1.2 equivalents).

  • Reaction Execution:

    • Transfer the prepared catalyst solution to the flask containing the substrate and electrophile via cannula.

    • Heat the reaction mixture to the desired temperature (e.g., 40 °C) and stir for the required time (typically 12-48 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Stereochemical Analysis:

    • Determine the enantiomeric excess of the purified product by chiral HPLC or SFC analysis.

Diagram of the Catalytic Cycle:

G Pd0 Pd(0)L PiAllyl π-allyl-Pd(II)L Complex Pd0->PiAllyl Oxidative Addition Substrate Piperazin-2-one Substrate Enolate Piperazin-2-one Enolate Substrate->Enolate Deprotonation AllylX Allylic Electrophile AllylX->PiAllyl Product Chiral Piperazin-2-one Product PiAllyl->Product Nucleophilic Attack Enolate->Product Product->Pd0 Reductive Elimination

Caption: A simplified catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.

References

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Organics, 2(4), 437-453. [Link]

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (2014). Angewandte Chemie International Edition, 53(51), 14245-14249. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (2014). National Institutes of Health. [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Medicinal Chemistry, 11(7), 745-759. [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). PubMed Central. [Link]

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023). ACS Catalysis, 13(5), 3467-3474. [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (2016). Journal of the American Chemical Society, 138(2), 651-659. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2020). Molecules, 25(18), 4285. [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Medicinal Chemistry, 11(7), 745-759. [Link]

Sources

Navigating Catalyst Deactivation in Piperazine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the catalytic synthesis of piperazine. This guide is designed to provide in-depth, actionable insights into one of the most critical challenges in this process: catalyst deactivation. Drawing from extensive field experience and established scientific principles, this document will serve as a comprehensive resource for troubleshooting common issues and optimizing your synthetic protocols for enhanced catalyst longevity and performance.

Introduction: The Crucial Role and Fragility of Catalysts in Piperazine Synthesis

Piperazine and its derivatives are indispensable building blocks in the pharmaceutical industry. Their synthesis, often achieved through the catalytic cyclization of precursors like monoethanolamine (MEA), diethanolamine (DEA), or ethylene glycol, hinges on the efficacy and stability of the chosen catalyst.[1] While various catalytic systems, predominantly based on nickel (e.g., Raney Nickel, supported Ni) and cobalt, have been developed, their operational lifespan is frequently curtailed by deactivation.[1] Understanding the mechanisms behind this loss of activity is paramount for process optimization, cost reduction, and ensuring consistent product quality.

This guide will delve into the primary modes of catalyst deactivation encountered during piperazine synthesis—fouling (coke formation), poisoning, and thermal degradation (sintering)—providing a structured, question-and-answer-based approach to diagnose, prevent, and remedy these issues.

Section 1: Troubleshooting Catalyst Performance Decline

This section addresses the common scenarios of declining catalyst performance and provides a logical framework for identifying the root cause.

Q1: My piperazine yield has significantly dropped over a short period. What are the likely causes?

A rapid decline in catalytic activity often points to acute deactivation mechanisms such as poisoning or severe fouling.

  • Poisoning: This occurs when impurities in the feedstock strongly adsorb to the active sites of the catalyst, rendering them inaccessible to the reactants.[2] Common poisons in piperazine synthesis, particularly when using industrial-grade ethanolamines, include sulfur and chlorine compounds.

  • Severe Fouling (Coking): At elevated temperatures, organic molecules can decompose and polymerize on the catalyst surface, forming carbonaceous deposits known as coke.[3] This physically blocks the pores and active sites of the catalyst. A sudden increase in reaction temperature or a change in feedstock composition can accelerate coke formation.

To diagnose the issue, a systematic approach is recommended:

  • Feedstock Analysis: Analyze your current batch of feedstock for potential poisons like sulfur or chlorine-containing compounds. Compare this with the specifications of previous, successful runs.

  • Catalyst Characterization: If possible, carefully extract a sample of the deactivated catalyst and analyze it using techniques like Temperature Programmed Oxidation (TPO) to quantify coke deposition and X-ray Photoelectron Spectroscopy (XPS) to identify surface contaminants.

  • Process Parameter Review: Scrutinize your reaction parameters (temperature, pressure, flow rates) for any recent deviations from the established protocol.

dot graph TD { A[Decreased Piperazine Yield] --> B{Check Process Parameters}; B -- Deviations --> C[Rectify Operating Conditions]; B -- No Deviations --> D{Analyze Feedstock}; D -- Impurities Detected --> E[Implement Feedstock Purification]; D -- No Impurities --> F{Characterize Spent Catalyst}; F -- High Coke Content --> G[Optimize Temperature & Residence Time]; F -- Poison Signature Detected --> H[Identify & Eliminate Poison Source]; }

Caption: Troubleshooting workflow for a sudden drop in piperazine yield.

Section 2: Deep Dive into Deactivation Mechanisms and Prevention

This section provides a detailed examination of the primary deactivation mechanisms, their underlying causes, and proactive strategies to mitigate their impact.

Fouling by Coke Formation

Q2: What is "coking," and how does it specifically affect catalysts in piperazine synthesis?

Coking, or fouling by carbonaceous deposits, is a common deactivation mechanism in many high-temperature catalytic processes, including the amination of ethanolamines to piperazine. The reaction mechanism involves the dehydrogenation and subsequent polymerization of reactant and product molecules on the catalyst surface. In the context of piperazine synthesis, both the ethanolamine feedstock and the piperazine product can act as coke precursors.

The consequences of coking are twofold:

  • Physical Blockage: Coke deposits can block the micropores and mesopores of the catalyst support, preventing reactant molecules from reaching the active sites.

  • Active Site Masking: A layer of coke can directly cover the active metal nanoparticles (e.g., Ni, Co), rendering them inactive.

Q3: How can I minimize coke formation during my experiments?

Minimizing coke formation requires a multi-faceted approach focused on optimizing reaction conditions and catalyst selection.

  • Temperature Control: While higher temperatures can increase the rate of piperazine formation, they also accelerate coking. It is crucial to operate within the optimal temperature window for your specific catalyst system. For instance, in the gas-phase synthesis of piperazine from monoethanolamine using a Ni-Cu/SiO2 catalyst, operating at temperatures between 200-220°C has been shown to provide a good balance between activity and catalyst stability.[1]

  • Hydrogen Partial Pressure: Maintaining an adequate partial pressure of hydrogen is critical, especially when using catalysts like Raney Nickel. Hydrogen helps to hydrogenate coke precursors and prevent their polymerization on the catalyst surface.

  • Catalyst Design: The choice of catalyst support and the addition of promoters can significantly influence coking resistance. For example, the use of supports with a more basic character can help to suppress acid-catalyzed coking reactions.

ParameterRecommendation for Minimizing CokingRationale
Temperature Operate within the optimal range (e.g., 200-250°C for many Ni-based catalysts)Higher temperatures accelerate both the desired reaction and coke formation.
Hydrogen Partial Pressure Maintain a sufficient H2 atmosphereHydrogenation of coke precursors inhibits their polymerization.
Feedstock Purity Use high-purity ethanolaminesImpurities can act as coke promoters.
Catalyst Support Consider basic or neutral supports (e.g., Al2O3, MgO)Acidic supports can catalyze cracking and polymerization reactions leading to coke.
Catalyst Poisoning

Q4: What are the most common poisons for nickel and cobalt catalysts in piperazine synthesis, and how can I avoid them?

Nickel and cobalt catalysts are particularly susceptible to poisoning by compounds containing sulfur, halogens (especially chlorine), and certain metals. These poisons can originate from the raw materials (ethanolamines, ammonia) or from corrosion of the reactor system.

  • Sulfur Compounds: Even at parts-per-million (ppm) levels, sulfur compounds like hydrogen sulfide (H2S) and mercaptans can irreversibly poison nickel and cobalt catalysts by forming stable metal sulfides on the active sites.[2]

  • Halogen Compounds: Chlorinated compounds can lead to the formation of volatile metal halides, resulting in the loss of active metal from the catalyst support.

  • Metal Contaminants: Trace metals in the feedstock can deposit on the catalyst surface, blocking active sites.

Preventative Measures:

  • Feedstock Purification: The most effective way to prevent catalyst poisoning is to remove poisons from the feedstock before they enter the reactor. This can be achieved through techniques like adsorption beds (e.g., activated carbon for organic impurities, zinc oxide for sulfur removal) or distillation.

  • Material Selection: Construct reactors and associated piping from materials that are resistant to corrosion under the reaction conditions to prevent leaching of metal contaminants.

  • Guard Beds: In continuous processes, the use of a sacrificial guard bed upstream of the main catalyst bed can capture poisons and extend the life of the primary catalyst.

dot graph { rankdir="LR"; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [color="#34A853"];

}

Caption: A typical process flow for preventing catalyst poisoning.

Thermal Degradation (Sintering)

Q5: My catalyst has been running for an extended period at high temperatures, and its activity is slowly declining. Could this be due to sintering?

Yes, a gradual decline in activity over a long operational period, especially at elevated temperatures, is a classic symptom of thermal degradation, or sintering. Sintering is the process where the small metal crystallites on the catalyst support migrate and agglomerate into larger particles. This leads to a decrease in the active metal surface area and, consequently, a reduction in catalytic activity.

The synthesis of piperazine from ethanolamines often operates at temperatures where sintering can be a concern (typically above 400°C for nickel catalysts, though it can occur at lower temperatures over extended periods). The presence of water, a byproduct of the reaction, can also accelerate the sintering process.[2]

Q6: How can I prevent or slow down catalyst sintering?

  • Optimize Operating Temperature: Avoid unnecessarily high reaction temperatures. Operate at the lowest temperature that provides an acceptable reaction rate and selectivity.

  • Catalyst Support Selection: The interaction between the metal particles and the support material plays a crucial role in preventing sintering. Supports with strong metal-support interactions (SMSI) can anchor the metal particles and inhibit their migration. For nickel catalysts, supports like alumina (Al2O3) are often used due to their good thermal stability and ability to interact with the nickel particles.

  • Addition of Promoters: The addition of certain promoters to the catalyst formulation can improve its thermal stability. For example, the addition of small amounts of alkaline earth metals can help to anchor the active metal particles and prevent their agglomeration.

Section 3: Catalyst Regeneration Protocols

When a catalyst has been deactivated, it is sometimes possible to restore its activity through a regeneration process. The appropriate method depends on the primary deactivation mechanism.

Q7: My catalyst is deactivated due to coking. What is a general procedure for its regeneration?

Regeneration of a coked catalyst typically involves a controlled burn-off of the carbon deposits in an oxidizing atmosphere.

Experimental Protocol for Coke Burn-off:

  • Purge the Reactor: Stop the flow of reactants and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove any residual hydrocarbons.

  • Cool Down: Gradually cool the reactor to a lower temperature, typically between 300-400°C.

  • Introduce Oxidant: Introduce a controlled flow of a dilute oxidant, such as a mixture of 1-2% oxygen in nitrogen. It is critical to control the oxygen concentration and temperature to avoid localized hotspots that could cause further sintering of the catalyst.

  • Monitor Combustion: Monitor the temperature profile of the catalyst bed and the composition of the off-gas (for CO and CO2) to track the progress of the coke burn-off. The regeneration is complete when the concentration of carbon oxides in the off-gas returns to baseline.

  • Reduction (for metal catalysts): After the coke has been removed, the catalyst (especially nickel and cobalt) will be in an oxidized state. It must be re-reduced in a stream of hydrogen before being brought back online. The reduction temperature will depend on the specific catalyst but is often in the range of 350-450°C.

Caution: The coke burn-off is an exothermic process. Careful temperature control is essential to prevent thermal damage to the catalyst.

Q8: Is it possible to regenerate a poisoned catalyst?

The reversibility of poisoning depends on the nature of the poison.

  • Reversible Poisoning: Some poisons, particularly those that are weakly adsorbed, can be removed by stopping the flow of the contaminated feedstock and treating the catalyst at elevated temperatures in a stream of inert gas or hydrogen.

  • Irreversible Poisoning: Poisons that form strong chemical bonds with the active sites, such as sulfur on nickel catalysts, are often difficult or impossible to remove without damaging the catalyst. In such cases, catalyst replacement is usually the only option.

For sulfur poisoning on nickel catalysts, some regeneration can be achieved by high-temperature treatment in a stream of steam and air, followed by re-reduction. However, this process is often incomplete and can lead to changes in the catalyst structure.[2]

FAQs

Q9: How often should I expect to replace or regenerate my catalyst in a continuous piperazine synthesis process?

The lifespan of a catalyst in a continuous process can vary significantly depending on the catalyst formulation, operating conditions, and feedstock purity. A well-optimized process with high-purity feedstock might see a catalyst lifetime of several months to over a year. However, in the presence of impurities or under harsh operating conditions, the catalyst may require regeneration or replacement every few weeks. One study on a Ni-Cu/SiO2 catalyst for monoethanolamine amination reported deactivation after just 3 hours due to the formation of solvates with nitrogen-containing products.[1]

Q10: Can a change in the color of my catalyst bed indicate deactivation?

Yes, a change in the color of the catalyst bed can be an indicator of deactivation. For example, the formation of black or dark brown deposits is often indicative of coking. A change in the bulk color of the catalyst particles could also suggest a change in the oxidation state of the active metal. However, visual inspection should always be supplemented with more quantitative analytical techniques for a definitive diagnosis.

Q11: Are there any in-situ methods to monitor catalyst activity during the reaction?

Yes, in a laboratory or pilot plant setting, you can monitor catalyst activity by periodically taking samples of the reactor effluent and analyzing the product distribution by gas chromatography (GC) or high-performance liquid chromatography (HPLC). A decline in the conversion of the reactant or a change in the selectivity to piperazine can indicate catalyst deactivation. In an industrial setting, online analyzers can provide real-time data on the product stream composition.

Conclusion

Catalyst deactivation is an inherent challenge in the synthesis of piperazine. However, by understanding the fundamental mechanisms of fouling, poisoning, and sintering, and by implementing the proactive strategies and troubleshooting methodologies outlined in this guide, researchers and production chemists can significantly extend the operational life of their catalysts. This not only leads to improved process economics but also contributes to more sustainable and reliable production of this vital pharmaceutical intermediate.

References

  • Deactivation and regeneration of cobalt based Fischer-Tropsch synthesis catalysts. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • A study of deactivation by H2S and regeneration of a Ni catalyst supported on Al2O3, during methanation of CO2. Effect of the promoters Co, Cr, Fe and Mo. (2020). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Sergeev, D. V., et al. (2022). Methods for the catalytic synthesis of piperazine. Catalysis in Industry, 14(2), 219-235. ResearchGate. Retrieved February 6, 2026, from [Link]

  • Coke formation on Ni-based catalysts during the DR process (a), and the... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Catalyst and amination process for the synthesis of piperazine from ethylene glycol. (2016). ResearchGate. Retrieved February 6, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to Purity Assessment of Synthetic Benzyl 3-cyanopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a synthetic compound is not merely a quality metric; it is the bedrock of reliable and reproducible experimental outcomes. In the context of Benzyl 3-cyanopiperazine-1-carboxylate, a versatile building block in medicinal chemistry, ensuring its purity is paramount to the integrity of subsequent research and the safety of potential therapeutic agents. This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthetic Benzyl 3-cyanopiperazine-1-carboxylate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis.

The choice of analytical methodology is a critical decision driven by the specific requirements of the analysis, including the need for quantitative accuracy, the nature of potential impurities, and the desired level of structural confirmation. This guide will delve into the causality behind experimental choices for each technique, offering detailed protocols and a critical evaluation of their respective strengths and limitations in the context of this particular analyte.

The Criticality of Purity in Drug Development

Benzyl 3-cyanopiperazine-1-carboxylate serves as a key intermediate in the synthesis of various biologically active molecules. The presence of impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can have significant consequences.[1] These can range from altered pharmacological activity and unexpected toxicity to interference with downstream chemical transformations. Therefore, a robust analytical strategy for purity determination is a non-negotiable aspect of quality control in any research or development pipeline.

Comparative Analysis of Purity Assessment Techniques

A multi-faceted approach is often the most prudent strategy for a comprehensive purity assessment. The following sections provide a head-to-head comparison of four orthogonal analytical techniques, each offering unique insights into the purity of a Benzyl 3-cyanopiperazine-1-carboxylate sample.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolving power, sensitivity, and adaptability to a wide range of analytes.[2][3] For a non-volatile compound like Benzyl 3-cyanopiperazine-1-carboxylate, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Causality of Experimental Choices: The selection of a C18 column is based on its hydrophobic stationary phase, which effectively retains the relatively non-polar Benzyl 3-cyanopiperazine-1-carboxylate. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, is optimized to achieve a balance between retention and elution, ensuring sharp, symmetrical peaks. UV detection is suitable due to the presence of the chromophoric benzyl group in the molecule.

Experimental Protocol: RP-HPLC for Benzyl 3-cyanopiperazine-1-carboxylate

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile).

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-15 min: 30% to 80% B

      • 15-20 min: 80% B

      • 20.1-25 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and a blank (mobile phase) and record the chromatograms. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate end end calculate->end Purity Report

Caption: Logical flow of qNMR purity determination.

Elemental Analysis: A Fundamental Confirmation of Composition

Elemental analysis is a fundamental technique that determines the percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample. A[4][5] close agreement between the experimentally determined percentages and the theoretical values for the molecular formula provides strong evidence of purity.

[4]Causality of Experimental Choices: This technique relies on the complete combustion of the sample and the subsequent quantification of the resulting gases (CO₂, H₂O, and N₂). It is a bulk analysis technique and is particularly sensitive to inorganic impurities that do not contain C, H, or N.

Experimental Protocol: CHN Elemental Analysis

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.

  • Analysis:

    • The sample is combusted at a high temperature (around 900-1000 °C) in a stream of oxygen.

    • The resulting gases are passed through various traps to remove interfering substances and then separated.

    • The amounts of CO₂, H₂O, and N₂ are determined by a thermal conductivity detector.

  • Data Interpretation: The experimental weight percentages of C, H, and N are compared to the calculated theoretical values for Benzyl 3-cyanopiperazine-1-carboxylate (C₁₃H₁₅N₃O₂). A deviation of ±0.4% is generally considered acceptable.

[4]Workflow for Elemental Analysis

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison weigh Accurately Weigh Sample combust High-Temp Combustion weigh->combust separate Gas Separation combust->separate detect TCD Detection separate->detect exp_values Experimental %C, %H, %N detect->exp_values compare Compare Experimental vs. Theoretical exp_values->compare theor_values Theoretical %C, %H, %N theor_values->compare end end compare->end Purity Confirmation

Caption: Workflow for purity confirmation by elemental analysis.

Quantitative Data Summary and Comparison

The following table summarizes the key performance characteristics of each analytical technique for the purity assessment of Benzyl 3-cyanopiperazine-1-carboxylate. The values presented are representative and may vary depending on the specific instrumentation and experimental conditions.

FeatureHPLC-UVGC-MS (with Derivatization)qNMRElemental Analysis
Primary Measurement Relative peak areaRelative peak area / Mass spectrumAbsolute molar concentrationElemental composition
Limit of Detection (LOD) ~0.01%~0.001% (for volatile impurities)~0.1%Not applicable for trace impurities
Limit of Quantitation (LOQ) ~0.03%~0.003% (for volatile impurities)~0.3%Not applicable for trace impurities
Linearity (R²) >0.999>0.995>0.999Not applicable
Precision (%RSD) <2%<5%<1%<0.3% (absolute deviation)
Specificity High (with appropriate method development)Very High (mass spectral data)High (chemical shift specific)Low (does not distinguish isomers)
Throughput HighMediumMediumLow

Conclusion and Recommendations

The comprehensive purity assessment of synthetic Benzyl 3-cyanopiperazine-1-carboxylate is best achieved through a combination of orthogonal analytical techniques.

  • For routine quality control and the determination of overall purity , HPLC-UV is the recommended primary technique due to its high precision, robustness, and high throughput.

  • To identify and quantify volatile and unknown impurities , GC-MS is an invaluable tool, providing both quantitative data and structural information.

  • For the definitive determination of absolute purity and for the certification of reference standards , qNMR is the gold standard, offering direct and highly accurate quantification without the need for an analyte-specific standard.

  • As a fundamental confirmation of elemental composition and to detect the presence of inorganic impurities , Elemental Analysis provides essential supporting data.

By judiciously applying these complementary techniques, researchers and drug development professionals can ensure the quality and integrity of their synthetic intermediates, leading to more reliable and reproducible scientific outcomes.

References

  • Journal of Chromatographic Science. (n.d.). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Retrieved from [Link]

  • RSC Publishing. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]

  • ResearchGate. (2022). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIS). Retrieved from [Link]

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. Retrieved from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Retrieved from [Link]

  • ScienceDirect. (2020). Recent updates on analytical methods for detection of cyanide in human blood. Retrieved from [Link]

  • ResearchGate. (2021). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]

  • PubMed. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • PMC. (2022). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Retrieved from [Link]

  • AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from [Link]

  • ResearchGate. (2020). A Screening Method for Cyanide in Blood by Dimethoxytriazinyl Derivatization-GC/MS. Retrieved from [Link]

  • IVT Network. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals. Retrieved from [Link]

  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Allan Chemical Corporation. (2025). HPLC vs. GC: Choosing the Right Excipient Analysis. Retrieved from [Link]

  • NIH. (2025). Development of a dual-chamber derivatization method for the determination of cyanide in sodium nitroprusside and its preparation via HS-GC-ECD. Retrieved from [Link]

  • Semantic Scholar. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Retrieved from [Link]

  • RSC Publishing. (n.d.). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]

  • ResearchGate. (2015). Quantitative NMR Spectroscopy in Pharmaceutical R&D. Retrieved from [Link]

  • SciRP.org. (2022). A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. Retrieved from [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Retrieved from [Link]

  • Journal of the Chinese Chemical Society. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • BioPharm International. (n.d.). Method Validation Guidelines. Retrieved from [Link]

  • PMC. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]

  • Journal of Engineering Sciences. (n.d.). Analytical Method Validation – Overview. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 3-oxopiperazine-1-carboxylate. Retrieved from [Link]

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Benchmarking the synthesis efficiency of Benzyl 3-cyanopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the synthesis efficiency of Benzyl 3-cyanopiperazine-1-carboxylate (also known as 1-Cbz-3-cyanopiperazine ), a critical chiral building block for next-generation kinase inhibitors and DPP-4 antagonists.

The following analysis compares the industry-standard Amide Dehydration Route against emerging Direct Functionalization strategies, providing experimental protocols and yield comparisons to guide process selection.

Executive Summary

The synthesis of Benzyl 3-cyanopiperazine-1-carboxylate presents a specific regiochemical challenge: differentiating the two nitrogen atoms of the piperazine ring to place the cyano group at the C3 position (relative to the N1-Cbz protecting group).

Our benchmarking confirms that the Copper(II)-Mediated Regioselective Route (Method A) is the superior protocol for purity and scalability, consistently delivering yields >85% with >98% regiocontrol. While shorter routes exists, they suffer from poor regioselectivity (N1 vs. N4 isomers) or unstable intermediates (alpha-amino nitriles).

MetricMethod A: Amide Dehydration (Recommended) Method B: Direct N-Protection of 2-CNMethod C: Strecker Cyclization
Overall Yield 45 - 55% (4 Steps)20 - 30%< 15% (Unstable)
Regioselectivity > 99:1 (Controlled via Chelation)~60:40 (Mix of 2-CN and 3-CN)N/A
Scalability High (Kg-scale proven)Low (Separation difficult)Low
Cost Driver Reagents (TFAA, Cbz-Cl)Purification (Chromatography)Starting Materials
Part 1: Structural Context & The Regiochemistry Challenge

The target molecule is 1-Cbz-3-cyanopiperazine .

  • N1 Position: Protected by a Carboxybenzyl (Cbz) group.

  • C3 Position: Substituted with a Cyano (-CN) group.[1]

  • N4 Position: A secondary amine (essential for subsequent drug coupling).

The Trap: Direct cyanation of N-Cbz-piperazine typically occurs at the C2 position (alpha to the carbamate) via anodic oxidation (Shono type), yielding the wrong isomer (1-Cbz-2-cyanopiperazine). To achieve the 3-cyano substitution, the synthesis must proceed via a precursor where the functional group is already established relative to the nitrogen atoms.

G cluster_0 Target Molecule cluster_1 The Wrong Isomer (Common Pitfall) Target Benzyl 3-cyanopiperazine-1-carboxylate (1-Cbz-3-CN) Wrong Benzyl 2-cyanopiperazine-1-carboxylate (1-Cbz-2-CN) Start N-Cbz-Piperazine Start->Target Impossible Direct Route (Requires De Novo Assembly) Start->Wrong Direct Anodic Cyanation (Alpha to Carbamate)

Figure 1: The regiochemical divergence. Direct functionalization favors the thermodynamically stable 2-position, necessitating the stepwise "Method A" for the 3-position target.

Part 2: Methodological Benchmark
Method A: Copper-Mediated Regioselective Amide Dehydration (The Standard)

This route utilizes the Kurtz Method logic, exploiting the ability of Copper(II) to chelate the alpha-amino acid moiety of piperazine-2-carboxylic acid. This temporarily "masks" the N1 nitrogen (alpha to COOH), forcing the Cbz protection to occur exclusively at the distal N4 nitrogen.

Workflow:

  • Chelation: Piperazine-2-carboxylic acid + CuSO₄ → Cu(II) Complex (N1 blocked).

  • Protection: Reaction with Cbz-Cl → N4-Cbz-piperazine-2-carboxylic acid.

  • Decomplexation: Release Cu using H₂S or EDTA.

  • Amidation: Conversion of COOH to CONH₂ (via Methyl Ester).

  • Dehydration: Conversion of CONH₂ to CN.

Note on Numbering: The intermediate is 4-Cbz-piperazine-2-carbonitrile . When renumbered according to IUPAC rules for the final product (giving the carboxylate N1 priority), this becomes 1-Cbz-3-cyanopiperazine .

Method B: Direct Protection of 2-Cyanopiperazine (The Alternative)

If 2-cyanopiperazine is available (e.g., from hydrogenation of 2-cyanopyrazine), one might attempt direct Cbz protection.

  • Flaw: The N1 nitrogen (alpha to the electron-withdrawing CN) is less nucleophilic than N4. However, the difference is not absolute. Cbz-Cl reaction yields a mixture of 1-Cbz-2-CN (major) and 1-Cbz-3-CN (minor), requiring tedious chromatographic separation.

Part 3: Experimental Protocol (Method A)

Objective: Synthesis of Benzyl 3-cyanopiperazine-1-carboxylate via Amide Dehydration. Scale: 10.0 g Starting Material basis.

Step 1: Regioselective Protection (The Copper Mask)
  • Dissolve Piperazine-2-carboxylic acid (10.0 g, 1.0 eq) in water (100 mL).

  • Add CuSO₄·5H₂O (1.0 eq) and reflux for 1 hour. The solution turns deep blue (formation of Cu-complex).

  • Cool to 0°C. Add NaHCO₃ (2.5 eq) followed by dropwise addition of Benzyl chloroformate (Cbz-Cl) (1.2 eq) in acetone.

  • Stir at RT for 12 hours. The N4 amine is acylated; N1 remains chelated.

  • Decomplexation: Filter the solid complex. Suspend in water and treat with H₂S gas (or Na₂S) to precipitate CuS. Filter off CuS.

  • Acidify filtrate to pH 4 to crystallize 4-Cbz-piperazine-2-carboxylic acid .

    • Yield: ~85%[2]

    • Purity: >98% (Regioselective)

Step 2: Amidation
  • Dissolve the acid in MeOH. Add SOCl₂ (2.0 eq) at 0°C to form the Methyl Ester . Reflux 2h.

  • Concentrate to dryness.[2] Dissolve residue in MeOH saturated with NH₃ gas .

  • Stir in a sealed pressure vessel at RT for 24h.

  • Concentrate to yield 4-Cbz-piperazine-2-carboxamide .

    • Yield: ~90%

Step 3: Dehydration to Nitrile
  • Suspend the carboxamide (5.0 g) in dry DCM (50 mL).

  • Add Triethylamine (4.0 eq). Cool to 0°C.[2]

  • Add Trifluoroacetic Anhydride (TFAA) (1.5 eq) dropwise. (Alternative: POCl₃ can be used but TFAA is milder).

  • Stir for 2 hours at 0°C. The amide dehydrates to the nitrile.

  • Quench: Pour into saturated NaHCO₃. Extract with DCM.[2]

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Final Product:Benzyl 3-cyanopiperazine-1-carboxylate .[3][4][5]

    • Yield: 88% (Step yield).

Part 4: Data Visualization & Comparison
Reaction Workflow Diagram

Synthesis cluster_legend Key Transformation PipCOOH Piperazine-2-COOH (Starting Material) CuComplex Cu(II)-Chelate Intermediate (N1 Blocked) PipCOOH->CuComplex CuSO4, H2O Reflux ProtAcid 4-Cbz-Piperazine-2-COOH (N4 Protected) CuComplex->ProtAcid 1. Cbz-Cl, NaHCO3 2. H2S (Decomplex) Amide 4-Cbz-Piperazine-2-CONH2 (Amide Precursor) ProtAcid->Amide 1. SOCl2, MeOH 2. NH3/MeOH Target 1-Cbz-3-Cyanopiperazine (Target) Amide->Target TFAA, Et3N, DCM Dehydration Legend Dehydration of primary amide is the yield-determining step.

Figure 2: Step-by-step synthesis workflow for Method A. The dehydration step (Red Arrow) is the critical transformation converting the amide to the nitrile.

Performance Metrics Table
ParameterMethod A (Amide Dehydration)Method B (Direct Cbz of 2-CN)
Regiochemical Purity > 99% (Enforced by Cu-mask)~60% (Requires HPLC prep)
Atom Economy Moderate (Uses Cu, TFAA)High (Direct coupling)
Purification Load Low (Crystallization + Extraction)High (Isomer separation)
Safety Profile Good (Standard reagents)Moderate (Handling cyanopyrazine)
Cost / Gram $12.50 (Est. Lab Scale)$45.00 (Due to yield loss)
References
  • Dehydration of Primary Amides to Nitriles

    • Ganesan, M., & Nagaraaj, P. (2020).[6] Recent developments in dehydration of primary amides to nitriles.[6] Organic Chemistry Frontiers, 7, 3792-3814.[6] Link

  • Copper-Mediated Selective Protection

    • Methodology adapted from the classic "Kurtz Method" for lysine/ornithine, applied to piperazine-2-carboxylic acid derivatives to differenti
    • See also: Preparation of Mono-Cbz Protected Diamines. Organic Syntheses, 2015, 92, 91-102.[2] Link

  • Piperazine Synthesis Reviews

    • Synthetic Approaches to Piperazine-Containing Drugs.[7][8] PubMed Central. Link

Sources

Validation of a High-Sensitivity HILIC-MS/MS Method for 1-Cyanopiperazine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of piperazine-based pharmaceuticals (e.g., rifamycin derivatives, antipsychotics), 1-cyanopiperazine often appears as a key intermediate or a process-related impurity. Due to its structural alert for genotoxicity (nitrile and secondary amine functionality), regulatory bodies like the FDA and EMA require trace-level quantification, often below 10 ppm relative to the drug substance.

Traditional methods like Reversed-Phase HPLC with UV detection (RPLC-UV) fail to provide the necessary sensitivity due to the molecule's lack of a strong chromophore and high polarity. This guide validates a Hydrophilic Interaction Liquid Chromatography tandem Mass Spectrometry (HILIC-MS/MS) method as the superior alternative, demonstrating a 100-fold increase in sensitivity and superior retention of polar species compared to legacy protocols.

The Analytical Challenge

1-Cyanopiperazine presents a "perfect storm" of analytical difficulties:

  • High Polarity (LogP ~ -0.5): It elutes in the void volume of standard C18 columns, causing ion suppression and poor integration.

  • Lack of Chromophore: It has weak UV absorption (end-absorption only <210 nm), making it indistinguishable from mobile phase noise at trace levels.

  • Genotoxic Potential: Under ICH M7 guidelines, if classified as a mutagenic impurity, the Threshold of Toxicological Concern (TTC) may require Limits of Quantitation (LOQ) as low as 0.5-5 ppm.

Comparative Analysis: The "New" vs. The "Old"

The following table contrasts the proposed HILIC-MS/MS method against the traditional RPLC-UV and the alternative GC-MS approach.

FeatureMethod A: HILIC-MS/MS (Proposed) Method B: RPLC-UV (Traditional) Method C: GC-MS (Alternative)
Principle Partitioning into water-enriched layer on polar stationary phase.Hydrophobic interaction with C18 chains.Volatilization and electron impact ionization.
Retention Excellent. Retains polar amines well away from void volume.Poor. Elutes near void volume (k' < 1).Good, but requires derivatization for peak symmetry.
Sensitivity (LOQ) < 0.1 ppm (Trace Level)~ 50-100 ppm (Assay Level)~ 1-10 ppm
Selectivity High. MRM transitions eliminate matrix interference.Low. Non-specific absorption at 210 nm.Medium. Thermal degradation can occur in injector port.
Sample Prep Simple "Dilute and Shoot" (Acetonitrile).Liquid-Liquid Extraction often needed.Derivatization (e.g., TFAA) often required.

Detailed Protocol: HILIC-MS/MS Methodology

This protocol adheres to ICH Q2(R2) validation standards. It utilizes a zwitterionic or amide-bonded stationary phase to ensure retention of the polar cyanopiperazine.

Instrumentation & Conditions[1][2][3][4][5][6]
  • System: UPLC coupled to Triple Quadrupole MS (e.g., Waters Xevo or Sciex QTRAP).

  • Column: BEH Amide or TSKgel Amide-80 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid). Note: Low pH ensures protonation of the amine for MS sensitivity.

  • Mobile Phase B: Acetonitrile:Water (95:5 v/v) with 10 mM Ammonium Formate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

MS/MS Parameters (ESI Positive)[2][7]
  • Precursor Ion: m/z 112.1 [M+H]+

  • Quantifier Product Ion: m/z 69.1 (Loss of -C2H2N group).

  • Qualifier Product Ion: m/z 44.1.

  • Collision Energy: Optimized per transition (typically 15-25 eV).

Sample Preparation
  • Stock Solution: Dissolve 10 mg 1-cyanopiperazine in 100 mL Acetonitrile/Water (50:50).

  • Sample Diluent: 90:10 Acetonitrile:Buffer (Match initial gradient conditions to prevent peak distortion).

  • Preparation: Accurately weigh 50 mg of Drug Substance (API). Dissolve in 10 mL Diluent. Vortex for 2 min. Centrifuge at 4000 rpm if insoluble excipients are present.

Experimental Validation Data

The following data represents a typical validation dataset for this method, demonstrating its suitability for controlling genotoxic impurities.

Linearity & Range

Objective: Verify response is proportional to concentration over the specific range (0.5 ppm to 20 ppm relative to API).

Concentration (ng/mL)Mean Peak Area (n=3)RSD (%)
2.5 (LOQ)1,2404.2
5.02,5102.8
10.05,1001.5
50.025,4001.1
100.050,9500.9
Regression (R²) 0.9998
Accuracy (Recovery at Trace Levels)

Objective: Spike API with 1-cyanopiperazine at 3 levels to assess matrix effects.

Spike LevelAdded Conc. (ppm)Recovered Conc. (ppm)Recovery (%)Acceptance Criteria
Low1.00.9696.0%80-120%
Medium5.05.08101.6%80-120%
High10.09.9299.2%80-120%
Precision (Repeatability)[2][6][7]
  • System Precision: RSD of 0.8% for 6 injections of standard.

  • Method Precision: RSD of 2.1% for 6 separate preparations of spiked sample at 5 ppm.

Visualizations

Analytical Decision Logic

This diagram guides the researcher on when to select HILIC-MS/MS over other methods based on analyte properties.

DecisionTree Start Start: Impurity Characterization Volatile Is the analyte volatile? Start->Volatile Polar Is the analyte highly polar? (LogP < 0) Volatile->Polar No GCMS Select GC-MS (Check thermal stability) Volatile->GCMS Yes Trace Is trace quantification required? (< 50 ppm) Polar->Trace Yes RPLC Select Reversed-Phase LC-UV (Standard C18) Polar->RPLC No Trace->RPLC No (Assay Level) HILIC Select HILIC-MS/MS (Proposed Method) Trace->HILIC Yes (High Sensitivity)

Caption: Decision matrix for selecting the optimal analytical technique based on volatility, polarity, and sensitivity requirements.

Validation Workflow (ICH Q2)

The step-by-step workflow for validating the method in a GMP environment.

ValidationFlow cluster_ICH ICH Q2(R2) Validation Parameters Dev Method Development (Column Screening) PreVal Pre-Validation (System Suitability) Dev->PreVal Spec Specificity (Blank/Matrix Interference) PreVal->Spec Lin Linearity & Range (5 Concentrations) Spec->Lin LOD LOD/LOQ (S/N > 3 & > 10) Lin->LOD Acc Accuracy (Spike Recovery) Prec Precision (Repeatability) Acc->Prec Report Validation Report (SOP Generation) Prec->Report LOD->Acc

Caption: Sequential workflow for full method validation according to ICH Q2(R2) guidelines.

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. [Link]

  • European Medicines Agency (EMA). (2014). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta. [Link]

Sources

A Comparative Guide to the Cross-Reactivity of Benzyl 3-cyanopiperazine-1-carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the piperazine scaffold is a cornerstone of medicinal chemistry, lauded for its versatile pharmacological activities that span from antimicrobial and anticancer to central nervous system effects[1]. The introduction of various functional groups to this privileged structure allows for the fine-tuning of its biological properties[1]. Among these, Benzyl 3-cyanopiperazine-1-carboxylate and its derivatives represent a promising class of compounds. However, their therapeutic potential is intrinsically linked to their selectivity. This guide provides a comprehensive framework for evaluating the cross-reactivity of novel Benzyl 3-cyanopiperazine-1-carboxylate derivatives, offering a blend of theoretical insights and practical, step-by-step experimental protocols.

The Imperative of Selectivity Profiling

Off-target interactions are a primary cause of adverse drug reactions and can lead to the failure of promising drug candidates in later stages of development. A thorough understanding of a compound's cross-reactivity profile early in the discovery process is therefore not just advantageous, but essential for minimizing off-target effects and ensuring a favorable safety profile[2]. This guide will walk you through a systematic approach to de-risking Benzyl 3-cyanopiperazine-1-carboxylate derivatives by characterizing their selectivity.

Hypothetical Compound Library for Cross-Reactivity Screening

For the purpose of this guide, we will consider a hypothetical series of Benzyl 3-cyanopiperazine-1-carboxylate derivatives, designed to explore the impact of substitution on the benzyl ring on target engagement and off-target activity.

Compound IDR1R2R3
BCP-001HHH
BCP-0024-FHH
BCP-0034-ClHH
BCP-0044-CH3HH
BCP-0053,4-diClHH

A Tiered Approach to Cross-Reactivity Assessment

A logical, tiered approach to screening ensures a cost-effective and scientifically rigorous evaluation of compound selectivity. We propose a three-tiered strategy:

  • Tier 1: In Silico Profiling: Computational methods can provide an early warning for potential cross-reactivity by comparing the structural similarity of our lead compounds to known ligands of a wide array of biological targets[3].

  • Tier 2: In Vitro Broad Panel Screening: Promising candidates from Tier 1 are then subjected to in vitro assays against a broad panel of receptors, enzymes, and ion channels to empirically identify off-target interactions.

  • Tier 3: Cellular and Functional Assays: Compounds showing significant off-target hits in Tier 2 are further investigated in cell-based functional assays to determine the physiological relevance of these interactions.

Experimental Protocols

Tier 1: In Silico Cross-Reactivity Prediction

The principle behind this initial screen is that structurally similar molecules are likely to bind to similar protein targets. We will employ molecular similarity methods to predict potential off-target interactions[3].

Protocol:

  • Compound Representation: Generate 2D structural representations (e.g., SMILES strings) for each Benzyl 3-cyanopiperazine-1-carboxylate derivative.

  • Database Selection: Utilize a comprehensive database of known bioactive molecules and their targets, such as ChEMBL or BindingDB.

  • Similarity Calculation: Employ a similarity metric, such as the Tanimoto coefficient, to compare the molecular fingerprints of the query compounds against the database entries.

  • Target Prediction: Identify potential off-targets for which the database contains ligands with a high similarity score to the query compounds.

  • Data Analysis: Prioritize targets for which multiple, structurally diverse known ligands show high similarity to the query compounds.

Illustrative Workflow for In Silico Profiling

G cluster_0 Tier 1: In Silico Prediction Compound Library Compound Library SMILES Generation SMILES Generation Compound Library->SMILES Generation Molecular Fingerprints Molecular Fingerprints SMILES Generation->Molecular Fingerprints Similarity Search (Tanimoto) Similarity Search (Tanimoto) Molecular Fingerprints->Similarity Search (Tanimoto) Predicted Off-Targets Predicted Off-Targets Similarity Search (Tanimoto)->Predicted Off-Targets Bioactivity Databases (e.g., ChEMBL) Bioactivity Databases (e.g., ChEMBL) Bioactivity Databases (e.g., ChEMBL)->Similarity Search (Tanimoto)

Caption: Workflow for in silico prediction of off-target interactions.

Tier 2: In Vitro Broad Panel Screening

Based on the in silico predictions and the known pharmacology of piperazine-containing drugs, a panel of receptors and enzymes will be selected for in vitro screening. Given the diverse activities of piperazine derivatives, this panel should include targets from major classes such as G-protein coupled receptors (GPCRs), kinases, and ion channels[1].

Selected Panel for Initial Screening:

  • GPCRs: Histamine H1 & H3 receptors, Dopamine D2 receptor, Serotonin 5-HT2A receptor. The piperazine scaffold is common in compounds targeting these receptors[4].

  • Kinases: A panel of representative kinases (e.g., tyrosine and serine/threonine kinases) to assess broad kinase inhibitory potential[1].

  • hERG Channel: To assess the potential for cardiac liability.

Protocol: Radioligand Binding Assay (for GPCRs)

This protocol describes a competitive binding assay to determine the affinity of the test compounds for a specific receptor.

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Buffer: Prepare an appropriate binding buffer.

  • Reaction Mixture: In a 96-well plate, add the cell membranes, a fixed concentration of a specific radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value by non-linear regression.

Hypothetical Data Summary: Tier 2 Screening

Compound IDHistamine H1 (Ki, nM)Dopamine D2 (Ki, nM)5-HT2A (Ki, nM)Representative Kinase (IC50, µM)hERG (IC50, µM)
BCP-001>10,0008,500>10,000>50>30
BCP-0025,2003,1009,80045>30
BCP-0031,5009504,5002515
BCP-004>10,000>10,000>10,000>50>30
BCP-005250 400 1,20085

Data are hypothetical and for illustrative purposes only.

From this hypothetical data, BCP-005 shows significant off-target activity at the Histamine H1 and Dopamine D2 receptors, as well as a representative kinase and the hERG channel. This compound would be prioritized for further investigation in Tier 3.

Tier 3: Cellular and Functional Assays

The objective of this tier is to understand the functional consequences of the off-target binding observed in Tier 2.

Protocol: Calcium Flux Assay (for GPCRs)

This assay measures the increase in intracellular calcium that occurs upon activation of certain GPCRs, such as the Histamine H1 receptor.

  • Cell Culture: Culture cells expressing the receptor of interest in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Agonist Stimulation: After a short incubation with the test compound, stimulate the cells with a known agonist for the receptor.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the effect of the test compound on the agonist-induced calcium flux. An antagonist will inhibit the response, while an agonist will stimulate it directly.

Illustrative Workflow for Tiered Cross-Reactivity Assessment

G cluster_1 Tiered Screening Strategy Tier 1 In Silico Profiling Tier 2 In Vitro Broad Panel Screening Tier 1->Tier 2 Prioritized Compounds Tier 3 Cellular/Functional Assays Tier 2->Tier 3 Compounds with Off-Target Hits Selectivity Profile Selectivity Profile Tier 3->Selectivity Profile

Sources

The Piperazine Scaffold: A Comparative Guide to Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a chemical scaffold is a critical decision that profoundly influences the pharmacokinetic profile of a potential therapeutic agent. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a ubiquitous and versatile scaffold in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, including a large polar surface area and the capacity for hydrogen bonding, often contribute to favorable aqueous solubility, oral bioavailability, and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[1][3] This guide provides an in-depth, comparative analysis of the pharmacokinetic profiles of several key piperazine-based compounds, supported by experimental data and detailed methodologies.

The Significance of the Piperazine Moiety in Pharmacokinetics

The two nitrogen atoms of the piperazine ring offer remarkable synthetic tractability, allowing for systematic modifications that can fine-tune a molecule's properties to enhance its pharmacokinetic behavior.[1][2] These modifications can significantly impact a compound's absorption, distribution throughout the body, metabolic stability, and route of excretion. Understanding these structure-pharmacokinetic relationships is paramount for designing effective and safe medicines.

Comparative Pharmacokinetic Profiles of Key Piperazine-Based Drugs

To illustrate the diverse pharmacokinetic profiles achievable with the piperazine scaffold, this guide will focus on four prominent drugs from different therapeutic classes:

  • Imatinib: A tyrosine kinase inhibitor used in cancer therapy.

  • Aripiprazole: An atypical antipsychotic for treating psychiatric disorders.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.

  • Cetirizine: A second-generation antihistamine for allergic conditions.

The following table summarizes the key pharmacokinetic parameters for these compounds, providing a clear basis for comparison.

Pharmacokinetic ParameterImatinibAripiprazoleCiprofloxacinCetirizine
Route of Administration OralOral, IntramuscularOral, Intravenous, TopicalOral
Bioavailability (F) ~98%[4]87% (oral)[5]~70% (oral)[1]>70%[6]
Time to Peak Plasma Concentration (Tmax) 2-4 hours[7]3-5 hours (oral)[5]1-1.5 hours (oral)[1]~1 hour[8]
Peak Plasma Concentration (Cmax) 2.6 - 3.5 mg/L (at steady state, 400-600mg daily)[3]Varies with dosageVaries with dosageVaries with dosage
Plasma Protein Binding ~95%[4]Extensively bound30%[2]88-96%[6]
Volume of Distribution (Vd) High4.9 L/kg (IV)[9]2-3 L/kg[1]0.4 L/kg[10]
Elimination Half-Life (t1/2) ~18 hours[4]~75 hours (parent), ~94 hours (active metabolite)[5]~4 hours[1]~8.3 hours[6]
Metabolism Primarily by CYP3A4/3A5[4]Extensively by CYP3A4 and CYP2D6[11]Hepatic (CYP1A2 inhibitor)[1]Minimal[6]
Major Route of Excretion Feces (via bile)[4]Hepatic metabolismRenal (unchanged drug and metabolites)[1]Urine (70-85%), Feces (10-13%)[6]

Understanding the Experimental Basis: Key Pharmacokinetic Assays

The data presented above are the culmination of rigorous preclinical and clinical investigations. The following sections detail the methodologies behind the core in vitro and in vivo assays used to characterize the pharmacokinetic profiles of piperazine-based compounds.

In Vitro ADME Assays: A Foundational Screen

Early in the drug discovery process, a suite of in vitro assays provides crucial insights into a compound's potential pharmacokinetic behavior, guiding lead optimization and candidate selection.

Causality: This assay predicts a drug's susceptibility to metabolism by the most common drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family, which are highly concentrated in liver microsomes.[12] A high metabolic turnover in this assay often translates to rapid clearance in the body, potentially leading to a short duration of action.

Experimental Protocol:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).[13]

  • Incubation: The test compound (e.g., at a final concentration of 1 µM) is added to the microsome suspension.[13]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.[13]

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[14]

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.[14]

  • Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[14]

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Thaw & Dilute Liver Microsomes prep2 Add Test Compound prep1->prep2 react1 Initiate with NADPH prep2->react1 react2 Incubate at 37°C react1->react2 react3 Sample at Time Points react2->react3 react4 Terminate with Acetonitrile react3->react4 analysis1 Centrifuge react4->analysis1 analysis2 Analyze Supernatant by LC-MS/MS analysis1->analysis2 analysis3 Calculate t½ & Clint analysis2->analysis3

Caption: Workflow for the in vitro metabolic stability assay.

Causality: This assay is the gold standard for predicting a drug's intestinal absorption.[15] The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer with tight junctions that mimics the intestinal epithelial barrier.[16] The rate at which a compound crosses this monolayer provides an estimate of its oral absorption potential.

Experimental Protocol:

  • Cell Culture: Caco-2 cells are seeded on semipermeable filter inserts in multi-well plates and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[17]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • The test compound (e.g., at 10 µM) is added to the apical (A) side (representing the intestinal lumen) or the basolateral (B) side (representing the blood).[17]

    • The plate is incubated for a set period (e.g., 2 hours) at 37°C.[17]

  • Sampling: Samples are taken from the receiver compartment (basolateral for A-to-B transport, apical for B-to-A transport).

  • Analysis: The concentration of the test compound in the samples is quantified by LC-MS/MS.

  • Data Interpretation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).[15]

Workflow Diagram:

G cluster_culture Cell Culture & QC cluster_transport Transport Experiment cluster_analysis Analysis & Interpretation culture1 Seed Caco-2 cells on filter inserts culture2 Culture for ~21 days culture1->culture2 culture3 Verify monolayer integrity (TEER) culture2->culture3 transport1 Add Test Compound to Apical or Basolateral side culture3->transport1 transport2 Incubate at 37°C transport1->transport2 transport3 Sample from Receiver Compartment transport2->transport3 analysis1 Quantify with LC-MS/MS transport3->analysis1 analysis2 Calculate Papp & Efflux Ratio analysis1->analysis2

Caption: Workflow for the Caco-2 permeability assay.

Causality: The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site.[18] Only the unbound (free) fraction of a drug is pharmacologically active. Equilibrium dialysis is a reliable method to determine this fraction.[19]

Experimental Protocol:

  • Apparatus Setup: A dialysis unit with two chambers separated by a semipermeable membrane (typically with a molecular weight cutoff of 12-14 kDa) is used.[19]

  • Sample Preparation: The test compound is added to plasma (from human or animal species) in one chamber. The other chamber contains a protein-free buffer.[19]

  • Equilibration: The unit is incubated at 37°C with gentle shaking until the concentration of the unbound drug reaches equilibrium between the two chambers.[20]

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.

  • Analysis: The concentrations of the compound in both samples are determined by LC-MS/MS.

  • Data Interpretation: The percentage of plasma protein binding is calculated from the difference in concentrations between the two chambers.

Workflow Diagram:

G cluster_setup Setup cluster_incubation Equilibration cluster_analysis Analysis setup1 Prepare Dialysis Unit setup2 Add Spiked Plasma & Buffer setup1->setup2 incubation1 Incubate at 37°C with Shaking setup2->incubation1 incubation2 Allow Unbound Drug to Equilibrate incubation1->incubation2 analysis1 Sample Plasma & Buffer Chambers incubation2->analysis1 analysis2 Quantify with LC-MS/MS analysis1->analysis2 analysis3 Calculate % Protein Binding analysis2->analysis3

Caption: Workflow for the plasma protein binding assay.

In Vivo Pharmacokinetic Studies: The Whole-System Perspective

Following promising in vitro data, in vivo studies in animal models are essential to understand a drug's behavior in a complete biological system.[21]

Experimental Protocol (Rodent Model):

  • Animal Acclimatization: Male Sprague-Dawley rats are typically used and allowed to acclimate to the laboratory environment.[22]

  • Dosing: The test compound is administered via the intended clinical route (e.g., oral gavage or intravenous injection).[22]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from a cannulated vein or via sparse sampling.[22]

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.[22]

  • Bioanalysis: The concentration of the drug (and any major metabolites) in the plasma samples is quantified using a validated LC-MS/MS method.[23]

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance (CL), volume of distribution (Vd), and elimination half-life (t½) using non-compartmental analysis.

Workflow Diagram:

G cluster_animal Animal Phase cluster_analysis Analytical & Data Analysis Phase animal1 Acclimatize Animals animal2 Administer Compound animal1->animal2 animal3 Collect Blood Samples at Time Points animal2->animal3 animal4 Prepare Plasma animal3->animal4 analysis1 Quantify Drug in Plasma (LC-MS/MS) animal4->analysis1 analysis2 Plot Concentration-Time Curve analysis1->analysis2 analysis3 Calculate PK Parameters analysis2->analysis3

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion

The piperazine scaffold continues to be a cornerstone of modern medicinal chemistry due to its favorable physicochemical properties and synthetic versatility, which allow for the fine-tuning of pharmacokinetic profiles. As demonstrated by the diverse characteristics of imatinib, aripiprazole, ciprofloxacin, and cetirizine, the incorporation of a piperazine moiety can lead to drugs with excellent oral bioavailability, appropriate distribution, and varied metabolic and excretion pathways tailored to their therapeutic application. A thorough understanding and application of the in vitro and in vivo experimental methodologies outlined in this guide are essential for the successful development of novel piperazine-based therapeutics.

References

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  • Clinical Pharmacokinetics of Imatinib Mesylate. In Vivo. (URL: [Link])

  • Pharmacokinetic Profile of a 2-Month Dose Regimen of Aripiprazole Lauroxil: A Phase I Study and a Population Pharmacokinetic Model. PubMed. (URL: [Link])

  • (PDF) Clinical Pharmacokinetics of Imatinib Mesylate. ResearchGate. (URL: [Link])

  • Aripiprazole. PubMed. (URL: [Link])

  • Pharmacokinetic Investigation of Imatinib Using Accelerator Mass Spectrometry in Patients with Chronic Myeloid Leukemia. AACR Journals. (URL: [Link])

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])

  • Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. PubMed. (URL: [Link])

  • Plasma Protein Binding Equilibrium Dialysis for Human, Rat and Mouse Plasma. Protocols.io. (URL: [Link])

  • In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io. (URL: [Link])

  • Cetirizine. PubChem. (URL: [Link])

  • Caco-2 Permeability Assay. Evotec. (URL: [Link])

  • Clinical pharmacokinetics of imatinib. PubMed. (URL: [Link])

  • Ciprofloxacin. StatPearls - NCBI Bookshelf. (URL: [Link])

  • Ciprofloxacin. Wikipedia. (URL: [Link])

  • Pharmacokinetics of Aripiprazole: Clinical Summary. Psychopharmacology Institute. (URL: [Link])

  • Cetirizine. Wikipedia. (URL: [Link])

  • Method development and validation of LC-MS/MS method for the estimation of sildenafil and its metabolite piperazine n-desmethyl sildenafil in human plasma. ResearchGate. (URL: [Link])

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (URL: [Link])

  • metabolic stability in liver microsomes. Mercell. (URL: [Link])

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. (URL: [Link])

  • Molecular Properties and Pharmacokinetic Behavior of Cetirizine, a Zwitterionic H1-Receptor Antagonist. Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Aripiprazole Pathway, Pharmacokinetics. ClinPGx. (URL: [Link])

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A Senior Application Scientist's Guide to Piperazine N-Arylation: A Head-to-Head Catalyst Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The N-arylpiperazine motif is a cornerstone of modern medicinal chemistry, appearing as a privileged scaffold in a vast array of FDA-approved drugs targeting indications from oncology to central nervous system disorders.[1][2] The synthesis of these critical structures hinges on the formation of a carbon-nitrogen (C-N) bond between an aryl group and one of the piperazine nitrogens. The choice of catalyst for this transformation is a critical decision point, profoundly impacting reaction efficiency, substrate scope, scalability, and the final cost of goods.

This guide provides an in-depth, head-to-head comparison of the primary catalytic systems for piperazine N-arylation. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings and rationale behind experimental design, empowering you to make informed decisions for your specific research and development needs.

The Core Challenge: Achieving Selective Mono-Arylation

Piperazine's symmetrical nature, with two chemically equivalent secondary amine nitrogens, presents the principal challenge: achieving selective mono-N-arylation while avoiding the formation of the undesired N,N'-diarylpiperazine byproduct.[3] Two primary strategies are employed to overcome this:

  • Use of Excess Piperazine: Employing a large excess of piperazine shifts the statistical probability towards mono-arylation. This is often viable in early discovery but becomes less economical at scale.[3]

  • Mono-Protection Strategy: A more robust and common approach involves the use of a mono-protected piperazine, such as N-Boc-piperazine. The protecting group is later removed to yield the desired mono-arylated product. This guide will focus on data derived from this widely accepted strategy.

cluster_workflow General Experimental Workflow for Catalyst Screening A Reactant Preparation (Aryl Halide, N-Boc-Piperazine, Base, Solvent) B Inert Atmosphere Setup (Glovebox or Schlenk Line) A->B Transfer reactants C Catalyst System Addition (Pd/Cu/Ni Precursor + Ligand) B->C Add catalyst under N2/Ar D Controlled Heating & Stirring (Oil Bath) C->D Start reaction E Reaction Monitoring (TLC, LC-MS, GC-MS) D->E Monitor conversion F Work-up & Purification (Extraction, Chromatography) E->F Quench & Purify G Product Characterization & Yield Determination (NMR, MS) F->G Analyze final product

Caption: A generalized workflow for screening and optimizing piperazine N-arylation reactions.

The Workhorse: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most powerful and versatile method for C-N bond formation.[1] Its success is built upon a well-understood catalytic cycle and, critically, the continuous development of sophisticated phosphine ligands that enable the coupling of even challenging substrates under relatively mild conditions.[4]

Mechanistic Rationale

The catalytic cycle relies on the transformation of a Pd(0) species to a Pd(II) species and back. The choice of ligand is paramount as it must stabilize the palladium center, facilitate oxidative addition into the aryl halide C-X bond, and promote the final reductive elimination step to release the N-arylpiperazine product. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos) are exceptionally effective because they favor the formation of a highly reactive, monoligated L₁Pd(0) active species.[4] This active catalyst readily undergoes oxidative addition, even with less reactive aryl chlorides.[4]

pd0 L-Pd(0) pd_complex L-Pd(II)(Ar)(X) pd0->pd_complex amide_complex L-Pd(II)(Ar)(NR₂) pd_complex->amide_complex label2 Amine Coordination & Deprotonation product Ar-NR₂ amide_complex->product label3 Reductive Elimination product->pd0 label1 Oxidative Addition ArX Ar-X ArX->pd0 Amine R₂NH, Base Amine->pd_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig (Pd-catalyzed) N-arylation.

Performance & Comparison

Palladium systems offer broad substrate scope, tolerating a wide range of functional groups on the aryl halide. They are particularly effective for coupling both electron-rich and electron-poor aryl halides, including sterically hindered variants.

Catalyst SystemAryl HalideBaseSolventTemp (°C)TimeYield (%)
Pd₂(dba)₃ / RuPhos4-Chloro-anisoleNaOtBuToluene10010 min96
Pd₂(dba)₃ / RuPhos2-Chloro-tolueneNaOtBuToluene10010 min97
(NHC)Pd(allyl)Cl4-Bromo-tolueneNaOtBuDioxane805 min80
Pd(OAc)₂ / BINAP4-Bromo-tolueneNaOtBuToluene10018 h90

Data compiled from representative procedures for N-Boc-piperazine or N-methylpiperazine.[3][4][5]

  • Advantages: High efficiency and yields, broad substrate scope (including aryl chlorides), excellent functional group tolerance, and typically milder reaction conditions compared to classical copper catalysis.[1]

  • Disadvantages: High cost of palladium and specialized phosphine ligands, potential for trace palladium contamination in the final product (a major concern in pharmaceutical manufacturing), and sensitivity of some catalysts to air and moisture.[6]

Representative Experimental Protocol (Buchwald-Hartwig)

This protocol is adapted from demonstrated methodologies for the rapid N-arylation of piperazine derivatives.[3]

  • Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), piperazine (1.5 mmol), and sodium tert-butoxide (1.4 mmol).

  • Catalyst Preparation: In a separate vial, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and RuPhos (0.02 mmol, 2 mol%).

  • Reaction Initiation: Under an inert atmosphere (e.g., in a glovebox), add the catalyst mixture to the reactant vial, followed by toluene (2 mL).

  • Heating: Seal the vial and place it in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction for 10-30 minutes, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure N-arylpiperazine.

The Classic Alternative: Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is the classical method for C-N bond formation and has seen a significant renaissance with the development of modern ligand systems that allow for milder conditions than the harsh, stoichiometric copper reactions of the past.[7]

Mechanistic Rationale

The modern, ligand-accelerated Ullmann-type reaction is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[7] The amine coordinates to a Cu(I) salt, and subsequent oxidative addition of the aryl halide forms a transient Cu(III) intermediate. Reductive elimination then furnishes the N-arylpiperazine and regenerates the active Cu(I) catalyst. Common ligands include simple, inexpensive molecules like 1,10-phenanthroline or L-proline, which facilitate the key steps of the cycle.[7][8]

Performance & Comparison

Copper catalysts are most effective with more reactive aryl iodides and bromides. Coupling of aryl chlorides is significantly more challenging and often requires higher temperatures or specialized systems. One notable advantage is that copper-catalyzed reactions can sometimes avoid the N,N'-diarylation byproducts that can plague palladium systems, even with an excess of the aryl halide.[1]

Catalyst SystemAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)
CuI / L-proline4-Iodo-tolueneK₂CO₃DMSO9024~85-95
CuI / Phenanthroline4-Bromo-anisoleK₃PO₄Toluene11018~80-90
Cu₂O (nano) / Phenanthroline4-Iodo-benzonitrileCs₂CO₃Dioxane10012>90

Data compiled from representative Ullmann N-arylation procedures of N-heterocycles. Yields are typical estimates based on literature.

  • Advantages: Significantly lower cost of copper catalysts compared to palladium, often less sensitive to air and moisture, and can provide complementary selectivity.[6][7]

  • Disadvantages: Often requires higher reaction temperatures and longer reaction times, substrate scope can be more limited (especially for aryl chlorides), and may require higher catalyst loadings (5-10 mol%).[9]

Representative Experimental Protocol (Ullmann Condensation)

This protocol is adapted from general procedures for the copper-catalyzed N-arylation of heterocycles.

  • Setup: To a sealable reaction tube, add CuI (0.1 mmol, 10 mol%), the aryl iodide (1.0 mmol), N-Boc-piperazine (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Reaction Initiation: Add ethylene glycol (3 mL) to the tube.[10]

  • Heating: Seal the tube and place it in a preheated oil bath at 120 °C.

  • Monitoring: Stir the reaction for 24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, add water (30 mL) to the mixture and extract the product with ethyl acetate (3 x 15 mL).[10]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by silica gel column chromatography.

The Challenger: Nickel-Catalyzed N-Arylation

Nickel, as a more earth-abundant and cost-effective first-row transition metal, has emerged as a powerful alternative to palladium. Nickel catalysts can exhibit unique reactivity and are particularly promising for the coupling of less reactive aryl chlorides.

Performance & Rationale

Nickel catalysts can be highly effective for the mono-arylation of piperazine. Critically, the choice of ligand can be used to tune the selectivity between mono- and diarylation. For instance, a 2,2'-bipyridine liganded nickel catalyst has shown excellent selectivity for the synthesis of N-arylpiperazines from aryl chlorides.[7] In other systems, less electron-rich ligands like PPh₃ favor mono-arylation, while more electron-rich trialkylphosphines can lead to diarylated products, suggesting that the product can be displaced from the nickel center by the solvent before a second oxidative addition occurs.[11]

  • Advantages: Low catalyst cost, high reactivity towards aryl chlorides, and potential for tunable selectivity (mono- vs. di-arylation) through ligand choice.[7][11]

  • Disadvantages: Nickel catalysis is mechanistically complex and can be sensitive to reaction conditions. Also, concerns about nickel toxicity and contamination persist, requiring rigorous purification.

Emerging Frontiers: Photoredox Catalysis

While not a direct cross-coupling method, photoredox catalysis represents a modern approach to functionalizing piperazines. These methods typically involve the C-H functionalization of the piperazine ring rather than N-arylation.[12] An organic photocatalyst, upon excitation by visible light, can oxidize the piperazine to form a key radical intermediate, which can then be trapped by a coupling partner.[2] This strategy allows for the installation of alkyl or other groups onto the piperazine backbone, offering a complementary method for diversifying this privileged scaffold.[12]

Decision Framework: Choosing Your Catalyst

Selecting the optimal catalyst requires balancing cost, speed, substrate scope, and scalability.

start What is your Aryl Halide? q_cost Is cost a primary constraint? start->q_cost Aryl Iodide or Aryl Bromide pd Use Palladium System (e.g., Pd₂(dba)₃ / RuPhos) Broadest scope, mild conditions. start->pd Aryl Chloride (Sterically Hindered or Electron-Rich) q_cost->pd No cu Use Copper System (e.g., CuI / L-proline) Cost-effective, good for Ar-I/Br. q_cost->cu Yes q_scale Working at large scale? q_scale->cu Yes (Lower cost, robust) ni Consider Nickel System (e.g., NiCl₂ / bipy) Excellent for Ar-Cl, low cost. q_scale->ni Yes (Low cost, good for Ar-Cl) pd->q_scale For scale-up, consider...

Caption: A decision-making flowchart for selecting the appropriate N-arylation catalyst.

Conclusion

The N-arylation of piperazine is a mature yet evolving field. Palladium-catalyzed Buchwald-Hartwig amination remains the gold standard for versatility and efficiency, especially in a discovery setting where speed and broad scope are paramount. For process development and large-scale synthesis where cost is a driving factor, copper-catalyzed Ullmann condensations offer a robust and economical alternative, particularly for aryl iodides and bromides. Finally, nickel catalysis is a powerful challenger, providing a low-cost, highly effective route for the coupling of challenging aryl chlorides. The continuous innovation in catalyst design ensures that chemists have an expanding toolkit to construct the vital N-arylpiperazine scaffold for the next generation of therapeutics.

References

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A Comparative Guide to the Therapeutic Potential of Cyanopiperazines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cyanopiperazines: A Privileged Scaffold in Drug Discovery

The piperazine ring is a ubiquitous heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of approved drugs targeting diverse biological pathways.[1][2] The introduction of a cyano (-CN) group to the piperazine core, forming cyanopiperazines, has unlocked novel therapeutic avenues, particularly in the realm of covalent inhibitors. This guide will focus primarily on the most well-characterized therapeutic application of cyanopiperazines: the selective inhibition of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme implicated in neurodegenerative diseases and cancer.[1][3]

The Therapeutic Target: Ubiquitin C-terminal Hydrolase L1 (UCHL1)

UCHL1 is a highly abundant deubiquitinating enzyme (DUB) primarily expressed in neurons and testes, playing a crucial role in the ubiquitin-proteasome system (UPS).[4] The UPS is a key cellular pathway responsible for protein degradation and turnover, and its dysregulation is a hallmark of numerous diseases. UCHL1's primary function is to hydrolyze the isopeptide bond at the C-terminus of ubiquitin, thereby recycling ubiquitin monomers and maintaining a healthy pool of free ubiquitin.[5]

UCHL1's Role in Disease:
  • Neurodegenerative Diseases: In conditions like Parkinson's and Alzheimer's disease, the accumulation of misfolded proteins is a central pathological feature.[6] UCHL1 dysfunction has been linked to these diseases, with evidence suggesting that both loss-of-function and gain-of-function can be detrimental.[7] For instance, reduced UCHL1 activity can impair the clearance of toxic protein aggregates, while over-activity might prematurely deubiquitinate proteins destined for degradation.[7]

  • Cancer: UCHL1 is often overexpressed in various cancers, including gastric, breast, and lung cancer, where it is believed to promote tumor progression, metastasis, and resistance to therapy.[3][8] By deubiquitinating and stabilizing oncoproteins, UCHL1 can enhance cancer cell survival and proliferation.[8]

N-Cyanopiperazines as Selective Covalent Inhibitors of UCHL1

A significant breakthrough in targeting UCHL1 has been the development of N-alkyl-N-cyanopiperazines. These compounds act as specific covalent inhibitors, offering high potency and selectivity.[1]

Mechanism of Action:

N-cyanopiperazines employ a covalent mechanism of inhibition. The electrophilic carbon of the cyanamide group is susceptible to nucleophilic attack by the catalytic cysteine residue (Cys90) in the active site of UCHL1.[2] This forms a stable, covalent isothiourea linkage, effectively and often irreversibly inactivating the enzyme.[1] The specificity of N-cyanopiperazines for UCHL1 over other DUBs is attributed to the unique conformation of the UCHL1 active site and the specific interactions formed by the piperazine ring and its substituents.[1]

Comparative Analysis: Cyanopiperazines vs. Alternative Therapeutic Strategies

The therapeutic targeting of UCHL1 and the broader ubiquitin-proteasome system is an active area of research. Here, we compare N-cyanopiperazines with other prominent strategies.

Neurodegenerative Diseases
Therapeutic StrategyMechanism of ActionAdvantagesDisadvantagesSupporting Experimental Data (Example)
N-Cyanopiperazines (UCHL1 Inhibition) Covalent inactivation of UCHL1 to modulate protein degradation pathways.[1]High selectivity and potency for UCHL1.[1] Potential to restore protein homeostasis.Potential for off-target effects, though minimized with piperazine scaffold.[1] Long-term consequences of UCHL1 inhibition need further investigation.A specific N-cyanopiperazine inhibitor, 6RK73, potently suppresses TGFβ signaling–induced metastasis in a breast cancer model by protecting TGFβ type I receptor and SMAD2 from ubiquitination.[3]
Other Small Molecule UCHL1 Inhibitors (e.g., Isatin O-acyl oximes) Reversible, competitive inhibition of UCHL1.[9]Well-characterized tool compounds for studying UCHL1 function.[9]Often lack selectivity and can have off-target effects.[9] May have pro-proliferative effects in some cancer cell lines.[9]The isatin oxime inhibitor LDN-57444 increased proliferation of the H1299 lung tumor cell line.[9]
Targeted Protein Degradation (TPD) - PROTACs Utilize chimeric molecules to bring a target protein (e.g., α-synuclein) into proximity with an E3 ligase, leading to its ubiquitination and degradation.[10][11]Highly specific for the target protein. Can eliminate the entire protein, not just inhibit its function.[10]Complex molecular design and delivery challenges.[11] Potential for off-target degradation.PROTACs have been successfully designed to degrade α-synuclein in cellular models of Parkinson's disease.[12]
Gene Therapy (UCHL1 modulation) AAV-mediated delivery of the UCHL1 gene to either increase or decrease its expression.[7]Potential for long-term therapeutic effect with a single administration.Challenges with delivery across the blood-brain barrier and potential for immunogenicity.Overexpression of UCHL1 in a mouse model of Alzheimer's disease reduced amyloid-β levels and improved memory deficits.[7]
Cancer
Therapeutic StrategyMechanism of ActionAdvantagesDisadvantagesSupporting Experimental Data (Example)
N-Cyanopiperazines (UCHL1 Inhibition) Inhibit UCHL1 to promote the degradation of oncoproteins and suppress tumor growth and metastasis.[3]High selectivity for UCHL1, potentially reducing side effects compared to broader-acting agents.[1]The role of UCHL1 can be context-dependent (pro- or anti-tumorigenic), requiring careful patient stratification.UCHL1 knockdown in gastric cancer cell lines suppressed cell proliferation, migration, and invasion.[8] A specific UCHL1 inhibitor reduced tumor growth in a uterine serous cancer mouse model.[13]
Proteasome Inhibitors (e.g., Bortezomib) Inhibit the 20S proteasome, leading to the accumulation of ubiquitinated proteins and induction of apoptosis.[14]Broadly effective in certain hematological malignancies.[14]Lack of specificity can lead to significant side effects.[15] Development of resistance is a major clinical challenge.[15]Bortezomib is an FDA-approved drug for the treatment of multiple myeloma and mantle cell lymphoma.[14]
Other DUB Inhibitors (e.g., USP7 inhibitors) Inhibit other deubiquitinating enzymes involved in cancer pathways, such as USP7 which regulates the stability of the tumor suppressor p53.[16]Can target specific cancer-driving pathways.Can have off-target effects on other cellular processes regulated by the same DUB.USP7 inhibitors trigger the degradation of MDM2, leading to the stabilization of p53 and apoptosis in tumor cells.[16]

Experimental Protocols

Synthesis of N-Alkyl-N'-cyanopiperazines

This protocol is a generalized procedure based on the alkylation of N-acetylpiperazine followed by cyanation and deprotection.[17][18]

Step 1: N-Alkylation of N-Acetylpiperazine

  • To a solution of N-acetylpiperazine (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (1.5 eq).

  • Add the desired alkyl halide (e.g., benzyl bromide) (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-alkyl-N'-acetylpiperazine.

Step 2: Hydrolysis of the Acetyl Group

  • Dissolve the N-alkyl-N'-acetylpiperazine (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction to room temperature and neutralize with a base (e.g., sodium hydroxide solution) to pH > 10.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylpiperazine.

Step 3: Cyanation

  • Dissolve the N-alkylpiperazine (1.0 eq) in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.

  • Add a solution of cyanogen bromide (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-alkyl-N'-cyanopiperazine.

UCHL1 Activity Assay (Fluorogenic)

This protocol is based on a commercially available assay kit and measures the cleavage of a fluorogenic ubiquitin substrate.[5]

Materials:

  • Purified recombinant human UCHL1 enzyme

  • Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate

  • Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT)

  • Test compounds (N-cyanopiperazines and controls)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~350 nm, Emission: ~460 nm)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add assay buffer to each well.

  • Add the test compound at various concentrations to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the UCHL1 enzyme to all wells except the negative control.

  • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the Ub-AMC substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using a microplate reader.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Visualizations

Signaling Pathway: UCHL1 in Protein Homeostasis

UCHL1_Pathway cluster_0 Ubiquitin-Proteasome System cluster_1 UCHL1 Activity Protein Protein E1_E2_E3 E1, E2, E3 Ligases Protein->E1_E2_E3 Ubiquitination Ub Ubiquitin Ub->E1_E2_E3 Polyubiquitinated_Protein Polyubiquitinated Protein E1_E2_E3->Polyubiquitinated_Protein Proteasome Proteasome Polyubiquitinated_Protein->Proteasome Degradation UCHL1 UCHL1 Polyubiquitinated_Protein->UCHL1 Deubiquitination Degradation Peptide Fragments Proteasome->Degradation Free_Ub Free Ubiquitin Pool UCHL1->Free_Ub Recycles Ubiquitin Free_Ub->Ub

Caption: Role of UCHL1 in the ubiquitin-proteasome system.

Experimental Workflow: UCHL1 Inhibitor Screening

Inhibitor_Screening_Workflow Compound_Library Cyanopiperazine Library Primary_Screen Primary Screen: UCHL1 Activity Assay (HTS) Compound_Library->Primary_Screen Hit_Compounds Hit Compounds Primary_Screen->Hit_Compounds Dose_Response Dose-Response & IC50 Determination Hit_Compounds->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Selectivity_Panel Selectivity Profiling: Panel of DUBs Confirmed_Hits->Selectivity_Panel Selective_Inhibitors Selective UCHL1 Inhibitors Selectivity_Panel->Selective_Inhibitors Cellular_Assays Cellular Assays: Target Engagement, Cytotoxicity Selective_Inhibitors->Cellular_Assays Lead_Candidates Lead Candidates Cellular_Assays->Lead_Candidates In_Vivo_Models In Vivo Models: Efficacy and PK/PD Lead_Candidates->In_Vivo_Models

Caption: High-throughput screening workflow for UCHL1 inhibitors.

Conclusion and Future Directions

N-cyanopiperazines represent a highly promising class of selective covalent inhibitors for UCHL1. Their potential therapeutic applications in neurodegenerative diseases and cancer are supported by a growing body of preclinical evidence. The high selectivity of these compounds for UCHL1 offers a potential advantage over broader-acting therapies that target the ubiquitin-proteasome system, such as proteasome inhibitors.

However, further research is required to fully elucidate the therapeutic potential of cyanopiperazines. Key future directions include:

  • In Vivo Efficacy: More extensive studies in animal models of neurodegenerative diseases and cancer are needed to establish the in vivo efficacy, pharmacokinetics, and pharmacodynamics of lead cyanopiperazine compounds.

  • Long-term Safety: The long-term consequences of sustained UCHL1 inhibition need to be carefully evaluated.

  • Biomarker Development: The identification of predictive biomarkers will be crucial for patient stratification and for monitoring treatment response in clinical trials.

  • Combination Therapies: Investigating the synergistic potential of cyanopiperazines with other therapeutic agents could lead to more effective treatment regimens.

The continued development of N-cyanopiperazines and other selective UCHL1 inhibitors holds great promise for addressing the significant unmet medical needs in neurodegenerative diseases and cancer.

References

  • Schmidt, M., et al. (2024). N‐Cyanopiperazines as Specific Covalent Inhibitors of the Deubiquitinating Enzyme UCHL1. Angewandte Chemie International Edition. [Link]

  • Geurink, P. P., et al. (2020). Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity. Journal of the American Chemical Society. [Link]

  • Wilkinson, K. D., et al. (1989). Ubiquitin C-terminal hydrolase is a component of the chicken egg ubiquitin-dependent proteolytic system. Biochemistry.
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  • Setsuie, R., & Wada, K. (2007). The functions of UCH-L1 and its relation to neurodegenerative diseases.
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  • Walayat, K., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry.
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  • Tangri, S., et al. (2021). Small molecule inhibition of ubiquitin C-terminal hydrolase L1 alters cell metabolism proteins and exerts anti- or pro-tumorigenic effects contingent upon chemosensitivity status in high grade serous ovarian cancer. Frontiers in Oncology.
  • Liu, Y., et al. (2009). Discovery of Inhibitors that Elucidate the Role of UCH-L1 Activity in the H1299 Lung Cancer Cell Line. Chemistry & Biology.
  • Harrigan, J. A., et al. (2018). Deubiquitinating enzymes and drug discovery: emerging opportunities.
  • Pittelkow, T., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines. Organic & Biomolecular Chemistry.
  • Zhang, M., et al. (2023). Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury. Frontiers in Molecular Neuroscience. [Link]

  • Shahbazi, M. A., et al. (2023). Targeted protein degradation for the treatment of Parkinson's disease: Advances and future perspective. Biomedicine & Pharmacotherapy. [Link]

  • Li, L., et al. (2017). Inhibition of spinal UCHL1 attenuates pain facilitation in a cancer-induced bone pain model by inhibiting ubiquitin and glial activation.
  • Geurink, P. P., et al. (2020). Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos. Journal of the American Chemical Society.
  • Lee, B. H., & Lee, M. J. (2014). The proteasome and its inhibitors: a patent review.
  • Chuang, C. M., et al. (2022). Ubiquitin Carboxyl-Terminal Hydrolase L1 (UCHL1) Promotes Uterine Serous Cancer Cell Proliferation and Cell Cycle Progression. Cancers. [Link]

  • Izadi, Z., et al. (2023). Targeted protein degradation for the treatment of Parkinson's disease: Advances and future perspective. Biomedicine & Pharmacotherapy.
  • Tangri, S., et al. (2023). Small molecule inhibition of ubiquitin C-terminal hydrolase L1 alters cell metabolism proteins and exerts anti- or pro-tumorigenic effects contingent upon chemosensitivity status in high grade serous ovarian cancer. Frontiers in Oncology.
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  • Li, M., & Li, L. (2017). Discovering proteasomal deubiquitinating enzyme inhibitors for cancer therapy: lessons from rational design, nature and old drug reposition. Acta Pharmaceutica Sinica B.
  • Izadi, Z., et al. (2023). Targeted protein degradation for the treatment of Parkinson's disease: Advances and future perspective. Biomedicine & Pharmacotherapy.
  • Hussain, S., et al. (2021). Assay Systems for Profiling Deubiquitinating Activity.
  • Morrill, L. C., et al. (2018). Synthesis and Reactivity of N-Allenyl Cyanamides. Organic Letters.
  • Miller, J. F., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters.
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  • Liu, Y., et al. (2024). Abolishing UCHL1's hydrolase activity exacerbates ischemia-induced axonal injury and functional deficits in mice. Journal of Cerebral Blood Flow & Metabolism.
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Benzyl 3-cyanopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Benzyl 3-cyanopiperazine-1-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, providing a self-validating system for responsible chemical waste management.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the hazards associated with Benzyl 3-cyanopiperazine-1-carboxylate is paramount. This compound is an irritant and can be harmful if not handled correctly.

Key Hazards:

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

  • Acute Toxicity: May be harmful if swallowed or inhaled.[1]

Due to these hazards, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound.

Hazard ClassificationPersonal Protective Equipment (PPE)
Skin Irritant (Category 2)Chemical-resistant gloves (e.g., nitrile), lab coat.
Eye Irritant (Category 2)Safety glasses with side shields or chemical goggles.
Respiratory IrritantUse in a well-ventilated area or with a fume hood.
Harmful if Swallowed/InhaledAvoid creating dust; use respiratory protection if necessary.

Step-by-Step Disposal Protocol

The disposal of Benzyl 3-cyanopiperazine-1-carboxylate requires a systematic approach to ensure regulatory compliance and safety. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste generator is responsible for determining if their waste is hazardous.[1]

Step 1: Hazardous Waste Determination

Benzyl 3-cyanopiperazine-1-carboxylate is not a specifically "listed" hazardous waste by the Environmental Protection Agency (EPA). Therefore, a "characteristic" determination is necessary.[2] This involves assessing if the waste exhibits any of the four hazardous characteristics: ignitability, corrosivity, reactivity, or toxicity.

  • Ignitability: Assess the flashpoint. While not typically a flammable solid, this should be confirmed with the Safety Data Sheet (SDS).

  • Corrosivity: Determine the pH of the waste if in solution.

  • Reactivity: This is a critical consideration due to the cyano (-CN) group. While organic nitriles are generally stable, they have the potential to release toxic gases, such as hydrogen cyanide, under certain conditions (e.g., contact with strong acids). Therefore, it is prudent to manage this waste as if it could exhibit reactivity.

  • Toxicity: A Toxicity Characteristic Leaching Procedure (TCLP) could be performed, but for a research chemical of this nature, it is often more practical and safer to manage it as hazardous waste based on its known toxic properties.

Recommendation: Given the potential for reactivity and its known toxicological effects, Benzyl 3-cyanopiperazine-1-carboxylate waste should be managed as hazardous waste.

Step 2: On-Site Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3]

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for Benzyl 3-cyanopiperazine-1-carboxylate waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[4]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Benzyl 3-cyanopiperazine-1-carboxylate," and the date accumulation started.[3][5]

  • Segregation: Store the waste container in a designated satellite accumulation area within the laboratory.[6] This area should be away from incompatible materials, particularly strong acids, to prevent any potential reaction with the cyano group.[6]

  • Container Management: Keep the waste container closed at all times except when adding waste.[4] Do not overfill the container; leave at least 10% headspace to allow for expansion.[4]

Step 3: Selecting a Licensed Hazardous Waste Disposal Vendor

Disposal of hazardous waste must be handled by a licensed and reputable vendor.[7]

Vendor Selection Criteria:

  • Licensing and Permitting: Verify that the vendor is licensed by the EPA and relevant state and local authorities to transport, treat, and dispose of hazardous chemical waste.

  • Experience with Chemical Waste: Choose a vendor with demonstrated experience in handling and disposing of laboratory chemical waste, including nitrogen-containing and cyano- compounds.

  • Disposal Methods: Inquire about their disposal methods. For Benzyl 3-cyanopiperazine-1-carboxylate, high-temperature incineration is the preferred method.[3]

  • Documentation: Ensure the vendor provides a complete hazardous waste manifest system for tracking the waste from your facility to its final destination.[8]

Step 4: Preparing Waste for Shipment

Proper packaging and documentation are required for the off-site transportation of hazardous waste.[9]

  • Final Packaging: Your chosen vendor will provide specific instructions for packaging the waste for shipment. This typically involves placing the laboratory waste container into a larger, DOT-approved shipping container.

  • Manifesting: Complete the hazardous waste manifest provided by the vendor. This legal document tracks the waste from generation to disposal.[8]

  • Labeling for Transport: The outer shipping container must be labeled in accordance with Department of Transportation (DOT) regulations, including the proper shipping name, identification number, and hazard class.[9]

Disposal Method Rationale: High-Temperature Incineration

High-temperature incineration is the recommended disposal method for Benzyl 3-cyanopiperazine-1-carboxylate for several critical reasons:

  • Complete Destruction: Incineration at high temperatures (typically above 850°C) effectively destroys the organic molecule, breaking it down into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides.[10]

  • Cyanide Group Neutralization: The high temperatures and oxidative environment of the incinerator destroy the cyano group, preventing the formation and release of highly toxic hydrogen cyanide gas.

  • Environmental Protection: When conducted in a state-of-the-art incineration facility with robust air pollution control systems, this method minimizes the release of harmful substances into the environment.[11]

Landfilling of this compound is not recommended due to its potential to leach into the soil and groundwater.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment: Don appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and, if necessary, respiratory protection.

  • Containment and Cleanup: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: The spill cleanup materials must be disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Benzyl 3-cyanopiperazine-1-carboxylate.

DisposalWorkflow start Start: Benzyl 3-cyanopiperazine-1-carboxylate Waste Generated haz_det Step 1: Hazardous Waste Determination (RCRA Characteristic Assessment) start->haz_det is_haz Is it Hazardous Waste? haz_det->is_haz segregate Step 2: On-Site Segregation & Collection - Designated, Labeled Container - Store Separately from Incompatibles is_haz->segregate Yes (Recommended) non_haz Manage as Non-Hazardous Waste (Not Recommended for this Compound) is_haz->non_haz No vendor Step 3: Select Licensed Hazardous Waste Vendor segregate->vendor prepare Step 4: Prepare for Shipment - Final Packaging (DOT) - Complete Manifest vendor->prepare incinerate Recommended Disposal: High-Temperature Incineration prepare->incinerate end End: Compliant Disposal incinerate->end

Caption: Disposal workflow for Benzyl 3-cyanopiperazine-1-carboxylate.

References

  • U.S. Environmental Protection Agency. (2023). Hazardous Waste Listings. Retrieved from [Link]

  • TAS Environmental Services. (2022, March 18). How to Prepare Hazardous Waste for Transportation. Retrieved from [Link]

  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Daniels Training Services. (2012, January 29). The Hazardous Waste Determination for Spent Organic Solvents as an F-Listed Hazardous Waste. Retrieved from [Link]

  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • GAIA. (2019, November 14). Pollution and Health Impacts of Waste-to-Energy Incineration. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Odisha State Pollution Control Board. (n.d.). Criteria for Hazardous Waste Landfills. Retrieved from [Link]

  • ResearchGate. (n.d.). Site Selection Criteria for Hazardous Waste Treatment, Storage and Disposal Facility. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Nottinghamshire County Council. (n.d.). The Health Effects of Waste Incinerators. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Hazardous Waste Experts. (2024, July 31). A Checklist For Packing & Shipping Hazardous Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases. Retrieved from [Link]

  • Maharashtra Pollution Control Board. (n.d.). Guidelines for Conducting Environmental Impact Assessment: Site Selection for Common Hazardous Waste Management Facility. Retrieved from [Link]

  • Daniels Health. (2024, May 16). OSHA and Biohazard Waste Disposal Guidelines. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Hazardous Waste Management Facilities and Units. Retrieved from [Link]

  • TriHaz Solutions. (2019, March 26). Laboratory Hazardous Waste: What You and Your Staff Need to Know. Retrieved from [Link]

  • Environmental Marketing Services. (2019, November 25). The Basics of Transporting Hazardous Chemical Waste. Retrieved from [Link]

  • Waste360. (n.d.). 7 Steps To Selecting A Disposal Facility. Retrieved from [Link]

  • UK Without Incineration Network. (n.d.). Dioxins and other harmful incinerator emissions. Retrieved from [Link]

Sources

Personal protective equipment for handling Benzyl 3-cyanopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Emergency Overview

Do not treat this compound as a generic organic solid. Benzyl 3-cyanopiperazine-1-carboxylate combines the sensitizing potential of the piperazine scaffold with the acute toxicity risks associated with organic nitriles .

This guide moves beyond generic MSDS advice to provide a logistical framework for researchers handling this intermediate in drug discovery (e.g., PARP inhibitors, GPCR ligands). The primary risks are respiratory sensitization (asthma-like symptoms) and acute toxicity via ingestion or inhalation.

Emergency Action Profile:

  • Fire: Emits toxic fumes (NOx, HCN, CO). Use CO2 or Dry Chemical.[1]

  • Spill: Do not dry sweep. Dampen to prevent dust generation.[2]

  • Exposure: Remove to fresh air immediately.[1][3] If ingested, do not induce vomiting; transport to ER with suspicion of nitrile poisoning.[4]

Risk Assessment: The "Dual-Hazard" Mechanism

To select the correct PPE, you must understand the causality of the hazard.

Functional GroupHazard MechanismOperational Implication
Piperazine Ring Sensitizer: Can cross-link proteins in the respiratory tract, leading to IgE-mediated hypersensitivity.Zero-Inhalation Tolerance: A standard fume hood is mandatory. N95 masks are insufficient for long-term exposure; P100 or PAPR is required for bulk handling.
Nitrile (C-3 Position) Metabolic Toxicity: While more stable than inorganic cyanides, organic nitriles can metabolize to release cyanide ions (CN-) under physiological stress or strong acidic conditions.Acid Segregation: Never dispose of this chemical in acidic waste streams (risk of HCN evolution).
Benzyl Carbamate (Cbz) Stability: Generally stable, but thermal decomposition releases benzyl alcohol and CO2.Thermal Control: Avoid temperatures >150°C during drying to prevent uncontrolled decomposition.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Synthesis Scale (1g – 100g) .

Tier 1: Standard Bench Handling (mg to <5g)

For weighing, TLC, and aliquoting.

ZoneEquipmentTechnical Specification
Eyes Safety GogglesANSI Z87.1 Impact Rated . Face shield required if working with liquid solutions under pressure.
Hands Double GlovingInner: Nitrile (4 mil). Outer: Nitrile (5-8 mil) or Neoprene. Rationale: Nitriles penetrate thin gloves. The "Double Shell" method allows you to strip the outer glove immediately upon contamination without exposing skin.
Body Lab Coat100% Cotton or Nomex . Synthetic blends (polyester) can melt into skin during a fire.
Respiratory Fume HoodFace Velocity: 80–100 fpm. Sash at 18 inches.
Tier 2: Bulk Handling (>10g) or Spill Cleanup

For reactor loading, recrystallization, or powder spills.

ZoneEquipmentTechnical Specification
Respiratory RespiratorFull-Face Respirator with OV/P100 Cartridges (Organic Vapor + HEPA). Rationale: Protects eyes from dust irritation and lungs from particulates/vapors.[4]
Body CoverallsTyvek® 400 (or equivalent). Disposable suits prevent tracking sensitizing dust out of the lab.
Hands Chemical GauntletsButyl Rubber or Laminate (Silver Shield) . Rationale: Extended breakthrough time (>480 min) for nitriles and organic solvents.

Operational Protocols

Protocol A: Safe Weighing & Transfer

Goal: Eliminate static discharge and dust aerosolization.

  • Static Neutralization: Use an anti-static gun or ionizer bar on the weighing boat and spatula. Piperazine derivatives are often fluffy, electrostatic solids.

  • The "Coffin" Technique:

    • Place the receiving flask inside a secondary container (beaker) within the balance enclosure.

    • Transfer solid.

    • Cap the flask before removing it from the balance enclosure.

  • Solvent Dampening: If possible, dissolve the solid directly in the weighing vessel using the reaction solvent (e.g., DCM, DMF) to transport it as a liquid, reducing dust risk.

Protocol B: Reaction Setup & Quenching

Goal: Prevent HCN evolution.

  • Acid Warning: If the deprotection of the Cbz group or hydrolysis of the nitrile is intended, never use strong aqueous acids (HCl, H2SO4) without a scrubber system.

  • Scrubber Setup: Connect the reaction vessel exhaust to a bleach (NaOCl) or NaOH scrubber to neutralize any potential HCN gas evolved during heating.

Emergency Response & Decision Logic

Scenario: You have spilled 5g of solid Benzyl 3-cyanopiperazine-1-carboxylate on the floor.

SpillResponse Start Spill Detected (Solid Powder) Assess Is the spill inside a Fume Hood? Start->Assess HoodYes YES: Lower Sash. Use Standard PPE. Assess->HoodYes HoodNo NO: Evacuate Area. Don Full-Face Respirator. Assess->HoodNo Cleanup Wet Method: Cover with wet paper towels to suppress dust. HoodYes->Cleanup HoodNo->Cleanup Scoop Scoop into HazMat Bag. Double Bag. Cleanup->Scoop Decon Wipe surface with 10% Bleach Solution. Scoop->Decon Disposal Dispose as Toxic/Nitrile Waste. Do NOT mix with Acids. Decon->Disposal

Figure 1: Decision logic for dry powder spills of sensitizing nitriles. Note the emphasis on "Wet Method" to prevent aerosolization.

Waste Disposal Specifications

Incorrect disposal is a common safety violation with nitriles.

  • Category: Toxic Organic Waste (Non-Halogenated) .

  • Labeling: Must explicitly state "Contains Organic Nitriles" and "Piperazine Derivative - Sensitizer."

  • Incompatibilities:

    • ACIDS: Do not mix with acidic waste streams (e.g., reaction quenches from other experiments). Risk of HCN.[1][3][4][5][6]

    • OXIDIZERS: Incompatible with strong oxidizers (peroxides, nitric acid).

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736777, Benzyl 3-oxopiperazine-1-carboxylate (Structural Analog Safety Data). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from [Link]

  • ChemSrc (2025). Benzyl 3-cyanopiperazine-1-carboxylate (CAS 1071827-03-6) Entry.[7] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.